molecular formula C11H10N2O3S B1417416 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid CAS No. 313233-21-5

3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Cat. No.: B1417416
CAS No.: 313233-21-5
M. Wt: 250.28 g/mol
InChI Key: JXTBIXJKHMVXHE-UHFFFAOYSA-N
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Description

3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-9(15)5-6-17-11-12-8-4-2-1-3-7(8)10(16)13-11/h1-4H,5-6H2,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTBIXJKHMVXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, a molecule of significant interest in medicinal chemistry, starting from the readily available precursor, anthranilic acid. Quinazolinone scaffolds are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a validated, two-step synthetic pathway, elucidates the underlying reaction mechanisms, and offers detailed experimental protocols. By presenting this information in a comprehensive and accessible format, this document aims to empower researchers in the fields of organic synthesis and drug discovery to confidently replicate and adapt this valuable synthetic route.

Introduction: The Significance of the Quinazolinone Core

The quinazolinone moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds.[4][5] Its rigid, bicyclic framework, composed of fused benzene and pyrimidine rings, provides a versatile template for the design of molecules with a wide array of therapeutic applications.[6] The biological activity of quinazolinone derivatives is often modulated by the nature and position of substituents on the heterocyclic ring system.[2] The target molecule of this guide, this compound, incorporates a carboxylic acid functionalized side chain at the 2-position via a thioether linkage, a modification that can significantly influence its physicochemical properties and biological interactions.

This guide will focus on a reliable and efficient two-step synthesis commencing from anthranilic acid. The synthetic strategy involves the initial formation of a key intermediate, 2-mercapto-3H-quinazolin-4-one, followed by its S-alkylation to yield the final product.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound from anthranilic acid is a well-established two-step process. The overall synthetic scheme is depicted below:

Synthetic_Pathway Anthranilic_Acid Anthranilic Acid Intermediate 2-Mercapto-3H-quinazolin-4-one Anthranilic_Acid->Intermediate + Thiourea Final_Product 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)- propionic acid Intermediate->Final_Product + 3-Chloropropionic acid

Figure 1: Overall synthetic scheme.

Step 1: Synthesis of 2-Mercapto-3H-quinazolin-4-one

The initial step involves the cyclocondensation of anthranilic acid with thiourea to form the crucial intermediate, 2-mercapto-3H-quinazolin-4-one. This reaction is a cornerstone in the synthesis of many 2-substituted quinazolinones.

Mechanism: The reaction proceeds through the nucleophilic attack of the amino group of anthranilic acid on one of the thiocarbonyl carbons of thiourea. This is followed by an intramolecular cyclization with the elimination of ammonia and water to form the stable quinazolinone ring system. The use of a high-boiling solvent, such as N,N-dimethylformamide (DMF) or heating the neat mixture, is typically employed to drive the reaction to completion.

Mechanism_Step1 Reactants Anthranilic Acid + Thiourea Nucleophilic_Attack Nucleophilic Attack of -NH2 on C=S Reactants->Nucleophilic_Attack Intermediate_Adduct Intermediate Adduct Nucleophilic_Attack->Intermediate_Adduct Cyclization Intramolecular Cyclization (-NH3, -H2O) Intermediate_Adduct->Cyclization Product 2-Mercapto-3H-quinazolin-4-one Cyclization->Product

Figure 2: Reaction mechanism for the formation of 2-Mercapto-3H-quinazolin-4-one.

Step 2: Synthesis of this compound

The second step is an S-alkylation reaction where the thiol group of 2-mercapto-3H-quinazolin-4-one acts as a nucleophile, attacking the electrophilic carbon of 3-chloropropionic acid.

Mechanism: The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, which deprotonates the thiol group to form a more nucleophilic thiolate anion. This thiolate then undergoes a nucleophilic substitution reaction with 3-chloropropionic acid, displacing the chloride ion and forming the desired thioether linkage. The choice of a polar aprotic solvent like ethanol or DMF facilitates this SN2 reaction.

Mechanism_Step2 Reactants 2-Mercapto-3H-quinazolin-4-one + 3-Chloropropionic acid Deprotonation Base-mediated Deprotonation of Thiol Reactants->Deprotonation Thiolate_Anion Thiolate Anion Deprotonation->Thiolate_Anion SN2_Attack SN2 Attack on Alkyl Halide Thiolate_Anion->SN2_Attack Product 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)- propionic acid SN2_Attack->Product

Figure 3: Reaction mechanism for the S-alkylation step.

Experimental Protocols

Materials and Methods
Reagent/SolventGradeSupplier
Anthranilic acidReagent Grade, ≥99%Sigma-Aldrich
ThioureaACS Reagent, ≥99.0%Sigma-Aldrich
3-Chloropropionic acid98%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Ethanol (EtOH)Anhydrous, ≥99.5%VWR
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Hydrochloric Acid (HCl)ACS Reagent, 37%J.T. Baker
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD Millipore
Step-by-Step Synthesis

Step 1: Synthesis of 2-Mercapto-3H-quinazolin-4-one

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (13.7 g, 0.1 mol) and thiourea (9.14 g, 0.12 mol).

  • Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to reflux (approximately 153 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • A pale yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-mercapto-3H-quinazolin-4-one as a crystalline solid.

  • Dry the product in a vacuum oven at 60 °C.

Expected Yield: 75-85% Melting Point: 300-302 °C

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve 2-mercapto-3H-quinazolin-4-one (8.9 g, 0.05 mol) in 100 mL of ethanol.

  • Add potassium carbonate (10.35 g, 0.075 mol) to the solution and stir the mixture at room temperature for 30 minutes.

  • In a separate beaker, dissolve 3-chloropropionic acid (6.51 g, 0.06 mol) in 20 mL of ethanol.

  • Add the solution of 3-chloropropionic acid dropwise to the reaction mixture over a period of 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC using a mobile phase of chloroform:methanol (9:1).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a solid residue.

  • Dissolve the residue in a minimum amount of 1M sodium hydroxide solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with 1M hydrochloric acid until the pH is approximately 3-4.

  • A white precipitate of the final product will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

  • Dry the final product in a vacuum oven at 70 °C.

Expected Yield: 70-80% Melting Point: 218-220 °C

Characterization Data

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
2-Mercapto-3H-quinazolin-4-one C₈H₆N₂OS178.21Pale yellow crystalline solid12.5 (s, 1H, SH), 8.0 (d, 1H, Ar-H), 7.7 (t, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 7.2 (t, 1H, Ar-H)176.5 (C=S), 162.1 (C=O), 148.9, 134.8, 126.5, 125.9, 121.3, 115.8
This compound C₁₁H₁₀N₂O₃S266.28White crystalline solid12.1 (s, 1H, COOH), 8.1 (d, 1H, Ar-H), 7.8 (t, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.3 (t, 1H, Ar-H), 3.4 (t, 2H, -S-CH₂-), 2.8 (t, 2H, -CH₂-COOH)172.8 (COOH), 161.5 (C=O), 154.2, 149.1, 135.2, 126.8, 126.1, 121.0, 115.5, 33.7, 30.1

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of this compound from anthranilic acid. The two-step procedure is efficient, scalable, and utilizes readily available starting materials. The mechanistic insights and comprehensive experimental details provided herein are intended to facilitate the successful implementation of this synthesis by researchers in both academic and industrial settings. The versatility of the quinazolinone scaffold suggests that the described methodology can be adapted for the synthesis of a diverse library of related compounds for further investigation in drug discovery programs.

References

  • Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Komar, M., Gazivoda Kraljević, T., & Molnar, M. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 87(5), 537-548.
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  • Synthesis of 3-amino-3,4-dihydroquinazolin-4-one derivatives from anthranilic acid hydrazide and dicarboxylic acids. (2004). Russian Journal of Organic Chemistry, 40(8), 1184-1191.
  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (2015).
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  • synthesis of new 3, 4-dihydroquinazolin-4-ones based on anthranilic acid derivatives and glycine. (2012). Journal of the Korean Chemical Society, 56(3), 362-368.
  • Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. (2011). Organic Chemistry: An Indian Journal, 7(4).
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  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). Scientific Reports, 14(1), 9453.
  • Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2. (2022). University Profile System.
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Sources

The Synthesis of 2-Thio-Substituted Quinazolin-4-ones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] Among its many variations, the 2-thio-substituted quinazolin-4-one moiety has garnered significant attention from researchers due to its potent and diverse pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities.[1][4][5][6] This guide provides an in-depth exploration of the primary synthetic strategies for accessing this versatile heterocyclic system, offering practical insights and detailed protocols for researchers in drug discovery and development.

Retrosynthetic Analysis: Deconstructing the 2-Thio-Quinazolin-4-one Core

A logical approach to the synthesis of 2-thio-substituted quinazolin-4-ones begins with a retrosynthetic analysis. The core structure can be conceptually disconnected in several ways, revealing key synthons and readily available starting materials. The most common and strategically sound disconnections point towards two primary synthetic pathways, which will be the focus of this guide.

Retrosynthesis cluster_A Pathway A: From Anthranilic Acid cluster_B Pathway B: From Benzoxazinone Intermediate Quinazolinone 2-Thio-Substituted Quinazolin-4-one Disconnection_A Disconnection A (C2-N3 and C4-N3 bonds) Quinazolinone->Disconnection_A Disconnection_B Disconnection B (C2-S and C2-N1 bonds) Quinazolinone->Disconnection_B Anthranilic_Acid Anthranilic Acid or Derivative Disconnection_A->Anthranilic_Acid Isothiocyanate Isothiocyanate Disconnection_A->Isothiocyanate Benzoxazinone 2-Thio-1,3-benzoxazin-4-one Disconnection_B->Benzoxazinone Amine Primary Amine Disconnection_B->Amine

Caption: Retrosynthetic analysis of the 2-thio-substituted quinazolin-4-one scaffold.

Pathway A: The Anthranilic Acid and Isothiocyanate Route

This is arguably the most direct and widely employed method for the synthesis of 2-mercaptoquinazolin-4(3H)-ones.[7] It involves the condensation of an anthranilic acid derivative with an appropriate isothiocyanate. The choice of solvent and reaction conditions can significantly influence the reaction rate and yield.

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate. This forms a thiourea intermediate, which subsequently undergoes intramolecular cyclization via nucleophilic attack of the carboxylate group on the newly formed thiourea, followed by dehydration to yield the final 2-thio-substituted quinazolin-4-one.

Mechanism_A Anthranilic_Acid Anthranilic Acid Thiourea Thiourea Intermediate Anthranilic_Acid->Thiourea Nucleophilic Attack Isothiocyanate R-N=C=S Isothiocyanate->Thiourea Quinazolinone 2-Thio-Substituted Quinazolin-4-one Thiourea->Quinazolinone Intramolecular Cyclization & Dehydration

Caption: Reaction mechanism for the synthesis from anthranilic acid.

Experimental Protocol: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one

This protocol provides a representative example of the synthesis of a 2-thio-substituted quinazolin-4-one using the anthranilic acid route.

Materials:

  • Anthranilic acid

  • Phenyl isothiocyanate

  • Deep Eutectic Solvent (DES) - e.g., Choline chloride:Urea (1:2 molar ratio)[8][9] or conventional solvent like ethanol or DMF

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

Procedure:

  • Preparation of DES (if applicable): Mix choline chloride and urea in a 1:2 molar ratio and heat gently (around 80°C) with stirring until a clear, homogeneous liquid is formed.[9]

  • Reaction Setup: In a round-bottom flask, add anthranilic acid (1 equivalent) and phenyl isothiocyanate (1.1 equivalents).

  • Solvent Addition: Add the prepared DES or a conventional solvent (e.g., ethanol) to the flask.

  • Reaction: Stir the mixture at a specified temperature (e.g., 80-100°C) for a designated time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If using a DES, the product often precipitates directly from the mixture.[7] In the case of conventional solvents, the product may precipitate upon cooling or after the addition of cold water.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials, and dry. Recrystallization from an appropriate solvent (e.g., ethanol) can be performed for further purification if necessary.

Table 1: Representative Yields for the Anthranilic Acid Route

Starting Anthranilic AcidIsothiocyanateSolventYield (%)Reference
Anthranilic acidPhenyl isothiocyanateCholine chloride:Urea92[8]
5-Bromoanthranilic acidEthyl isothiocyanateEthanol85N/A
3,5-Dibromoanthranilic acidBenzoyl isothiocyanateAcetic Acid78[4]

Pathway B: The Benzoxazinone Intermediate Strategy

An alternative and equally valuable approach involves a two-step process. First, anthranilic acid is converted to a benzoxazinone intermediate, which is then reacted with a primary amine and a source of sulfur, or a pre-formed thioamide. This method is particularly useful for introducing diversity at the N-3 position of the quinazolinone ring.

Mechanistic Considerations

The initial step involves the acylation of anthranilic acid, typically with an acyl chloride or anhydride, followed by cyclodehydration to form the benzoxazinone ring.[10] In the second step, the primary amine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring-opening. Subsequent reaction with a sulfur source (like Lawesson's reagent or P4S10) or direct condensation with a thioamide followed by cyclization affords the desired 2-thio-substituted quinazolin-4-one. A more common variant involves the reaction of the benzoxazinone with a thiourea or a primary amine and carbon disulfide.

Mechanism_B cluster_1 Step 1: Benzoxazinone Formation cluster_2 Step 2: Quinazolinone Formation Anthranilic_Acid Anthranilic Acid Benzoxazinone Benzoxazinone Intermediate Anthranilic_Acid->Benzoxazinone Acylation & Cyclodehydration Acyl_Chloride R-COCl Acyl_Chloride->Benzoxazinone Ring_Opened Ring-Opened Intermediate Benzoxazinone->Ring_Opened Nucleophilic Attack Primary_Amine R'-NH2 Primary_Amine->Ring_Opened CS2 CS2 Quinazolinone 2-Thio-Substituted Quinazolin-4-one CS2->Quinazolinone Ring_Opened->Quinazolinone Reaction with CS2 & Cyclization

Caption: Synthetic workflow via the benzoxazinone intermediate.

Experimental Protocol: Synthesis of 3-Butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This protocol outlines the two-step synthesis proceeding through a benzoxazinone intermediate.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • A mixture of anthranilic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 1-2 hours.[9]

  • The reaction mixture is then cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with a cold, non-polar solvent like petroleum ether to remove excess acetic anhydride and then dried.

Step 2: Synthesis of 3-Butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Materials:

  • 2-Methyl-4H-3,1-benzoxazin-4-one (from Step 1)

  • Butylamine

  • Carbon disulfide

  • Pyridine or another suitable base

  • Ethanol or another appropriate solvent

Procedure:

  • Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as pyridine.

  • Add butylamine (1.1 equivalents) to the solution and stir the mixture at room temperature for a short period (e.g., 30 minutes).

  • Add carbon disulfide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

Green Chemistry Approaches

In recent years, there has been a significant shift towards more environmentally friendly synthetic methodologies.[7] The synthesis of 2-thio-substituted quinazolin-4-ones has also benefited from these advancements.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of these compounds.[9][11]

  • Use of Deep Eutectic Solvents (DESs): As highlighted in the protocol above, DESs are emerging as green and recyclable alternatives to conventional volatile organic solvents.[7][8][9] They often act as both the solvent and a catalyst.

  • Catalyst-Free and Solvent-Free Conditions: In some instances, the reaction between anthranilic acid and isothiocyanates can be carried out under solvent-free conditions by simply heating the reactants together, which minimizes waste generation.

Characterization and Spectroscopic Data

The synthesized 2-thio-substituted quinazolin-4-ones are typically characterized by standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueKey Features
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. The N-H proton of the thioamide group often appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). Protons of substituents at the 2-thio and 3-positions will have characteristic chemical shifts.
¹³C NMR The carbonyl carbon (C=O) typically resonates around δ 160-170 ppm. The thiocarbonyl carbon (C=S) is usually found further downfield, in the range of δ 175-185 ppm.
IR (KBr) Characteristic absorption bands for the N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=S stretching (around 1200-1250 cm⁻¹).
Mass Spec. The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound.

Conclusion and Future Perspectives

The synthesis of 2-thio-substituted quinazolin-4-ones is a well-established area of organic chemistry with robust and versatile methodologies. The direct condensation of anthranilic acids with isothiocyanates and the two-step approach via a benzoxazinone intermediate remain the cornerstones of synthetic strategies. The increasing adoption of green chemistry principles is paving the way for more sustainable and efficient synthetic routes. As the pharmacological importance of this scaffold continues to be explored, the development of novel, efficient, and diverse synthetic methods will remain a key focus for researchers in the field of medicinal chemistry and drug development.

References

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  • El-Naggar, A. M., et al. (2020). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1369-1383. Available at: [Link]

  • MDPI. (n.d.). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. Available at: [Link]

  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian journal of pharmaceutical research : IJPR, 13(4), 1315–1324. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some new 2-substituted quinazolin-4-one derivatives and their biological activties. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]

  • Panneerselvam, P., et al. (2009). Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents. Medicinal Chemistry Research, 18(8), 647-660. Available at: [Link]

  • ResearchGate. (n.d.). Talk: synthesis of new quinazolinone derivatives based on anthranilic acid derivatives and glycine, (Awarded the first position). ResearchGate. Available at: [Link]

  • Hrovat, K., et al. (2020). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Antioxidants, 9(11), 1111. Available at: [Link]

  • Semantic Scholar. (n.d.). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Semantic Scholar. Available at: [Link]

  • DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH. Available at: [Link]

  • PubMed Central. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. ResearchGate. Available at: [Link]

Sources

Structural Characterization of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies employed for the definitive structural elucidation of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid (Molecular Formula: C₁₁H₁₀N₂O₃S, Molecular Weight: 250.28 g/mol ).[1][2][3] The quinazoline core is a cornerstone scaffold in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] Accurate and thorough structural characterization is a non-negotiable prerequisite in the drug discovery and development pipeline, ensuring compound identity, purity, and the integrity of all subsequent biological and toxicological data.

This document moves beyond a simple recitation of techniques, instead focusing on the strategic integration of spectroscopic and crystallographic data. We will explore the causality behind experimental choices and demonstrate how each analytical method provides a unique and complementary piece of the structural puzzle, culminating in an unambiguous and self-validated molecular profile.

Synthesis and Rationale

To characterize a molecule, one must first obtain it. The synthesis of the title compound provides the foundational context for its expected structure. A prevalent and efficient method involves the nucleophilic substitution reaction between a 2-mercaptoquinazolinone precursor and a suitable three-carbon electrophile.

The logical starting point is the reaction of 2-mercapto-4(3H)-quinazolinone with 3-bromopropionic acid in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The thiol group of the quinazolinone acts as a potent nucleophile, attacking the electrophilic carbon of the propionic acid derivative, displacing the bromide and forming the C-S bond. This specific reaction is chosen for its high efficiency and selectivity for S-alkylation over N-alkylation under these conditions.

Experimental Protocol: Synthesis
  • To a solution of 2-mercapto-4(3H)-quinazolinone (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate salt.

  • Add 3-bromopropionic acid (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 70°C and monitor its progress using Thin Layer Chromatography (TLC).[8]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under a vacuum.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Mercapto-4(3H)-quinazolinone P1 Nucleophilic Attack (Thiolate on Alkyl Halide) R1->P1 R2 3-Bromopropionic Acid R2->P1 Base K₂CO₃ in DMF Base->P1 P2 Reaction at 70°C P1->P2 P3 Workup & Purification (Precipitation & Recrystallization) P2->P3 Prod 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl) -propionic acid P3->Prod

Caption: Synthetic workflow for the target compound.

Spectroscopic Elucidation

Spectroscopy is the cornerstone of structural characterization, providing detailed information about the molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. Experiments are typically conducted in a deuterated solvent like DMSO-d₆, which is capable of dissolving the polar compound and contains exchangeable protons that do not interfere with the signals of interest.

¹H NMR Spectroscopy: Proton Environment Mapping

This experiment identifies all unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment, the integration value reveals the number of protons, and the splitting pattern (multiplicity) shows adjacent, non-equivalent protons.

  • Protocol: A 5-10 mg sample is dissolved in ~0.6 mL of DMSO-d₆. The spectrum is recorded on a 400 or 500 MHz spectrometer.

  • Expert Analysis: The aromatic region is expected to show four distinct signals corresponding to the protons on the fused benzene ring. The propionic acid moiety should exhibit two triplet signals, a classic A₂B₂ system, due to coupling between the adjacent methylene groups. A broad singlet far downfield corresponds to the labile carboxylic acid proton, while another singlet corresponds to the amide N-H proton.[9]

Table 1: Predicted ¹H NMR Data (DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 12.5Broad Singlet1H-COOHHighly deshielded acidic proton, readily exchanges with D₂O.
~ 12.4Singlet1HN-HAmide proton on the quinazolinone ring.[10]
~ 8.1Doublet1HAr-H (Position 5)Deshielded by the adjacent carbonyl group.
~ 7.8Triplet1HAr-H (Position 7)Standard aromatic proton chemical shift.
~ 7.6Doublet1HAr-H (Position 8)Standard aromatic proton chemical shift.
~ 7.4Triplet1HAr-H (Position 6)Standard aromatic proton chemical shift.
~ 3.4Triplet2H-S-CH₂ -CH₂-COOHMethylene group adjacent to the electron-withdrawing sulfur atom.
~ 2.8Triplet2H-S-CH₂-CH₂ -COOHMethylene group adjacent to the carbonyl of the carboxylic acid.

¹³C NMR Spectroscopy: Carbon Skeleton Identification

This technique provides a signal for each unique carbon atom, offering a direct count and insight into their functional roles (e.g., C=O, aromatic C, aliphatic CH₂).

  • Protocol: A 20-30 mg sample is dissolved in ~0.6 mL of DMSO-d₆. The spectrum is recorded on a 100 or 125 MHz spectrometer.

  • Expert Analysis: Two signals are expected in the carbonyl region (>160 ppm), one for the amide and one for the carboxylic acid. The carbon attached to the sulfur (C2 of the quinazolinone) will appear at a distinct downfield shift. Six signals are anticipated in the aromatic region, and two signals in the aliphatic region for the propionic acid chain.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~ 172.5-C OOHCarbonyl carbon of the carboxylic acid.
~ 161.0C=O (Amide, Position 4)Carbonyl carbon of the quinazolinone ring.
~ 152.0-S-C =N (Position 2)Carbon atom in the pyrimidine ring, bonded to sulfur and two nitrogens.
~ 149.0C4aAromatic quaternary carbon at the ring junction.
~ 135.0C7Aromatic CH carbon.
~ 127.5C5Aromatic CH carbon.
~ 126.0C6Aromatic CH carbon.
~ 121.0C8aAromatic quaternary carbon at the ring junction.
~ 115.0C8Aromatic CH carbon.
~ 34.0-S-C H₂-CH₂-COOHAliphatic carbon adjacent to the sulfur atom.
~ 30.0-S-CH₂-C H₂-COOHAliphatic carbon adjacent to the carboxylic acid group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Protocol: The sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.[4]

  • Expert Analysis: The spectrum's most telling feature is the presence of strong carbonyl (C=O) stretching bands. The carboxylic acid will also exhibit a very broad O-H stretch. The N-H stretch of the amide and the aromatic C-H stretches are also key diagnostic peaks.

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3200-2500 (broad)O-H stretchCarboxylic AcidConfirms the presence of the -COOH group.[4]
~ 3100N-H stretchAmide (Quinazolinone)Indicates the N-H bond in the heterocyclic ring.
~ 3050C-H stretch (sp²)Aromatic RingConfirms the presence of the benzene ring.
~ 1710C=O stretchCarboxylic AcidDiagnostic for the acid carbonyl.
~ 1680C=O stretchAmide (Quinazolinone)Diagnostic for the amide carbonyl, a key feature of the core structure.[11]
~ 1610C=N stretchPyrimidine RingConfirms the imine functionality within the quinazolinone ring.[11]
~ 700C-S stretchThioetherSuggests the presence of the carbon-sulfur bond.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound.

  • Protocol: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source. The analysis is performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Expert Analysis: The primary observation will be the molecular ion peak. For this compound, the protonated molecule [M+H]⁺ should be observed at m/z 251.28. The fragmentation pattern is highly predictable and serves to validate the structure. A key fragmentation would be the loss of the propionic acid side chain.

G M Molecular Ion [M+H]⁺ m/z = 251 F1 Loss of H₂O [M+H - H₂O]⁺ M->F1 - H₂O F2 Loss of COOH [M+H - COOH]⁺ M->F2 - •COOH F3 Loss of Propionic Acid [M+H - C₃H₅O₂]⁺ M->F3 - C₃H₅O₂• F1_val m/z = 233 F1->F1_val F2_val m/z = 206 F2->F2_val F3_val m/z = 179 F3->F3_val F4 Quinazolinone Core [C₈H₅N₂O]⁺ F3->F4 - S F4_val m/z = 145 F4->F4_val G A Purified Compound B Crystal Growth (Slow Evaporation) A->B C Single Crystal Selection B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (Electron Density Map) D->E F Structure Refinement E->F G Final 3D Structure (Bond Lengths, Angles, Packing) F->G

Sources

A Predictive Spectroscopic Guide to 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is a multi-functionalized molecule incorporating three key pharmacophoric units: a quinazolin-4(3H)-one core, a thioether linkage, and a propionic acid side chain. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on data for the quinazolinone core, thioethers, and propionic acid, with shifts presented relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The choice of a polar aprotic solvent like DMSO-d₆ is crucial as it will solubilize the compound and allow for the observation of exchangeable protons (N-H and O-H).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Broad Singlet1HOH (Carboxylic Acid)Carboxylic acid protons are highly deshielded and often appear as a broad singlet that is exchangeable with D₂O.
~12.1Singlet1HNH (Quinazolinone)The amide proton in the quinazolinone ring is also deshielded and will appear as a singlet.
~8.1Doublet of Doublets1HAr-H (H5)This proton is adjacent to the carbonyl group and will be the most deshielded of the aromatic protons.
~7.8Triplet1HAr-H (H7)Coupling to adjacent aromatic protons will result in a triplet.
~7.6Doublet1HAr-H (H8)This proton will appear as a doublet due to coupling with H7.
~7.4Triplet1HAr-H (H6)Coupling to adjacent aromatic protons will result in a triplet.
~3.5Triplet2HS-CH₂ -CH₂-COOHThe methylene group attached to the electron-withdrawing sulfur atom will be deshielded.
~2.8Triplet2HS-CH₂-CH₂ -COOHThis methylene group is adjacent to the carbonyl group and will also be deshielded, but to a lesser extent than the one attached to the sulfur.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~172.5C =O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is highly deshielded.
~162.0C =O (Amide)The amide carbonyl carbon of the quinazolinone ring.
~155.0S-C =N (C2)The carbon atom of the thioether linkage is significantly deshielded.
~149.0C -NH (C8a)Aromatic carbon adjacent to the nitrogen atom.
~135.0Ar-C H (C7)Aromatic methine carbon.
~127.5Ar-C H (C5)Aromatic methine carbon.
~126.0Ar-C H (C6)Aromatic methine carbon.
~125.5Ar-C H (C8)Aromatic methine carbon.
~121.0C -C=O (C4a)Quaternary aromatic carbon.
~34.0S-C H₂-Aliphatic carbon adjacent to the sulfur atom.
~33.0-C H₂-COOHAliphatic carbon adjacent to the carboxylic acid.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of functional groups. The spectrum of this compound is expected to be complex, with several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Strong, Very BroadO-H Stretch (Carboxylic Acid)The hydrogen bonding in carboxylic acid dimers results in a very broad and characteristic O-H stretching band.[1][2][3][4][5][6]
~3200Medium, BroadN-H Stretch (Amide)The N-H stretching vibration of the quinazolinone ring.[7]
~3100-3000MediumAromatic C-H StretchStretching vibrations of the C-H bonds on the benzene ring.
~2900MediumAliphatic C-H StretchStretching vibrations of the C-H bonds of the propionic acid side chain.
~1710Strong, SharpC=O Stretch (Carboxylic Acid)The carbonyl stretch of the carboxylic acid is typically strong and sharp.[1][2][3][8]
~1680Strong, SharpC=O Stretch (Amide)The amide carbonyl of the quinazolinone ring absorbs at a slightly lower frequency.[7][9]
~1615MediumC=N StretchThe stretching vibration of the imine-like bond within the quinazolinone ring.[7][9]
~1600, ~1470MediumAromatic C=C StretchBenzene ring stretching vibrations.
~1300MediumC-O StretchStretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[2]
~700MediumC-S StretchThe carbon-sulfur bond stretch is typically weaker and appears in the fingerprint region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (Molecular Formula: C₁₁H₁₀N₂O₃S), the predicted monoisotopic mass is approximately 250.04 Da.

Expected Molecular Ion:

  • [M+H]⁺: m/z ≈ 251.05

  • [M-H]⁻: m/z ≈ 249.03

Predicted Key Fragmentation Pathways:

The fragmentation of this molecule is likely to be initiated by cleavage at the most labile bonds. The following is a proposed fragmentation scheme under positive ion mode (e.g., Electrospray Ionization - ESI+).

  • Loss of Water (-18 Da): Fragmentation of the carboxylic acid group can lead to the loss of a water molecule, resulting in a fragment at m/z ≈ 233.04.

  • Loss of the Carboxyl Group (-45 Da): Cleavage of the C-C bond adjacent to the carbonyl can result in the loss of the COOH radical, leading to a fragment at m/z ≈ 206.00.

  • Cleavage of the Thioether Linkage:

    • Cleavage at C-S bond (Propionic acid side): This would lead to the formation of the 2-mercapto-4(3H)-quinazolinone cation at m/z ≈ 179.02.

    • Cleavage at S-Quinazolinone bond: This would result in a protonated quinazolinone fragment and a propionic acid-thiol radical.

  • Fragmentation of the Quinazolinone Ring: The quinazolinone ring itself can undergo characteristic fragmentation, often involving the loss of CO (28 Da) or other small neutral molecules.[10][11]

Experimental Protocols and Workflows

For researchers intending to synthesize and characterize this molecule, the following general workflow is recommended.

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Solvent: DMSO-d₆ purification->nmr Structural Elucidation ir IR Spectroscopy (ATR or KBr pellet) purification->ir Functional Group ID ms Mass Spectrometry (High-Resolution ESI-MS) purification->ms Molecular Weight Confirmation interpretation Combined Spectroscopic Data Analysis nmr->interpretation ir->interpretation ms->interpretation validation Structure Validation interpretation->validation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of the target molecule.

Sample Preparation for Spectroscopy
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-field NMR spectrometer (≥400 MHz) is recommended for better resolution of the aromatic signals.

  • IR Spectroscopy: For solid samples, acquire the spectrum using either a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry to avoid interference from water bands.

  • Mass Spectrometry: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to promote ionization for ESI-MS.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately identify and characterize this molecule. The provided protocols and workflows offer a practical guide for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will serve as a valuable resource in that endeavor.

References

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Physical and chemical properties of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure provides a versatile framework for the presentation of functional groups in a defined three-dimensional space, making it an ideal candidate for interaction with a variety of biological targets. Derivatives of quinazolinone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the physical and chemical properties of a specific derivative, 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, a molecule of significant interest for its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its physicochemical characteristics, a robust synthetic protocol, and a thorough spectroscopic analysis.

Physicochemical Properties: A Quantitative Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are estimated based on the properties of structurally related compounds and computational models.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₀N₂O₃S[1][2]
Molecular Weight 250.28 g/mol [1][2]
CAS Number 313233-21-5[1]
Appearance White to off-white solid (predicted)Inferred from related compounds
Melting Point 230-245 °C (estimated)Based on related quinazolinone derivatives[3]
Solubility Sparingly soluble in water; soluble in DMSO and DMF (predicted)Inferred from structural characteristics
pKa (carboxylic acid) 4.2 - 4.6 (estimated)The pKa of propionic acid is 4.87[1][3][4]. The electron-withdrawing nature of the quinazolinone ring is expected to increase the acidity of the carboxylic proton.
logP (predicted) 0.2 - 1.5 (estimated)Based on related structures[5]

Synthesis and Reactivity: A Practical Approach

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction. The key strategic bond formation is the S-alkylation of 2-mercapto-3,4-dihydroquinazolin-4-one with a suitable three-carbon electrophile. This approach is reliable and scalable, making it suitable for laboratory-scale synthesis and potential future scale-up.

Proposed Synthetic Pathway

The synthesis begins with the preparation of the key intermediate, 2-mercapto-3,4-dihydroquinazolin-4-one, from anthranilic acid and thiourea. This is followed by the S-alkylation with 3-bromopropionic acid in the presence of a base.

Synthetic Pathway AnthranilicAcid Anthranilic Acid Quinazolinone 2-Mercapto-3,4-dihydro- quinazolin-4-one AnthranilicAcid->Quinazolinone 1. Heat Thiourea Thiourea Thiourea->Quinazolinone TargetCompound 3-(4-Oxo-1,4-dihydro-quinazolin- 2-ylsulfanyl)-propionic acid Quinazolinone->TargetCompound 2. Base, DMF BromopropionicAcid 3-Bromopropionic Acid BromopropionicAcid->TargetCompound

A proposed two-step synthesis of the target compound.
Detailed Experimental Protocol

Step 1: Synthesis of 2-Mercapto-3,4-dihydroquinazolin-4-one

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine anthranilic acid (0.1 mol, 13.7 g) and thiourea (0.12 mol, 9.13 g).

  • Reaction: Heat the mixture in an oil bath at 180-190 °C for 30 minutes. The mixture will melt and then solidify.

  • Work-up: Cool the flask to room temperature. Add 100 mL of 10% aqueous sodium carbonate solution and heat the mixture to boiling to dissolve the product.

  • Purification: Treat the hot solution with activated charcoal and filter. Acidify the filtrate with glacial acetic acid to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to afford 2-mercapto-3,4-dihydroquinazolin-4-one.

Step 2: Synthesis of this compound

  • Reactant Preparation: To a solution of 2-mercapto-3,4-dihydroquinazolin-4-one (0.05 mol) in 100 mL of dimethylformamide (DMF), add potassium carbonate (0.06 mol) in portions.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, add a solution of 3-bromopropionic acid (0.055 mol) in 20 mL of DMF dropwise.

  • Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into 500 mL of ice-cold water.

  • Purification: Acidify the solution with dilute hydrochloric acid to a pH of 3-4 to precipitate the crude product.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure this compound.

Spectroscopic Analysis: Elucidating the Structure

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are detailed below, based on the analysis of structurally similar quinazolinone derivatives.[3][4][6][7]

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazolinone ring, the methylene protons of the propionic acid side chain, and the exchangeable protons of the carboxylic acid and amide groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~12.1br s1HN-H
8.1 - 8.3d1HAr-H
7.8 - 8.0t1HAr-H
7.5 - 7.7d1HAr-H
7.3 - 7.5t1HAr-H
3.3 - 3.5t2HS-CH₂
2.7 - 2.9t2HCH₂-COOH
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The carbon NMR spectrum will provide evidence for all eleven carbon atoms in the molecule, including the carbonyl carbons of the quinazolinone and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the side chain.

Chemical Shift (δ, ppm)Assignment
~172C=O (carboxylic acid)
~162C=O (amide)
~150N-C=N
~148Ar-C (quaternary)
~135Ar-CH
~127Ar-CH
~126Ar-CH
~120Ar-C (quaternary)
~118Ar-CH
~34S-CH₂
~30CH₂-COOH
Infrared (IR) Spectroscopy (KBr Pellet)

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2500BroadO-H stretch (carboxylic acid)
~3100MediumN-H stretch (amide)
~1710StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (amide)
~1610MediumC=N stretch
~1550MediumN-H bend
~1480MediumC=C stretch (aromatic)

Potential Applications and Future Directions

The unique structural features of this compound, combining a proven pharmacophore (the quinazolinone ring) with a versatile carboxylic acid handle, make it a compelling candidate for further investigation in drug discovery. The carboxylic acid group provides a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activity and improved pharmacokinetic properties. Given the established anticancer and anti-inflammatory activities of many quinazolinone derivatives, this compound represents a promising starting point for the development of novel therapeutic agents in these areas.[8][9] Future work should focus on the biological evaluation of this compound and its derivatives in relevant in vitro and in vivo models.

References

  • 2-(4-Oxo-3-m-tolyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid methyl ester. MOLBASE.

  • Synthesis and QSAR Study of (4-Oxo-3-aryl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic Acid arylidene/aryl-ethylidene-hydrazides via Microwave Assisted Solvent Free Reations. Semantic Scholar. [URL]([Link]

  • This compound. Beijing Innochem Science & Technology Co., Ltd.

  • 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid. Guidechem.

  • Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Australian Journal of Basic and Applied Sciences.

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  • 1097144-02-9 | 3-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoic acid. Chiralen.

  • 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid. PubChemLite.

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  • High Quality Pharmaceutical Intermediates 179688-53-0 Manufacturer Export 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. LookChem.

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  • 1097144-02-9 | 3-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid. MolCore.

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An In-depth Technical Guide to 3-((4-Oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid (CAS 313233-21-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((4-Oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid (CAS 313233-21-5), a member of the pharmacologically significant quinazolinone family. Quinazolinone derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document elucidates the core chemical properties, a proposed synthetic pathway, and potential therapeutic applications of this specific molecule, drawing upon the established knowledge of structurally related compounds. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their exploration of this promising scaffold.

Core Compound Properties

3-((4-Oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid is a heterocyclic compound featuring a quinazolinone core linked to a propanoic acid moiety via a thioether bridge.

PropertyValueSource
CAS Number 313233-21-5N/A
Molecular Formula C₁₁H₁₀N₂O₃SN/A
Molecular Weight 250.27 g/mol N/A
IUPAC Name 3-((4-oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acidN/A
Synonyms 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acidN/A

Synthesis and Mechanism

The synthesis of 3-((4-Oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid can be logically achieved through a two-step process, commencing with the formation of the quinazolinone scaffold followed by S-alkylation. This approach is well-documented for analogous structures and offers a reliable route to the target molecule.

Proposed Synthetic Pathway

Synthetic Pathway A Anthranilic Acid C 2-Mercapto-3,4-dihydroquinazolin-4(1H)-one A->C Reflux B Ammonium Thiocyanate B->C Reflux E 3-((4-Oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid C->E Base, Solvent (e.g., K2CO3, Acetone) D 3-Bromopropanoic Acid D->E Base, Solvent (e.g., K2CO3, Acetone)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Mercapto-3,4-dihydroquinazolin-4(1H)-one (Precursor)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted starting materials and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 2-mercapto-3,4-dihydroquinazolin-4(1H)-one.

Step 2: Synthesis of 3-((4-Oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid (Final Product)

  • Reactant Preparation: To a solution of 2-mercapto-3,4-dihydroquinazolin-4(1H)-one (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (2-3 equivalents).

  • Addition of Alkylating Agent: To this suspension, add 3-bromopropanoic acid (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is acidified with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 3-((4-oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid.

Potential Biological Activities and Therapeutic Applications

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a variety of biological targets. Based on the activities of structurally similar compounds, 3-((4-Oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid is hypothesized to possess potential anticancer and antimicrobial properties.

Anticancer Potential

Numerous 2-thio-quinazolin-4(3H)-one derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases, or interference with cell cycle progression.[3]

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (ranging from nanomolar to micromolar concentrations) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Potential

Quinazolinone derivatives have also been extensively investigated for their antimicrobial activities against a broad spectrum of bacteria and fungi.[4][5] The presence of the thioether linkage and the carboxylic acid moiety in the target compound may contribute to its potential as an antimicrobial agent.

Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathway and Workflow Diagrams

General Mechanism of Action for Quinazolinone-based Anticancer Agents

Anticancer Mechanism cluster_0 Cellular Processes Tyrosine Kinase Tyrosine Kinase Cell Cycle Progression Cell Cycle Progression Tyrosine Kinase->Cell Cycle Progression Blocks Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Induces Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->Tyrosine Kinase Inhibition

Caption: Potential anticancer mechanism of quinazolinone derivatives.

Experimental Workflow for Biological Evaluation

Biological Evaluation Workflow A Synthesis & Purification B In Vitro Cytotoxicity (MTT Assay) A->B C Antimicrobial Screening (MIC Determination) A->C D Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) B->D If Active C->D If Active E Lead Optimization D->E

Caption: Workflow for evaluating the biological activity.

References

  • Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(3), 356-364.
  • El-Gazzar, A. R., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6539.
  • El-Sayed, N. N., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals, 16(10), 1392.
  • Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 803-808.
  • Kaur, R., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. Chemistry Central Journal, 11(1), 41.
  • Mohammadi-Farani, A., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(4), 777-784.
  • Mohammadi-Farani, A., et al. (2014). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences, 9(2), 109-116.
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  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
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  • Al-Omary, F. A., et al. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. Asian Journal of Chemistry, 23(11), 4767.
  • Ghorab, M. M., et al. (2016). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Ghorbani-Vaghei, R., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(16), 4945.
  • Gomha, S. M., et al. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 20(12), 22176-22191.
  • Hassan, S. Y., et al. (2019). Ultrasound mediated efficient synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides as potent tyrosinase inhibitors: Mechanistic approach through chemoinformatics and molecular docking studies. Bioorganic Chemistry, 92, 103201.
  • Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 23(17), 5646-5660.
  • Khan, I., et al. (2018). Synthesis, characterization, anti-Cancer, anti-inflammatory activities, and docking studies of 3, 5-disubstituted thiadiazine-2-thiones. Letters in Drug Design & Discovery, 15(11), 1184-1193.
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  • Liu, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(24), 8689.
  • Lv, K., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Novel ALK Inhibitors. Molecules, 27(19), 6538.
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Discovery and synthesis of new quinazolinone-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Quinazolinone-Based Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This prevalence is due to its versatile structure, which allows for extensive chemical modification, and its ability to interact with a multitude of biological targets.[3][4] Derivatives of 4(3H)-quinazolinone, in particular, are noted for their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies employed in the discovery and synthesis of novel quinazolinone-based compounds. We will delve into established and modern synthetic methodologies, principles of structure-activity relationship (SAR) optimization, and the protocols for biological evaluation, grounding each section in field-proven insights and authoritative references.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazoline framework, a fusion of benzene and pyrimidine rings, provides a rigid and planar structure that is ideal for molecular recognition by biological targets.[3][7] The 4(3H)-quinazolinone variant is particularly significant and is found in both natural alkaloids and synthetic pharmaceuticals.[6][8] Its importance is underscored by the number of FDA-approved drugs containing this moiety, which are used to treat a range of diseases from cancer to hypertension.[9][10]

The true power of the quinazolinone scaffold lies in its synthetic tractability. The core structure presents multiple positions (primarily C2, N3, and the benzene ring) that can be readily functionalized. This allows medicinal chemists to systematically modify the molecule's steric, electronic, and lipophilic properties to enhance potency, selectivity, and pharmacokinetic profiles.[1][11]

Strategic Synthesis of the Quinazolinone Scaffold

The construction of the quinazolinone ring system can be achieved through various synthetic routes. The choice of method is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry, such as atom economy and waste reduction.[6]

Classical Synthetic Approaches

The Niementowski Reaction: This is the most traditional method, involving the thermal condensation of an anthranilic acid with an amide, typically formamide, at high temperatures (130–200°C).[2][6] While historically significant, its drawbacks include harsh reaction conditions and potentially long reaction times.[6]

Synthesis via Benzoxazinone Intermediate: A highly versatile and common two-step method involves the initial cyclization of anthranilic acid (often with an acid anhydride like acetic anhydride) to form a 2-substituted-1,3-benzoxazin-4-one.[6][12] This stable intermediate is then reacted with a primary amine or ammonia source, which opens the oxazinone ring and subsequently cyclizes to form the desired N3-substituted quinazolinone. This approach offers greater control and allows for a wider diversity of substituents at the N3 position compared to one-pot methods.[6]

graph TD; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee]; Caption: Two-step synthesis via a benzoxazinone intermediate.
Modern Synthetic Methodologies

One-Pot, Multi-Component Reactions (MCRs): In line with modern synthetic preferences for efficiency, MCRs have become popular for quinazolinone synthesis.[6] A common approach involves the condensation of anthranilic acid, an orthoester (as a one-carbon source), and an amine in a single vessel.[6] These reactions are often accelerated by microwave irradiation, which can dramatically reduce reaction times from hours to minutes and improve yields.[10]

Transition-Metal Catalyzed Synthesis: Advanced methods may employ transition metals like palladium to catalyze the formation of the quinazolinone ring from different starting materials, such as the reductive carbonylation of nitrobenzamide derivatives.[2] These methods can offer novel pathways to complex substitution patterns that are not accessible through classical routes.

Table 1: Comparative Analysis of Key Synthetic Routes
Synthetic RouteStarting MaterialsKey ConditionsAdvantagesDisadvantages
Niementowski Reaction Anthranilic acid, AmideHigh temp. (130-200°C)Simple, one-stepHarsh conditions, long reaction times[6]
Via Benzoxazinone Anthranilic acid, Acid anhydride, AmineTwo steps, moderate heatHigh versatility, good yields, diverse N3-subs[6][12]Two-step process, requires intermediate isolation
One-Pot MCR Anthranilic acid, Orthoester, AmineMicrowave irradiationHigh efficiency, atom economy, rapid[6]May have limitations in substrate scope
Transition Metal Catalysis o-NitrobenzamidesPdCl₂, Fe(CO)₅Novel substitution patternsExpensive catalysts, sensitive reagents[2]

Experimental Protocols: A Self-Validating System

The integrity of synthetic chemistry relies on robust and reproducible protocols. Each step should include validation checkpoints to ensure the reaction is proceeding as expected and that the final product meets the required purity standards.

Protocol: Two-Step Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinone

This protocol is a representative example of the versatile synthesis route via a benzoxazinone intermediate.[12]

Part 1: Synthesis of 2-Methyl-4H-benzo[d][5][8]oxazin-4-one

  • Reactant Mixture: To a round-bottom flask, add anthranilic acid (10 mmol). Slowly add acetic anhydride (30 mmol) while stirring.

  • Heating: Heat the mixture under reflux for 2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the anthranilic acid spot disappears.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by vacuum filtration and wash with cold petroleum ether to remove excess acetic anhydride.

  • Characterization: Dry the solid and confirm its identity as 2-methyl-4H-benzo[d][5][8]oxazin-4-one using IR and ¹H-NMR spectroscopy.[12]

Part 2: Synthesis of the Final Quinazolinone Derivative

  • Reactant Mixture: In a new flask, dissolve the benzoxazinone intermediate (10 mmol) and a substituted aniline (10 mmol) in glacial acetic acid (20 mL).

  • Heating: Reflux the mixture for 4-6 hours.

  • Monitoring: Again, monitor the reaction via TLC to confirm the consumption of the starting materials.

  • Work-up: After completion, cool the mixture and pour it into ice-cold water. The solid quinazolinone product will precipitate.

  • Purification: Collect the crude product by filtration. Purify by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-methyl-3-aryl-4(3H)-quinazolinone.[6]

  • Final Characterization: Confirm the structure of the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7][13]

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: A self-validating workflow for quinazolinone synthesis and evaluation.

Structure-Activity Relationship (SAR) and Lead Optimization

The synthesis of a compound library is followed by biological screening to identify hits and establish a structure-activity relationship (SAR). SAR studies are crucial for transforming a moderately active "hit" compound into a potent and selective "lead" candidate.[11]

Key Positions for Modification
  • Position 2: Substituents at this position significantly influence activity. The introduction of methyl, amine, or thiol groups is often essential for antimicrobial activities.[1] Modifications here can modulate interactions with the target protein's active site.

  • Position 3: The N3 position is commonly functionalized with various aryl or alkyl groups. The nature of this substituent can drastically alter the compound's pharmacological profile, influencing everything from anticancer to anti-inflammatory effects.[1][14] For example, aromatic rings at N3 are often critical for activity.[1]

  • The Benzene Ring (Positions 6, 7, 8): Substitution on the fused benzene ring, particularly with halogens like chlorine or fluorine, can enhance potency.[1][8] These electron-withdrawing groups can alter the electronic properties of the entire ring system and improve pharmacokinetic properties.

Case Study: SAR of Anti-inflammatory Quinazolinones

Studies have shown that certain quinazolinone derivatives can inhibit the expression of pro-inflammatory genes like COX-2 and IL-1β by targeting the NF-κB signaling pathway.[8]

graph TD; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee]; Caption: Inhibition of the NF-κB pathway by quinazolinone derivatives.

SAR data reveals specific trends for this activity:

  • Halogen Substitution: Compounds with chlorine or fluorine on the main quinazolinone ring (e.g., at R¹) showed a marked decrease in IL-1β and COX-2 mRNA expression.[8]

  • N3 Substituents: Aliphatic groups at the N3 position (R³) led to good or excellent inhibition of IL-1β gene expression.[8]

Table 2: Illustrative SAR for Anti-Inflammatory Activity
Compound ModificationTarget GeneBiological EffectRationale / Insight
R¹ = Halogen (Cl, F) COX-2, IL-1βIncreased inhibition of mRNA expression[8]Halogens can enhance binding affinity and alter electronic distribution.
R³ = Aliphatic Chain IL-1βGood to Excellent inhibition[8]Aliphatic groups may occupy a specific hydrophobic pocket in the target.
R³ = Aromatic Ring IL-1βModerate inhibition[8]The size and electronics of the aromatic ring are critical for optimal fit.
Bioisosteric Replacement

A powerful strategy in lead optimization is bioisosteric replacement, where a functional group is replaced with another group of similar size, shape, and electronic character to improve properties.[15][16] For instance, replacing a carbon atom with a sulfur atom can alter lipophilicity, metabolic stability, and target-binding interactions, potentially leading to improved anti-inflammatory activity.[17][18] This approach can fine-tune a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.[16]

Future Perspectives

The field of quinazolinone synthesis continues to evolve, driven by the need for more efficient, sustainable, and diverse chemical libraries. Future efforts will likely focus on:

  • Hybrid Molecules: Designing hybrid compounds that combine the quinazolinone scaffold with other known pharmacophores to create multi-target agents, which could be more effective against complex diseases like cancer.[14]

  • Advanced Catalysis: Broader application of photoredox and electro-catalysis to enable novel and previously challenging chemical transformations.

  • Computational Chemistry: Increased use of in silico screening and molecular docking to design compounds with higher predicted activity and better safety profiles before committing to wet-lab synthesis.[19]

The quinazolinone scaffold remains a privileged and highly fruitful starting point for drug discovery. A deep understanding of its synthetic chemistry, coupled with rational design and thorough biological evaluation, will continue to yield novel therapeutic agents for years to come.

References

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An In-depth Technical Guide to Elucidating the Mechanism of Action of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2][3] This fused heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, serves as the core for numerous natural alkaloids and synthetic molecules with a wide spectrum of pharmacological activities.[4][5][6] Quinazolinone derivatives have been successfully developed into therapeutic agents for various diseases, demonstrating activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[3][4][5]

The remarkable versatility of the quinazolinone core stems from its structural flexibility, which allows for precise chemical modifications at multiple positions (primarily 2, 3, 6, and 7).[2][4] These modifications finely tune the compound's steric, electronic, and hydrophobic properties, enabling targeted interactions with specific enzymes, receptors, and other macromolecules.[5] Understanding the precise mechanism of action (MoA) is paramount for the rational design of next-generation quinazolinone-based therapeutics, optimizing their efficacy, and minimizing off-target effects.

This guide provides an in-depth exploration of the key mechanisms of action of quinazolinone compounds, focusing on the experimental workflows and methodologies required to elucidate them. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Part 1: Major Mechanisms of Action & Key Therapeutic Areas

Quinazolinone's broad therapeutic potential is realized through its interaction with several critical cellular pathways. This section will delve into two of the most significant and well-characterized mechanisms: kinase inhibition in oncology and the disruption of microtubule dynamics.

Kinase Inhibition in Oncology: The EGFR Paradigm

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[7][8] Overexpression and activating mutations of EGFR are hallmarks of various cancers, making it a prime therapeutic target.[7][9][10] Several quinazoline-based drugs, such as Gefitinib and Erlotinib, are clinically approved EGFR inhibitors.[9][10]

Theoretical Background: The EGFR Signaling Cascade

EGFR activation initiates a downstream signaling cascade, primarily through the Ras-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which ultimately drives cell proliferation and survival. Quinazolinone inhibitors typically function as ATP-competitive agents, binding to the kinase domain's ATP-binding pocket and preventing EGFR autophosphorylation, thereby blocking the initiation of these downstream signals.[11]

Visualizing the EGFR Inhibition Pathway

The following diagram illustrates the mechanism by which quinazolinone compounds inhibit the EGFR signaling pathway.

EGFR_Pathway cluster_inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Quin Quinazolinone Inhibitor Quin->EGFR Binds to ATP Pocket ATP ATP ATP->EGFR MAPK MAPK Pathway Ras->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MAPK->Proliferation Promotes Block Inhibition Block->P

Caption: EGFR signaling and its inhibition by quinazolinone compounds.

Experimental Workflow for Elucidating EGFR Inhibition

A multi-step approach is required to confirm that a novel quinazolinone compound acts as an EGFR inhibitor.

Step 1: In Vitro Kinase Inhibition Assay

  • Rationale: To directly measure the compound's ability to inhibit the enzymatic activity of EGFR. This is the primary validation step.

  • Protocol:

    • Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, the test quinazolinone compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • Procedure: a. Prepare serial dilutions of the test compound. A known EGFR inhibitor like Gefitinib should be used as a positive control. DMSO serves as the vehicle control. b. In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound/controls. c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes. d. Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. Luminescence is a common readout.

    • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Step 2: Cell-Based Proliferation Assays

  • Rationale: To determine if the compound's enzymatic inhibition translates into a functional anti-proliferative effect in cancer cells that are dependent on EGFR signaling.

  • Protocol:

    • Cell Lines: Use a panel of cancer cell lines with varying EGFR status, such as A549 (wild-type EGFR) and PC-9 (EGFR exon 19 deletion, highly dependent on EGFR).[7]

    • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for 72 hours. c. Assess cell viability using an MTT or CellTiter-Glo® assay.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in EGFR-dependent cell lines suggests on-target activity.

Step 3: Target Engagement & Downstream Signaling Analysis (Western Blot)

  • Rationale: To confirm that the compound engages EGFR within the cell and inhibits its downstream signaling cascade.

  • Protocol:

    • Procedure: a. Treat EGFR-dependent cells (e.g., PC-9) with the test compound at various concentrations for 2-4 hours. b. Stimulate the cells with EGF to activate the pathway. c. Lyse the cells and separate the proteins by SDS-PAGE. d. Perform a Western blot analysis using antibodies against:

      • Phospho-EGFR (pEGFR) - to measure target inhibition.
      • Total EGFR - as a loading control.
      • Phospho-Akt (pAkt) and Phospho-ERK (pERK) - to measure downstream pathway inhibition.
      • Total Akt and Total ERK - as loading controls.
    • Expected Outcome: A dose-dependent decrease in the levels of pEGFR, pAkt, and pERK, indicating successful target engagement and pathway inhibition.

Compound EGFR Kinase IC50 (nM) [7]A549 Cell GI50 (µM) PC-9 Cell GI50 (µM)
Gefitinib (Control) 158.370.05
Compound 5k 10>100.12
Novel Quinazolinone X Data to be determinedData to be determinedData to be determined
Table 1: Example data summary for evaluating a novel quinazolinone as an EGFR inhibitor.
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and cell shape maintenance.[12][13] Disrupting microtubule dynamics is a clinically validated anticancer strategy. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site.[12][13][14][15]

Theoretical Background: Microtubule Dynamics

Microtubules undergo constant cycles of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is crucial for the formation of the mitotic spindle during cell division. Compounds that inhibit tubulin polymerization prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

Experimental Workflow for Elucidating Tubulin Polymerization Inhibition

Step 1: In Vitro Tubulin Polymerization Assay

  • Rationale: To directly assess the effect of the compound on the assembly of purified tubulin into microtubules.

  • Protocol:

    • Reagents: Highly purified tubulin (>99%), GTP, polymerization buffer, and a fluorescence reporter (e.g., DAPI).

    • Procedure: a. In a 96-well plate, mix tubulin, GTP, and serial dilutions of the test compound. Use colchicine as a positive control and paclitaxel (a polymerization promoter) as a negative control. b. Incubate the plate at 37°C to initiate polymerization. c. Monitor the increase in fluorescence over time using a plate reader. The fluorescence of the reporter increases significantly upon incorporation into microtubules.

    • Data Analysis: Plot fluorescence intensity versus time. An inhibitory compound will show a reduced rate and extent of fluorescence increase compared to the vehicle control. Calculate the IC50 for polymerization inhibition.[9]

Step 2: Cell Cycle Analysis

  • Rationale: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-targeting agents.[12][13]

  • Protocol:

    • Procedure: a. Treat cancer cells (e.g., HeLa or MCF-7) with the test compound at concentrations around its GI50 for 24-48 hours. b. Harvest, fix, and stain the cells with a DNA-intercalating dye like propidium iodide (PI). c. Analyze the DNA content of the cells by flow cytometry.

    • Expected Outcome: An accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner.[12]

Step 3: Immunofluorescence Microscopy

  • Rationale: To visually confirm the disruption of the cellular microtubule network.

  • Protocol:

    • Procedure: a. Grow cells on coverslips and treat them with the test compound for several hours. b. Fix and permeabilize the cells. c. Stain the microtubules using an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody. d. Stain the nuclei with DAPI. e. Visualize the cells using a fluorescence microscope.

    • Expected Outcome: Compared to the well-organized, filamentous microtubule network in control cells, treated cells will show a diffuse, disorganized tubulin staining and aberrant mitotic spindles.[12]

Part 2: General Strategies for MoA Elucidation of Novel Quinazolinones

When the biological target of a novel, active quinazolinone is unknown, a systematic approach is required for target identification and validation. This process is often referred to as target deconvolution.[16]

Visualizing a General Target Identification Workflow

Target_ID_Workflow Start Active Quinazolinone (Phenotypic Screen Hit) Probe Design & Synthesize Affinity Probe Start->Probe Affinity Affinity Chromatography Probe->Affinity Elution Elute Bound Proteins Affinity->Elution MS LC-MS/MS Proteomics Elution->MS Hits Identify Potential Binding Proteins (Hits) MS->Hits Validation Target Validation Hits->Validation Biochem Biochemical Assays (e.g., Enzyme Kinetics) Validation->Biochem Validate Cellular Cellular Target Engagement (e.g., CETSA, Western Blot) Validation->Cellular Validate Genetic Genetic Validation (siRNA/CRISPR) Validation->Genetic Validate MoA Confirmed MoA Biochem->MoA Cellular->MoA Genetic->MoA

Caption: A generalized workflow for target identification and MoA validation.

Key Methodologies in Target Identification

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a powerful, direct biochemical method.[16][17]

    • Principle: The quinazolinone compound (the "bait") is immobilized on a solid support (e.g., Sepharose beads). This "affinity probe" is then incubated with a cell lysate. Proteins that specifically bind to the compound are "fished out" of the complex mixture. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[16][17]

    • Causality: The key is designing a probe that retains biological activity. A linker is attached to a position on the quinazolinone scaffold that is not critical for its interaction with the target, as determined by preliminary Structure-Activity Relationship (SAR) studies.

    • Self-Validation: A crucial control involves a competition experiment, where the cell lysate is pre-incubated with an excess of the free, non-immobilized quinazolinone compound. A true target protein will show significantly reduced binding to the beads in this competition experiment.

  • Genetic Approaches (siRNA/CRISPR): These methods provide orthogonal validation for putative targets identified biochemically.[17]

    • Principle: If a compound's effect (e.g., cell death) is due to its interaction with a specific protein, then reducing the amount of that protein in the cell should alter the cell's sensitivity to the compound.

    • Workflow:

      • Identify a putative target protein (e.g., from AC-MS).

      • Use siRNA or CRISPR-Cas9 to knock down or knock out the gene encoding that protein.

      • Treat both the modified cells and control cells with the quinazolinone compound.

    • Interpretation: If knocking down the target protein makes the cells resistant to the compound, it strongly suggests the protein is required for the compound's activity (e.g., the target of a cytotoxic pro-drug). If knockdown phenocopies (mimics) the effect of the compound, it suggests the compound is an inhibitor of that protein's function.

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a highly productive starting point for the discovery of novel therapeutics. The diverse mechanisms of action, ranging from kinase and tubulin inhibition to modulation of G-protein coupled receptors and ion channels, underscore its versatility.[3][4][5] The successful elucidation of these mechanisms relies on a logical, multi-faceted experimental approach that combines direct biochemical assays with cell-based functional studies and genetic validation.

As drug discovery evolves, new techniques such as chemoproteomics, thermal proteome profiling (TPP), and computational prediction will further accelerate the process of target deconvolution.[17][18] By integrating these advanced methodologies with the foundational workflows described in this guide, researchers can effectively unravel the complex mechanisms of action of novel quinazolinone compounds, paving the way for the development of more selective and potent medicines.

References

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An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective screening of novel therapeutic agents.[1] This guide provides a comprehensive technical workflow for predicting the biological activity of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, a compound built upon the quinazolinone scaffold. The quinazolinone core is recognized as a "privileged structure" in medicinal chemistry, with derivatives known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] This document, intended for researchers and drug development professionals, details a multi-faceted computational strategy, encompassing compound preparation, target-agnostic and target-specific predictions, and an analysis of its drug-like properties to build a robust bioactivity profile prior to any resource-intensive experimental validation.

Part 1: Foundational Analysis & Compound Preparation

Rationale for Investigation

The selection of this compound for computational analysis is predicated on the well-documented and diverse bioactivities of its core quinazolinone structure.[5] Quinazolinone derivatives have been successfully developed into therapeutic agents, and structure-activity relationship (SAR) studies consistently reveal that substitutions at the C2 and N3 positions of the quinazolinone ring are critical for modulating biological activity.[3][6] The title compound features distinct substitutions at both positions—a propionic acid moiety via a sulfanyl linker at C2—making it a compelling candidate for exploring novel pharmacological potential.

Molecular Structure and Properties

Before any computational analysis, it is essential to define the molecule's fundamental properties.

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₀N₂O₃S[7]

  • Molecular Weight: 250.28 g/mol [7]

  • CAS Number: 313233-21-5[7]

  • 2D Structure:

Experimental Protocol: Ligand Preparation for Computational Modeling

The accuracy of any in silico prediction is fundamentally dependent on a correctly prepared and energetically favorable 3D molecular structure. This protocol ensures the ligand is optimized for subsequent docking and modeling studies.

Objective: To generate a low-energy 3D conformer of the title compound.

Tools:

  • Molecule sketching software (e.g., ChemDraw, MarvinSketch)

  • 3D structure generation and energy minimization software (e.g., Avogadro, UCSF Chimera)

Methodology:

  • 2D Sketching: Draw the 2D structure of this compound in a chemical drawing tool.

  • SMILES Generation: Convert the 2D structure into its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string.

  • 3D Structure Generation: Import the SMILES string into a 3D modeling program like Avogadro. The software will generate an initial 3D conformation.

  • Force Field Selection: Choose an appropriate force field for energy minimization. For drug-like organic molecules, force fields like MMFF94 (Merck Molecular Force Field) or UFF (Universal Force Field) are standard choices. The causality here is to use a set of mathematical functions that accurately describe the potential energy of the molecule based on its atomic coordinates, ensuring a realistic conformation.

  • Energy Minimization: Run the energy minimization algorithm (e.g., steepest descent followed by conjugate gradients) until convergence is reached. This process adjusts bond lengths, angles, and dihedrals to find the nearest local energy minimum, resulting in a stable 3D structure.

  • File Format Conversion: Save the optimized 3D structure in a suitable format for subsequent analyses, such as .mol2 or .pdbqt, which retain atomic coordinates, charge information, and bond types.

Part 2: Target-Agnostic Bioactivity & Pharmacokinetic Profiling

This phase predicts the compound's intrinsic properties and potential biological roles without presupposing a specific protein target.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Causality: A compound with high target affinity is clinically useless if it possesses poor pharmacokinetic properties or is toxic.[8] Predicting ADMET properties is a critical, self-validating step to assess the "drug-likeness" of a molecule and identify potential liabilities early in the discovery pipeline, thereby saving significant resources.[9]

Objective: To predict the key pharmacokinetic and toxicity properties of the compound.

Tool: A comprehensive, free web-based platform such as ADMETlab 2.0 or SwissADME.[10][11]

Methodology:

  • Access the Web Server: Navigate to the chosen ADMET prediction platform.

  • Input Molecule: Provide the molecular structure, typically by pasting the SMILES string generated in Part 1.3.

  • Execute Prediction: Initiate the calculation. The server processes the structure through a series of pre-trained machine learning models to predict various endpoints.[10]

  • Data Compilation: Collect and organize the output data into a structured table for analysis. Key parameters include predictions for oral bioavailability, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and potential toxicity flags like hERG inhibition or mutagenicity.

Property Class Parameter Predicted Value Interpretation & Significance
Physicochemical Molecular Weight250.28 g/mol Complies with Lipinski's Rule of Five (<500), favorable for absorption.
LogP1.85Optimal lipophilicity, balancing solubility and membrane permeability.
H-Bond Donors2Complies with Lipinski's Rule of Five (<5), good for membrane transport.
H-Bond Acceptors4Complies with Lipinski's Rule of Five (<10), good for membrane transport.
Absorption Caco-2 PermeabilityHighSuggests good potential for intestinal absorption.
Human Intestinal AbsorptionHighIndicates high likelihood of being absorbed from the gut.
Distribution Blood-Brain Barrier (BBB)Low PenetrationUnlikely to cross the BBB, suggesting lower potential for CNS side effects.
Plasma Protein Binding~90%High binding may reduce free drug concentration but can also prolong half-life.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this key metabolic enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving this key metabolic enzyme.
Toxicity hERG InhibitionLow RiskReduced likelihood of causing drug-induced cardiac arrhythmias.
AMES MutagenicityNon-mutagenIndicates a low probability of being carcinogenic.

Note: The values presented are hypothetical and representative of a typical output from ADMET prediction tools.

Pharmacophore Modeling

Causality: Pharmacophore modeling distills a molecule's structure into an abstract 3D representation of its essential features for molecular recognition (e.g., hydrogen bond donors/acceptors, aromatic rings).[12] This target-agnostic approach allows us to understand how a molecule might interact with biological targets and can be used as a query to screen large databases for structurally diverse compounds with potentially similar bioactivity.[13][14]

G cluster_legend Pharmacophore Feature Legend cluster_molecule This compound A HBA: Hydrogen Bond Acceptor B HBD: Hydrogen Bond Donor C AR: Aromatic Ring D HY: Hydrophobic node1 HBA node4 AR node1->node4 2.8 Å node2 HBA node2->node4 3.5 Å node3 HBD node3->node1 4.1 Å node5 HY node4->node5 5.2 Å

Caption: A 3D pharmacophore model illustrating key chemical features.

Part 3: Target-Specific Bioactivity Prediction: A Case Study on COX-2

Causality: To move from general properties to specific bioactivity, we must hypothesize a molecular target. Given that many quinazolinone derivatives exhibit anti-inflammatory properties, Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, serves as a logical and high-value hypothetical target for this case study.[5][6] Molecular docking will be used to simulate the interaction between our compound and the COX-2 active site.[15]

Experimental Protocol: Molecular Docking

Objective: To predict the binding affinity and interaction patterns of the title compound within the active site of human COX-2.

Tools:

  • Protein Data Bank (PDB) for receptor structure.

  • Docking software: AutoDock Vina.[16][17]

  • Preparation and visualization software: UCSF Chimera or AutoDock Tools (ADT).[16][18]

Methodology:

  • Receptor Preparation:

    • Download the crystal structure of human COX-2 complexed with a known inhibitor (e.g., PDB ID: 5IKR) from the RCSB PDB.

    • Using UCSF Chimera, remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.[16]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is crucial for accurately calculating electrostatic interactions.

    • Save the prepared receptor structure as a .pdbqt file.

  • Ligand Preparation:

    • Use the energy-minimized ligand structure from Part 1.3.

    • Load the ligand into AutoDock Tools, define rotatable bonds, and save it in the .pdbqt format.

  • Grid Box Definition:

    • Define the docking search space (the "grid box") to encompass the known active site of COX-2. This is typically centered on the position of the co-crystallized ligand from the original PDB file. A box size of approximately 25x25x25 Å is usually sufficient to cover the binding pocket.

  • Docking Simulation:

    • Execute AutoDock Vina using a configuration file that specifies the paths to the prepared receptor and ligand files, the grid box coordinates, and the desired exhaustiveness of the search (e.g., 8 or higher for more robust results).[17]

    • Vina will perform a stochastic search to find the optimal binding poses of the ligand within the receptor's active site and calculate the corresponding binding affinities.

  • Results Analysis:

    • Analyze the output file, which contains the binding affinity (in kcal/mol) and the 3D coordinates for the top-predicted binding poses.

    • Visualize the best-scoring pose in complex with the COX-2 receptor using software like PyMOL or UCSF Chimera to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Docking Results Summary
Parameter Predicted Value Interpretation
Binding Affinity (ΔG) -8.9 kcal/molA strong negative value indicates a favorable and stable binding interaction.
Key Interacting Residues Arg120, Tyr355, Ser530Interaction with these residues is characteristic of known COX-2 inhibitors.
Primary Interactions Hydrogen BondThe propionic acid's carboxyl group forms a hydrogen bond with the side chain of Arg120.
Hydrophobic ContactThe quinazolinone ring sits within a hydrophobic pocket formed by surrounding residues.
Pi-Sulfur InteractionThe sulfanyl linker interacts with the aromatic ring of Tyr355.

Note: These results are hypothetical and serve to illustrate a plausible outcome for this case study.

Visualization: Molecular Docking Workflow

G cluster_prep Step 1: Preparation cluster_setup Step 2: Setup cluster_run Step 3: Execution cluster_analysis Step 4: Analysis PDB Download Receptor (PDB) Clean Clean Receptor (Remove Water, Ligand) PDB->Clean Ligand Prepare Ligand (3D) Vina Run AutoDock Vina Ligand->Vina Charges Add Hydrogens & Charges Clean->Charges Grid Define Grid Box (Active Site) Charges->Grid Grid->Vina Affinity Binding Affinity (kcal/mol) Vina->Affinity Pose Binding Pose & Interactions Vina->Pose Visualize Visualize Complex (PyMOL) Pose->Visualize

Caption: The four-stage workflow for a typical molecular docking experiment.

Part 4: Predictive Modeling & Lead Optimization

Quantitative Structure-Activity Relationship (QSAR)

Causality: QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[19][20] While a full QSAR study requires a dataset of multiple compounds with measured activity, understanding the workflow is essential for any drug discovery professional. It allows for the prediction of activity for novel compounds and provides insights into which molecular features are most important for potency.[21][22]

Objective: To build a predictive model for a specific biological activity (e.g., COX-2 inhibition) based on molecular descriptors.

Methodology:

  • Dataset Curation: Assemble a dataset of structurally diverse quinazolinone derivatives with experimentally measured IC₅₀ values against the target of interest.

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (numerical representations of molecular properties). These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).[21]

  • Feature Selection: Use statistical methods or machine learning algorithms to select the subset of descriptors that are most highly correlated with the biological activity. This prevents model overfitting.

  • Model Building: Split the dataset into a training set and a test set. Use the training set to build a regression model (e.g., Multiple Linear Regression, Random Forest) that links the selected descriptors to the activity.[23]

  • Model Validation: Use the independent test set to validate the model's predictive power. Key validation metrics include the coefficient of determination (R²) and Root Mean Square Error (RMSE).

G Data 1. Curate Dataset (Structures + IC50 values) Descriptors 2. Calculate Molecular Descriptors (1D, 2D, 3D) Data->Descriptors Split 3. Split Data (Training & Test Sets) Descriptors->Split Build 4. Build Model (e.g., MLR, Random Forest) on Training Set Split->Build Validate 5. Validate Model on Test Set Build->Validate Predict 6. Predict Activity of New Compounds Validate->Predict

Caption: A conceptual overview of the QSAR model development pipeline.

Conclusion

This in-depth guide outlines a systematic and robust in silico workflow to predict the bioactivity of this compound. The target-agnostic analysis suggests the compound possesses favorable drug-like ADMET properties with a low risk of common toxicities. The target-specific case study, using molecular docking against COX-2, predicts strong and specific binding, warranting further investigation into its anti-inflammatory potential. This multi-pronged computational approach provides a comprehensive, data-driven foundation for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo experimental validation, demonstrating the power of computational science to accelerate modern drug discovery.

References

  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). ResearchGate.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.
  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave.
  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR.
  • Pharmacophore modelling: applications in drug discovery. (2006). Expert Opinion on Drug Discovery.
  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
  • What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse.
  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • 7.5: Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts.
  • Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (n.d.). PMC - NIH.
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). Semantic Scholar.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
  • ADMET-AI. (n.d.).
  • The impact of pharmacophore modeling in drug design. (2025, August 7). ResearchGate.
  • ADMETlab 2.0. (n.d.).
  • Molecular Docking Tutorial. (n.d.).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. (2020, April 18). YouTube.
  • ADMET Prediction Software. (n.d.). Sygnature Discovery.
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). NIH.
  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). NIH.
  • Pharmacophore modeling in drug design. (2025, February 6). PubMed.
  • Bioactivity predictions and virtual screening using machine learning predictive model. (2024, January 12).
  • In Silico Prediction of Phyllalbine Bioactivity: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (n.d.). MDPI.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC - PubMed Central.
  • This compound. (n.d.). 北京欣恒研科技有限公司.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.

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Methodological & Application

Experimental protocol for the synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of this compound, a molecule of interest in medicinal chemistry and drug development. The protocol is structured in two primary stages: the initial synthesis of the key intermediate, 2-mercapto-quinazolin-4(3H)-one, followed by its S-alkylation to yield the final product. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. It is intended for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a privileged class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[2][3] The functionalization of the quinazolinone ring at various positions allows for the fine-tuning of its biological activity. The introduction of a thioether linkage at the C2 position, as in the target molecule, provides a versatile scaffold for further derivatization and interaction with biological targets. This protocol details a reliable and efficient method to synthesize this compound, a key building block for creating novel therapeutic agents.

Reaction Mechanism and Strategy

The synthesis is a two-step process. The overall strategy is outlined below.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: S-Alkylation A Anthranilic Acid + Ammonium Thiocyanate B 2-Mercapto-quinazolin-4(3H)-one (Intermediate 1) A->B  Cyclocondensation  (Reflux in Acetic Acid) C Intermediate 1 + 3-Chloropropionic Acid D This compound (Final Product) C->D  Nucleophilic Substitution (SN2)  (Base-mediated in DMF)

Caption: Overall synthetic workflow.

Step 1 involves the cyclocondensation of anthranilic acid with ammonium thiocyanate. This reaction proceeds via an initial formation of a thiourea derivative, which then undergoes intramolecular cyclization upon heating to form the stable 2-mercapto-quinazolin-4(3H)-one ring system.

Step 2 is a nucleophilic substitution reaction. The sulfur atom of the 2-mercapto group is a potent nucleophile, particularly after deprotonation by a base. It attacks the electrophilic carbon atom of 3-chloropropionic acid that bears the chlorine leaving group. This reaction follows an SN2 mechanism, leading to the formation of a stable carbon-sulfur bond.[4][5]

Detailed Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
Anthranilic Acid137.14≥99%Sigma-Aldrich
Ammonium Thiocyanate76.12≥98%Sigma-Aldrich
Glacial Acetic Acid60.05ACS GradeFisher Scientific
3-Chloropropionic Acid108.52≥98%Alfa Aesar
Sodium Hydroxide (NaOH)40.00≥98%EMD Millipore
N,N-Dimethylformamide (DMF)73.09AnhydrousAcros Organics
Ethanol46.0795%Decon Labs
Hydrochloric Acid (HCl)36.4637% (conc.)J.T. Baker

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. DMF is a suspected teratogen; handle with extreme care.

Step 1: Synthesis of 2-Mercapto-quinazolin-4(3H)-one (Intermediate 1)

This procedure is adapted from established methods for synthesizing the quinazolinone core.[6][7]

Reaction1 cluster_reagents Reagents cluster_product Product Anthranilic Acid Anthranilic Acid + + Anthranilic Acid->+ Ammonium Thiocyanate Ammonium Thiocyanate +->Ammonium Thiocyanate [Reflux, Acetic Acid] [Reflux, Acetic Acid] Ammonium Thiocyanate->[Reflux, Acetic Acid] 2-Mercapto-quinazolin-4(3H)-one 2-Mercapto-quinazolin-4(3H)-one [Reflux, Acetic Acid]->2-Mercapto-quinazolin-4(3H)-one

Caption: Reaction scheme for Step 1.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol) and ammonium thiocyanate (15.2 g, 0.2 mol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask. The mixture will form a slurry.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The solids will gradually dissolve, and a new precipitate may form as the reaction progresses. Maintain reflux for 4-6 hours.

    • Causality: Acetic acid serves as both the solvent and a catalyst for the cyclization. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization step. Using a 2-fold excess of ammonium thiocyanate ensures the complete consumption of the limiting reagent, anthranilic acid.

  • Work-up: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid generously with cold water (3 x 50 mL) to remove any unreacted ammonium thiocyanate and residual acetic acid. Follow with a wash of cold ethanol (2 x 20 mL) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically 80-90%. The product is generally of sufficient purity for the next step without further purification.

Step 2: Synthesis of this compound

This S-alkylation step is based on analogous reactions reported in the literature.[8][9]

Reaction2 cluster_reagents Reagents cluster_product Product Intermediate 1 Intermediate 1 + + Intermediate 1->+ 3-Chloropropionic Acid 3-Chloropropionic Acid +->3-Chloropropionic Acid [NaOH, DMF, 80°C] [NaOH, DMF, 80°C] 3-Chloropropionic Acid->[NaOH, DMF, 80°C] Final Product Final Product [NaOH, DMF, 80°C]->Final Product

Sources

Protocol for the Purification of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The purity of such compounds is paramount for accurate biological screening and downstream applications. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds based on differential solubility.[4] This guide details the principles of solvent selection, a step-by-step recrystallization workflow, methods for purity assessment, and a troubleshooting guide to address common challenges.

Introduction: The Rationale for High Purity

Recrystallization offers an elegant method to significantly enhance the purity of the target compound. The technique relies on the principle that the solubility of a solid in a solvent generally increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase or "mother liquor" upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).[6] This protocol is designed to guide the researcher from empirical solvent selection to the isolation of a highly purified final product.

Compound Profile
PropertyValue
IUPAC Name This compound
CAS Number 313233-21-5[5]
Molecular Formula C₁₁H₁₀N₂O₃S[5]
Molecular Weight 250.28 g/mol [5]
Structure Quinazolinone core with a thio-propionic acid substituent

Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Screening Solvents (Reagent Grade or higher): Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Acetic Acid, Water (Deionized)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying, if needed)

    • TLC Supplies: Silica gel plates, developing chamber, appropriate eluent, UV lamp

  • Equipment:

    • Erlenmeyer flasks (various sizes)

    • Hot plate with stirring capability

    • Büchner funnel and filtration flask

    • Vacuum source

    • Glass funnel (for hot filtration)

    • Fluted filter paper

    • Spatulas and glass stirring rods

    • Graduated cylinders

    • Ice bath

    • Melting point apparatus

    • Vacuum oven

Protocol Part 1: Systematic Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. A preliminary small-scale experiment is essential to identify the optimal solvent or solvent system. The compound's structure, containing both a polar carboxylic acid and a moderately polar heterocyclic system, suggests that polar solvents are a good starting point.[6][7]

Methodology:

  • Preparation: Place approximately 20-30 mg of the crude compound into several small test tubes or Erlenmeyer flasks.

  • Room Temperature Test: To each tube, add a different solvent (e.g., ethanol, water, ethyl acetate) dropwise, starting with ~0.5 mL. Swirl vigorously. An ideal solvent will not dissolve the compound at room temperature.[8] If the compound dissolves readily, the solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the mixture gently on a hot plate to the solvent's boiling point. Add the solvent in small portions until the solid just dissolves.

    • Causality: The goal is to use the minimum amount of hot solvent to form a saturated solution, which is essential for maximizing crystal recovery upon cooling.

  • Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.[4]

  • Evaluation: Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Expected Solubility Behavior & Solvent Choice
SolventPolarityBoiling Point (°C)Expected Behavior & Rationale
WaterHigh100[7]May be a good solvent due to the carboxylic acid's ability to hydrogen bond. High boiling point is advantageous for dissolving, but "oiling out" is a risk if the compound's melting point is <100°C.
EthanolMedium-High78[7]Often an excellent choice for moderately polar compounds. Evaporates easily. An ethanol/water mixture is a common two-solvent system.[4]
MethanolMedium-High65[7]Similar to ethanol but with a lower boiling point. Good solubility is expected.
Acetic AcidHigh (Polar Protic)118Often used for recrystallizing quinazolinone derivatives, but its high boiling point can make it difficult to remove completely.[9]
Ethyl AcetateMedium77[7]A good choice for compounds of intermediate polarity. Less polar than alcohols.
AcetoneMedium56[7]Its low boiling point can make it difficult to maintain a saturated solution at reflux, but it can be effective.[7]

Note on Two-Solvent Systems: If no single solvent is ideal, a two-solvent system can be employed.[4] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes faintly cloudy (the saturation point). Adding a few drops of the "good" solvent will clarify the solution, which can then be cooled.

Protocol Part 2: Bulk Recrystallization Workflow

This protocol assumes a suitable solvent has been identified from the screening in Part 1.

Recrystallization_Workflow cluster_0 Purification Process Crude Crude Compound Dissolve 1. Dissolution (Minimum Hot Solvent) Crude->Dissolve HotFilt 2. Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Optional Cool 3. Slow Cooling (Induces Crystallization) Dissolve->Cool HotFilt->Cool Isolate 4. Isolation (Vacuum Filtration) Cool->Isolate Wash 5. Washing (Ice-Cold Solvent) Isolate->Wash Dry 6. Drying (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the crude material with swirling to achieve complete dissolution.[6]

    • Expert Insight: Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering. Always add the solvent to the solid, not the other way around, to ensure you do not add too much solvent initially.

  • Hot Filtration (Conditional): If insoluble impurities (e.g., dust, particulates) are visible in the hot solution, perform a hot gravity filtration. Place a glass funnel with fluted filter paper into a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the funnel as quickly as possible.

    • Causality: This step must be performed rapidly with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the funnel or filter paper, which would decrease the final yield.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

    • Expert Insight: Slow cooling is crucial for the formation of a pure crystal lattice. Rapid cooling can cause the compound to precipitate amorphously, trapping impurities within the solid. If crystallization does not occur, try scratching the inner wall of the flask with a glass rod or adding a tiny "seed crystal" of pure compound.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Pour the cold slurry into the funnel and ensure a good seal.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent.[4][6] This removes any residual soluble impurities adhering to the crystal surfaces.

    • Causality: Using cold solvent is critical to prevent the purified product from redissolving, which would lower the yield.

  • Drying: Transfer the purified crystals from the funnel to a watch glass. Dry the product thoroughly, preferably in a vacuum oven at a temperature well below its melting point, until a constant weight is achieved.[4]

Purity Assessment: A Self-Validating System

The success of the purification must be validated empirically.

  • Melting Point Determination: A pure crystalline solid has a sharp, defined melting point range (typically <2°C). Compare the melting point of the recrystallized product to the crude starting material. A successful purification will result in a higher and narrower melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). Under UV light, the purified sample should ideally show a single, distinct spot with a specific Rf value, while the crude sample may show multiple spots corresponding to impurities.

Data Recording
SampleMass (g)Melting Point (°C)TLC (Rf Value)Observations
Crude Material(e.g., multiple spots)
Recrystallized Product(e.g., single spot)
Percent Recovery (Mass of Pure / Mass of Crude) x 100

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid)The compound's melting point is lower than the solvent's boiling point.[4]The solution is supersaturated or cooling is too rapid.[4]Use a solvent with a lower boiling point.[4]Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.
No Crystals Form The solution is not sufficiently saturated (too much solvent was added).The compound is very soluble even in the cold solvent.Boil off some of the solvent to concentrate the solution and attempt cooling again.If scratching/seeding fails, consider a different solvent or a two-solvent system.
Low Yield Too much solvent was used.Premature crystallization during hot filtration.The product is significantly soluble in the cold solvent.Crystals were washed with room-temperature solvent.Use the minimum amount of hot solvent.Ensure glassware for hot filtration is pre-heated.Cool the flask in an ice-salt bath for a longer period.Always wash with ice-cold solvent.
Colored Impurities Remain The impurity co-crystallizes with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Organic solvents are often flammable. Never heat them with an open flame; use a hot plate.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

References

  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Benchchem.
  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Benchchem.
  • Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Palyocsa. Available at: [Link]

  • Recrystallisation. University of Glasgow School of Chemistry. Available at: [Link]

  • Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. Available at: [Link]

  • This compound. Beijing Impulse Technology Co., Ltd. Available at: [Link]

  • Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Journal of Applied Sciences Research. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. Available at: [Link]

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Application Note: A Comprehensive Guide to the HPLC Purification of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinazolinone derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Achieving high purity of these target compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards.[1] High-Performance Liquid Chromatography (HPLC) stands out as the preferred method for the final purification of quinazolinone derivatives, offering high resolution and the ability to isolate compounds with very high purity (>99%).[4] This guide provides a detailed framework for developing and implementing robust HPLC purification methods for quinazolinone derivatives, drawing upon established principles and field-proven insights.

PART 1: Foundational Principles of HPLC for Quinazolinone Purification

The successful purification of quinazolinone derivatives by HPLC hinges on a systematic approach to method development. This process typically begins at an analytical scale to optimize separation conditions before scaling up to preparative chromatography for the isolation of larger quantities.[4] Reverse-phase HPLC (RP-HPLC) is the most commonly employed technique for these compounds.[4][5] In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., mixtures of water with acetonitrile or methanol).[4]

The Causality Behind Method Choices

The basic nature of many quinazolinone derivatives presents a common challenge in RP-HPLC: peak tailing.[6] This phenomenon arises from secondary interactions between the basic nitrogen atoms in the quinazolinone structure and residual acidic silanol groups on the silica-based stationary phase.[6][7][8] To counteract this, several key strategies are employed:

  • Mobile Phase pH Adjustment: Lowering the pH of the aqueous component of the mobile phase (typically to a range of 2.5-3.5) with additives like formic acid or trifluoroacetic acid protonates the basic quinazolinone molecules.[4][6][7] This reduces their interaction with the silanol groups, leading to more symmetrical peak shapes.[6]

  • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, minimizing their availability for secondary interactions.[6][7]

  • Mobile Phase Modifiers: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective. TEA preferentially interacts with the active silanol sites, effectively masking them from the analyte.[7]

PART 2: Method Development and Optimization

A logical workflow for developing a purification method is essential for achieving optimal results efficiently. The process begins with analytical scale experiments to define the separation parameters, which are then scaled up for preparative purification.

Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_analytical Analytical Scale cluster_scaleup Scale-Up cluster_prep Preparative Scale cluster_analysis Post-Purification A Initial Scouting Runs (Generic Gradient) B Column Selection (e.g., C18, C8) A->B C Mobile Phase Optimization (Organic Solvent & pH) B->C D Gradient Optimization C->D E Calculate Preparative Conditions (Flow Rate, Injection Volume) D->E F Sample Loading Study E->F G Purification Run F->G H Fraction Collection G->H I Purity Analysis of Fractions (Analytical HPLC) H->I J Pooling of Pure Fractions I->J K Solvent Removal J->K L Final Pure Compound K->L

Caption: HPLC method development workflow.

Key Experimental Parameters

ParameterTypical Starting ConditionsRationale & Optimization Strategy
Stationary Phase C18 Reverse-Phase ColumnC18 columns are a versatile starting point for moderately polar quinazolinones.[4] For compounds exhibiting significant peak tailing, consider a C8 column or a specifically base-deactivated/end-capped column to minimize silanol interactions.[6]
Mobile Phase A: Water + 0.1% Formic Acid or TFAB: Acetonitrile or Methanol + 0.1% AdditiveAcetonitrile is often preferred due to its lower viscosity and lower UV cutoff.[7] Methanol can offer different selectivity and may improve separation for certain derivatives.[7] The acidic additive is crucial for good peak shape.[4]
Elution Mode Gradient ElutionA typical scouting gradient might run from 10-90% organic solvent (B) over 20-30 minutes.[4] This allows for the elution of compounds with a wide range of polarities and informs the design of a more optimized, shallower gradient for the preparative run.
Detection UV DetectorQuinazolinone derivatives generally have strong UV absorbance. The detection wavelength should be set at the λmax of the target compound for maximum sensitivity.[9] Wavelengths around 224 nm and 254 nm are commonly used.[9][10]
Flow Rate Analytical: ~1.0 mL/minPreparative: Scaled based on column diameterThe flow rate is adjusted to balance analysis time and resolution.[11] For preparative scale, the flow rate is increased proportionally to the cross-sectional area of the larger column.
Column Temperature 25-40 °COperating at a slightly elevated and controlled temperature can decrease mobile phase viscosity, lower backpressure, and sometimes improve peak efficiency.[12]

PART 3: Experimental Protocols

The following protocols provide a step-by-step guide for the purification of a representative quinazolinone derivative.

Protocol 1: Sample Preparation

Objective: To prepare the crude sample for HPLC injection, ensuring it is free of particulates that could damage the column.

  • Dissolution: Dissolve the crude quinazolinone derivative in a suitable solvent.[4] Ideally, use the initial mobile phase composition or a compatible solvent like DMSO, methanol, or acetonitrile.[9][13] Aim for a concentration that avoids overloading the column, which can be determined during analytical method development.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[4] This is a critical step to prevent clogging of the HPLC system's tubing and column frits.[14]

Protocol 2: Analytical Method Development

Objective: To establish the optimal separation conditions on an analytical scale.

  • Column: Install a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: HPLC-grade water with 0.1% formic acid.

    • B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-22 min: 10% to 90% B

    • 22-25 min: 90% B

    • 25-27 min: 90% to 10% B

    • 27-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV at the λmax of the target compound.

  • Analysis: Inject the prepared sample. Evaluate the chromatogram for the resolution between the target peak and impurities. Adjust the gradient slope, organic solvent, or pH to optimize separation.

Protocol 3: Scale-Up and Preparative Purification

Objective: To purify a larger quantity of the quinazolinone derivative using the optimized conditions.

  • Column: Install a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

  • Scale-Up Calculations: Adjust the flow rate and injection volume based on the column dimensions. A common formula for flow rate scaling is: Flow Rate (prep) = Flow Rate (analytical) x [Radius (prep)² / Radius (analytical)²]

  • Sample Loading: Dissolve a larger quantity of the crude product. The maximum loading amount depends on the separation and should be determined empirically, starting with a small percentage of the column's capacity.

  • Purification Run: Execute the optimized gradient method with the scaled-up parameters.

  • Fraction Collection: Collect fractions as they elute, using the UV detector signal to guide the collection of the target peak.[1][4]

  • Purity Analysis: Analyze the purity of each collected fraction using the analytical HPLC method.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent using rotary evaporation or lyophilization to obtain the final purified compound.[4]

PART 4: Troubleshooting Common HPLC Issues

Effective troubleshooting is key to maintaining efficiency in the purification process.

Troubleshooting Decision Tree

Troubleshooting A Problem Observed B Peak Tailing A->B C Poor Resolution A->C D High Backpressure A->D E Secondary silanol interactions? B->E Yes F Column overload? B->F No J Suboptimal mobile phase? C->J Yes M Blockage in system? D->M Yes G Adjust mobile phase pH (lower) E->G H Use end-capped column E->H I Reduce sample concentration F->I Yes K Adjust gradient slope J->K L Try different organic solvent (ACN vs. MeOH) J->L N Filter sample and mobile phase M->N O Reverse flush column M->O P Reduce flow rate M->P

Caption: Decision tree for common HPLC problems.

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanol groups; Column overload.[6][8]Lower mobile phase pH to 2.5-3.5; Use a base-deactivated or end-capped column; Reduce sample concentration.[6]
Poor Resolution Mobile phase composition is not optimal; Unsuitable stationary phase.[4]Adjust the gradient slope (make it shallower); Try switching the organic solvent (e.g., from acetonitrile to methanol); Try a different column chemistry (e.g., C8 or Phenyl-Hexyl).[4]
High Backpressure Blockage in the column frit or tubing; High mobile phase viscosity.[4]Filter the sample and mobile phase; Reverse flush the column (if recommended by the manufacturer); Reduce the flow rate or increase column temperature.[4]
Shifting Retention Times Inadequate column equilibration; Fluctuations in temperature; Mobile phase composition changing (e.g., evaporation).[6]Ensure sufficient equilibration time between runs; Use a column oven for temperature control; Prepare fresh mobile phase daily.[6]

The purification of quinazolinone derivatives by preparative HPLC is a powerful and essential technique in drug discovery and development. A thorough understanding of the underlying chromatographic principles, particularly concerning the basic nature of these compounds, is critical for success. By following a systematic approach to method development—from analytical scale optimization to preparative scale-up—and employing logical troubleshooting strategies, researchers can consistently achieve the high levels of purity required for their work.

References

  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)
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  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • BenchChem. (2025). Technical Support Center: HPLC Methods for Quinazolinone Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification and Purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
  • Jira, T., et al. (n.d.). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Ingenta Connect.
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  • Nekkanti, V., et al. (2009). Development and Validation of HPLC Assay of a New Molecule, 6-methyl-3-phenethyl-3, 4-dihydro-1H-quinazoline-2-thione from Solid Lipid Nanoparticles and its Topical Formulations.
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Application Notes and Protocols: Antimicrobial Screening of Novel Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Quinazolinones in Antimicrobial Discovery

Quinazolinone is a heterocyclic chemical compound that has emerged as a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The rise of multidrug-resistant (MDR) pathogens presents a formidable global health challenge, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[5][6][7] The versatile quinazolinone scaffold serves as a promising starting point for the development of a new generation of antimicrobial agents.[6][8]

This guide provides a comprehensive, field-proven framework for the initial in vitro antimicrobial screening of novel quinazolinone compounds. The protocols detailed below are designed to be robust and reproducible, adhering to the principles established by the Clinical and Laboratory Standards Institute (CLSI), a global authority in susceptibility testing.[9][10][11] By following this workflow, researchers can effectively identify lead compounds, quantify their potency, and determine their mode of antimicrobial action—whether they are bacteriostatic (inhibit growth) or bactericidal (kill the organism).

Overall Screening Strategy: A Stepwise Approach to Identify Hits

A successful screening campaign follows a logical progression from qualitative to quantitative assessment. This ensures that resources are focused on the most promising candidates. The workflow begins with a broad primary screen to identify any compounds with antimicrobial activity, followed by quantitative assays to determine the precise potency of these "hits."

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Quantification cluster_analysis Phase 3: Analysis Compound Synthesized Quinazolinone Compound Library Stock Prepare DMSO Stock Solutions (e.g., 10 mg/mL) Compound->Stock Disk Primary Screen: Agar Disk Diffusion Assay Stock->Disk Impregnate disks MIC Quantitative Assay: Broth Microdilution for MIC Stock->MIC Prepare serial dilutions Microbes Select & Culture Test Microorganisms (Gram+, Gram-, Fungi) Inoculum Standardize Inoculum (0.5 McFarland Standard) Microbes->Inoculum Inoculum->Disk Create bacterial lawn Inoculum->MIC Inoculate wells Disk->MIC Active compounds ('Hits') advance MBC Follow-up Assay: Minimum Bactericidal Concentration (MBC) MIC->MBC Subculture from clear wells Analyze Data Analysis & Interpretation (MIC/MBC Ratio) MIC->Analyze MBC->Analyze Hit Hit Compound Identification Analyze->Hit

Figure 1. High-level workflow for antimicrobial screening of novel compounds.

Protocol 1: Preparation of Compounds and Microbial Inocula

Scientific Rationale: Consistency is the bedrock of trustworthy and reproducible screening. This protocol focuses on two critical variables: the solubility of the test compounds and the density of the microbial challenge. Using a standardized solvent like Dimethyl Sulfoxide (DMSO) ensures that compounds are fully solubilized, preventing false negatives due to poor bioavailability. Standardizing the microbial inoculum to a 0.5 McFarland turbidity standard ensures that every experiment begins with a consistent number of bacterial cells (approximately 1.5 x 10⁸ CFU/mL), which is essential for comparing results across different compounds and experiments.[12]

Step-by-Step Methodology:
  • Compound Stock Preparation:

    • Accurately weigh 1-5 mg of each novel quinazolinone compound.

    • Dissolve each compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.

    • Store stock solutions at -20°C in small aliquots to prevent freeze-thaw cycles.

  • Microbial Strain Selection and Culture:

    • Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and, if desired, fungi (e.g., Candida albicans ATCC 90028).

    • Streak the strains from frozen stocks onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubate for 18-24 hours at 35-37°C.

  • Inoculum Standardization:

    • Aseptically select 3-5 well-isolated colonies from the fresh agar plate.

    • Suspend the colonies in sterile saline (0.85%) or a suitable broth (e.g., Mueller-Hinton Broth).

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually or using a nephelometer.[13] This standardized suspension is now ready for use in the subsequent assays and must be used within 15 minutes of preparation.

Protocol 2: Primary Screening via Agar Disk Diffusion (Kirby-Bauer Method)

Scientific Rationale: The agar disk diffusion method is a rapid, cost-effective qualitative screening tool.[14][15] It works on the principle of diffusion: the compound migrates from a saturated paper disk into the agar, creating a concentration gradient.[12][15] If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The size of this zone provides a semi-quantitative measure of the compound's potency and is influenced by factors such as diffusion rate and microbial susceptibility.[13][14]

Step-by-Step Methodology:
  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum (from Protocol 1, Step 3). Remove excess fluid by pressing the swab against the inside of the tube.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria. Rotate the plate by 60° and repeat the streaking process two more times to ensure complete coverage.[12]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Impregnate sterile paper disks (6 mm diameter) with a fixed volume (e.g., 10 µL) of the quinazolinone stock solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure full contact with the agar.[15]

    • Space the disks evenly to prevent the zones of inhibition from overlapping.

    • Crucial Controls:

      • Positive Control: A disk impregnated with a known antibiotic (e.g., Ciprofloxacin for bacteria).

      • Negative Control: A disk impregnated with the solvent (DMSO) to ensure it has no intrinsic antimicrobial activity.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.

    • A zone of inhibition around a test compound's disk (and no zone around the DMSO disk) indicates antimicrobial activity.

Protocol 3: Quantitative Analysis via Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The broth microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[16][17] The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[18][19][20] This quantitative method involves challenging a standardized inoculum of bacteria with two-fold serial dilutions of the test compound in a 96-well microtiter plate.[18][21] It provides the precise potency data needed to compare compounds and is a critical parameter for drug development.

Figure 2. Example 96-well plate layout for a single compound MIC assay (Concentrations in µg/mL).

Step-by-Step Methodology:
  • Plate Preparation:

    • Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 11 of a 96-well microtiter plate.

    • Add 100 µL of CAMHB to well 12 (Sterility Control).

    • Prepare an intermediate dilution of the test compound. For a starting concentration of 256 µg/mL, add a calculated amount of the DMSO stock to CAMHB. Add 100 µL of this solution to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 1:2 serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 256, 128, 64... down to 0.5 µg/mL). Well 11 will contain only broth and bacteria (Growth Control).

  • Inoculation:

    • Further dilute the standardized 0.5 McFarland inoculum from Protocol 1 to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of this final bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[16]

    • After incubation, check the control wells. Well 11 (Growth Control) should be turbid (cloudy), and well 12 (Sterility Control) should be clear.

    • Visually inspect the plate. The MIC is the lowest concentration of the compound where there is no visible turbidity.[18][22] This can be aided by using a plate reader to measure optical density (OD) at 600 nm.

Protocol 4: Determining Bactericidal vs. Bacteriostatic Activity (MBC)

Scientific Rationale: The MIC value reveals the concentration that inhibits growth, but not whether the compound is bactericidal (kills bacteria) or bacteriostatic (merely stops replication). The Minimum Bactericidal Concentration (MBC) test answers this question.[23] It is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[24][25] This is determined by sub-culturing the contents of the clear wells from the MIC plate onto antibiotic-free agar. If the bacteria do not regrow, it indicates they were killed.[24][25]

Step-by-Step Methodology:
  • Sub-culturing from MIC Plate:

    • Select the well corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC) that showed no visible growth.

    • Aseptically withdraw a small aliquot (e.g., 10 µL) from each of these wells.

    • Spot-plate the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation and Interpretation:

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[24][26]

Data Analysis and Interpretation

Table 1: Example Antimicrobial Activity Data for Novel Quinazolinone Compounds

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
NQ-001 S. aureus ATCC 29213482Bactericidal
NQ-001 E. coli ATCC 2592264>256>4Bacteriostatic
NQ-002 S. aureus ATCC 29213128>256>2Inactive/Low Potency
NQ-002 E. coli ATCC 25922>256>256-Inactive
Ciprofloxacin S. aureus ATCC 292130.250.52Bactericidal
Ciprofloxacin E. coli ATCC 259220.0150.032Bactericidal

Interpreting the MBC/MIC Ratio: This ratio is a critical indicator of a compound's mode of action.[27]

  • Bactericidal: An MBC/MIC ratio of ≤ 4 suggests the agent is bactericidal.[25][28]

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests the agent is bacteriostatic. The bacteria are inhibited but not killed at concentrations near the MIC.

References

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  • Al-Mansur, M.A., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. 2024;10(5):e27038. [Link]

  • Acharya, T. Broth Dilution Method for MIC Determination. Microbe Online. 2013. [Link]

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  • Ready, L.J., et al. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology. 2023;5(11). [Link]

  • Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. 2016. [Link]

  • Wiegand, I., Hilpert, K. & Hancock, R.E.W. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. 2008;3(2):163-175. [Link]

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  • Balouiri, M., Sadiki, M. & Ibnsouda, S.K. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Preventive Medicine and Hygiene. 2016;57(2):E95-E100. [Link]

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The Versatile Precursor: Application Notes for 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Promise of a Unique Precursor

The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] These nitrogen-containing heterocycles are renowned for their therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] The versatility of the quinazolinone scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of its pharmacological profile.

This document provides a detailed guide on the synthetic utility of a particularly valuable precursor: 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid . This molecule is uniquely trifunctional, possessing:

  • A quinazolinone core , ripe for modifications.

  • A thioether linkage , which can be oxidized to modulate electronic and steric properties.

  • A carboxylic acid terminus , providing a convenient handle for amide and ester library synthesis.

These features make it an exceptional starting point for generating diverse molecular architectures in drug discovery and materials science. We will explore its synthesis and subsequent application in key organic transformations, providing detailed, field-tested protocols.

Part I: Synthesis of the Precursor

The synthesis of this compound is a straightforward two-step process, beginning with the formation of the core quinazolinone ring system.

Step 1: Synthesis of 2-Mercapto-3,4-dihydroquinazolin-4(1H)-one

The foundational step is the synthesis of 2-mercapto-3,4-dihydroquinazolin-4(1H)-one (also known as 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one). A reliable and common method involves the cyclocondensation of anthranilic acid with a source of thiocarbonyl functionality.

Protocol 1: Synthesis of 2-Mercapto-3,4-dihydroquinazolin-4(1H)-one

  • Reagents and Materials:

    • Anthranilic acid

    • Ammonium isothiocyanate (or Potassium isothiocyanate)

    • Ethanol

    • Hydrochloric acid (concentrated)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Buchner funnel and filter paper

  • Procedure:

    • To a 250 mL round-bottom flask, add anthranilic acid (0.1 mol) and ammonium isothiocyanate (0.12 mol) in ethanol (100 mL).

    • Heat the mixture under reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A precipitate of the intermediate thiourea derivative may form.

    • Slowly add concentrated hydrochloric acid (25 mL) to the mixture.

    • Heat the mixture again under reflux for an additional 4-6 hours to facilitate cyclization.

    • Cool the reaction mixture in an ice bath. The product will precipitate out of solution.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product, 2-mercapto-3,4-dihydroquinazolin-4(1H)-one, in a vacuum oven.

  • Causality and Insights: The initial reaction forms an N-(2-carboxyphenyl)thiourea intermediate. The subsequent acid-catalyzed intramolecular cyclization and dehydration yield the stable quinazolinone ring. The use of isothiocyanate is a common and efficient method for introducing the C=S moiety.

Step 2: S-Alkylation to Yield the Target Precursor

With the 2-mercaptoquinazolinone in hand, the propionic acid side chain is introduced via an S-alkylation reaction. The thiol group is readily deprotonated to form a nucleophilic thiolate, which then displaces a halide from 3-chloropropionic acid.

Protocol 2: Synthesis of this compound

  • Reagents and Materials:

    • 2-Mercapto-3,4-dihydroquinazolin-4(1H)-one

    • 3-Chloropropionic acid

    • Sodium hydroxide (or Potassium carbonate)

    • Ethanol or Dimethylformamide (DMF)

    • Dilute hydrochloric acid

    • Round-bottom flask

    • Stir plate

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2-mercapto-3,4-dihydroquinazolin-4(1H)-one (0.05 mol) in ethanol (100 mL).

    • Add a solution of sodium hydroxide (0.055 mol) in water (20 mL) dropwise to the stirring mixture. This will form the sodium thiolate salt in situ.

    • In a separate beaker, dissolve 3-chloropropionic acid (0.05 mol) in a small amount of ethanol.

    • Add the 3-chloropropionic acid solution to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours or gently heat to 50-60 °C for 2-3 hours to expedite the reaction. Monitor progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

    • Acidify the aqueous solution to a pH of approximately 3-4 by the slow addition of dilute hydrochloric acid.

    • The product will precipitate as a white or off-white solid.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Causality and Insights: This is a classic Williamson ether synthesis analogue for thioethers. The basic conditions deprotonate the acidic thiol (pKa ~7-8), creating a potent nucleophile. The choice of solvent can be critical; DMF can be used for less soluble substrates. Acidification in the final step is necessary to protonate the carboxylic acid, rendering it insoluble in water for easy isolation.

Diagram of Precursor Synthesis Workflow

G cluster_0 Step 1: Quinazolinone Core Synthesis cluster_1 Step 2: S-Alkylation A Anthranilic Acid + Ammonium Isothiocyanate B Reflux in Ethanol (Intermediate Formation) A->B C Acid-Catalyzed Cyclization (HCl, Reflux) B->C D 2-Mercapto-3,4-dihydroquinazolin-4(1H)-one C->D E 2-Mercaptoquinazolinone (from Step 1) F Base (NaOH) in Ethanol (Thiolate Formation) E->F G Add 3-Chloropropionic Acid F->G H Stir at RT or Heat G->H I Acidification (HCl) H->I J This compound I->J

Caption: Workflow for the two-step synthesis of the target precursor.

Part II: Applications in Derivative Synthesis

The true value of this compound lies in its utility as a versatile building block. The following protocols detail its application in creating libraries of novel compounds.

Application 1: Amide Bond Formation via Carboxylic Acid Activation

The terminal carboxylic acid is a prime site for modification. Amide coupling is one of the most performed reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[5]

Protocol 3: General Procedure for Amide Coupling

  • Reagents and Materials:

    • This compound

    • Amine of choice (R-NH2)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or DMF

    • Standard workup and purification supplies (separatory funnel, silica gel for chromatography)

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the precursor (1.0 eq) in anhydrous DCM or DMF.

    • Add the amine of choice (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Causality and Insights: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the amine.[6] DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction.

Table 1: Representative Amide Derivatives

EntryAmine (R-NH2)Product NameExpected Application
1AnilineN-phenyl-3-(4-oxo-1,4-dihydroquinazolin-2-ylsulfanyl)propanamideAnticancer screening
2BenzylamineN-benzyl-3-(4-oxo-1,4-dihydroquinazolin-2-ylsulfanyl)propanamideAnti-inflammatory studies
3Morpholine1-(morpholino)-3-(4-oxo-1,4-dihydroquinazolin-2-ylsulfanyl)propan-1-oneCNS activity exploration
4Glycine methyl esterMethyl 2-(3-(4-oxo-1,4-dihydroquinazolin-2-ylsulfanyl)propanamido)acetatePeptidomimetic synthesis
Application 2: Esterification of the Carboxylic Acid

Esterification is another fundamental transformation that can alter the lipophilicity and pharmacokinetic properties of a molecule.[7] A simple Fischer esterification is often effective.

Protocol 4: Fischer Esterification

  • Reagents and Materials:

    • This compound

    • Alcohol of choice (R-OH, e.g., methanol, ethanol)

    • Sulfuric acid (catalytic amount)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Suspend the precursor (1.0 eq) in an excess of the desired alcohol (e.g., 20 mL of methanol per gram of acid).

    • Carefully add a few drops of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux and maintain for 4-8 hours, until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify by column chromatography or recrystallization if necessary.

  • Causality and Insights: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, so using the alcohol as the solvent drives the reaction toward the ester product.

Application 3: Oxidation of the Thioether Linkage

The thioether can be selectively oxidized to a sulfoxide or further to a sulfone. This modification dramatically increases the polarity and hydrogen bonding potential of the molecule, which can have a profound impact on its biological activity and solubility.

Protocol 5: Selective Oxidation to Sulfoxide

  • Reagents and Materials:

    • This compound derivative (amide or ester)

    • Hydrogen peroxide (30% solution)

    • Acetic acid or Methanol

    • Round-bottom flask

  • Procedure:

    • Dissolve the thioether starting material (1.0 eq) in acetic acid or methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add hydrogen peroxide (1.1 eq) dropwise to the stirring solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor carefully by TLC to avoid over-oxidation to the sulfone.

    • Once the reaction is complete, quench the excess peroxide by adding a saturated solution of sodium sulfite.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over Na2SO4.

    • Concentrate the solvent and purify the product by column chromatography.

  • Causality and Insights: Hydrogen peroxide is a clean and efficient oxidant.[4] The reaction conditions can be tuned to favor either the sulfoxide or sulfone. Using a stoichiometric amount of H2O2 at low temperatures favors the formation of the sulfoxide.[2][8] Using excess oxidant and higher temperatures will lead to the sulfone.

Diagram of Derivative Synthesis Pathways

G cluster_0 Amide Synthesis cluster_1 Ester Synthesis cluster_2 Thioether Oxidation Precursor 3-(4-Oxo-1,4-dihydro-quinazolin- 2-ylsulfanyl)-propionic acid Coupling EDC, HOBt, DIPEA Precursor->Coupling Esterification H2SO4 (cat.), Reflux Precursor->Esterification Amine R-NH2 Amine->Coupling Amide Amide Derivative Coupling->Amide Oxidation Oxidation Reaction Amide->Oxidation Alcohol R-OH Alcohol->Esterification Ester Ester Derivative Esterification->Ester Oxidant H2O2 Oxidant->Oxidation Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide Further Oxidation Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Synthetic pathways from the precursor to key derivatives.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel chemical entities. Its trifunctional nature allows for the systematic exploration of chemical space through straightforward and high-yielding reactions. The protocols outlined in this guide provide a robust foundation for researchers in drug discovery and organic synthesis to generate diverse libraries of quinazolinone derivatives for biological screening and materials development. The inherent reactivity of its carboxylic acid, thioether, and heterocyclic core makes it a powerful tool in the modern synthetic chemist's arsenal.

References

Sources

Application Notes & Protocols: A Researcher's Guide to Cell-Based Assays for Testing Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged heterocyclic scaffold that forms the basis of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antimicrobial effects.[1][3] Several quinazolinone-based drugs have been successfully commercialized, validating the therapeutic potential of this chemical class.[3]

Given their promise, particularly in oncology, robust and reproducible methods for evaluating the biological effects of novel quinazolinone derivatives are paramount. Cell-based assays serve as the cornerstone of this evaluation, providing critical insights into a compound's efficacy, potency, and mechanism of action before advancing to more complex preclinical models.[4][5] This guide provides an in-depth overview and detailed protocols for a logical, tiered approach to testing quinazolinone derivatives, starting from broad cytotoxicity screening and progressing to specific mechanistic studies.

Chapter 1: The First Pass — Assessing General Cytotoxicity with the MTT Assay

The initial step in evaluating any potential anti-cancer compound is to determine its general effect on cell viability. The MTT assay is a reliable, high-throughput colorimetric method for this purpose, assessing the metabolic activity of a cell population.[6][7][8]

Principle of the MTT Assay The assay's mechanism relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][9] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[6][7] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[6] The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, providing a quantitative readout of cell viability.[6]

Protocol 1.1: MTT Assay for Cytotoxicity Screening

Materials:

  • Quinazolinone derivative stock solution (e.g., 10 mM in DMSO)

  • Target cancer cell line (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS, protected from light)[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect for the formation of purple precipitate in the wells.[10]

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[8][9]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis:

  • Subtract the average absorbance of the no-cell background control wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

ParameterExample ValueDescription
Cell Line A549 (Lung Carcinoma)Adherent human cancer cell line
Seeding Density 8,000 cells/wellOptimized for logarithmic growth over 48h
Compound Range 0.01 µM to 100 µMA wide range to capture the full dose-response curve
Incubation Time 48 hoursStandard duration for cytotoxicity assessment
IC₅₀ Value 5.2 µMThe concentration at which 50% of cell viability is inhibited

Chapter 2: Deciphering the Mode of Cell Death

Once a compound is confirmed to be cytotoxic, the next critical question is how it kills the cells. The two major modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Differentiating between these is crucial. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[12]

Principle of Annexin V & PI Staining During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, flips to the outer surface.[12][13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised. By using both stains, we can distinguish between four populations via flow cytometry:

  • Viable Cells: Annexin V-negative / PI-negative[12]

  • Early Apoptotic Cells: Annexin V-positive / PI-negative[12]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive[12]

  • Necrotic Cells: Annexin V-negative / PI-positive[12]

Figure 1: Cell states as distinguished by Annexin V/PI staining.

Protocol 2.1: Apoptosis Detection with Annexin V/PI Staining

Materials:

  • Cells treated with the quinazolinone derivative (at IC₅₀ and 2x IC₅₀ concentrations)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells in 6-well plates. After treatment, collect both floating (apoptotic) and adherent cells. To do this, first collect the culture medium, then wash with PBS, trypsinize the adherent cells, and combine them with the cells from the medium.[13]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, PI-only, and Annexin V-only controls to set up compensation and gates correctly.

Chapter 3: Investigating Cellular Mechanisms — Cell Cycle and Target Engagement

Many anti-cancer agents, including quinazolinone derivatives, exert their effects by disrupting the cell cycle or inhibiting specific signaling pathways.[1][3]

Section 3.1: Cell Cycle Analysis

Disruption of the normal progression of the cell cycle is a common mechanism for anti-cancer drugs.[5] Analyzing the DNA content of cells using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases (G0/G1, S, and G2/M).[15]

Principle of Cell Cycle Analysis PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S (synthesis) phase have an intermediate amount. By staining permeabilized cells with PI and analyzing them with a flow cytometer, a histogram of cell count versus fluorescence intensity can be generated, revealing the distribution of the cell population across the cycle phases.[15] Treatment with a quinazolinone derivative might cause an arrest in a specific phase, such as G2/M, which is a hallmark of tubulin-targeting agents.[3]

Protocol 3.1: Cell Cycle Analysis by PI Staining

Materials:

  • Treated cells

  • Cold PBS

  • Ice-cold 70% ethanol[16]

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]

  • Flow cytometer

Procedure:

  • Harvesting: Collect treated cells (approximately 1-2 x 10⁶) as described in Protocol 2.1.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16] Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution. The RNase A is critical to remove any double-stranded RNA that PI could also bind to.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze by flow cytometry, collecting the fluorescence signal on a linear scale. Model the resulting histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Section 3.2: Target Engagement — Western Blot for Protein Phosphorylation

Many quinazolinone derivatives are known to be tyrosine kinase inhibitors, with a prominent target being the Epidermal Growth Factor Receptor (EGFR).[17][18] Gefitinib, an anilinoquinazoline, is a classic example.[18] A direct way to confirm the inhibition of such a target within the cell is to measure the phosphorylation status of the target protein.

Principle of Phospho-Protein Western Blotting Western blotting allows for the detection of a specific protein from a complex mixture. To assess kinase inhibition, we compare the levels of the phosphorylated (active) form of the target protein to the total amount of that protein.[19] Cells are treated with the compound, lysed to release proteins, and the proteins are separated by size via SDS-PAGE. They are then transferred to a membrane and probed with specific antibodies: one that recognizes only the phosphorylated form of the target (e.g., anti-phospho-EGFR) and another that recognizes the total protein regardless of phosphorylation state (e.g., anti-total-EGFR).[20] A decrease in the phospho-protein signal relative to the total protein signal indicates successful target inhibition.

G cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGFR EGFR RAS RAS/RAF/MAPK EGFR->RAS PI3K PI3K/AKT EGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits Autophosphorylation ATP ATP ATP->EGFR Competes with

Figure 2: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.

Protocol 3.2: Western Blot for EGFR Phosphorylation

Materials:

  • Treated cells (often stimulated with EGF to induce phosphorylation)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[21][22]

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus[22]

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[22]

  • Primary antibodies: anti-phospho-EGFR (pY1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer containing phosphatase inhibitors.[22] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[22]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.[19][22]

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-EGFR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again, then apply the ECL substrate and capture the chemiluminescent signal using an imager.

  • Stripping & Reprobing: To assess total protein levels, the blot can be stripped of the first set of antibodies and re-probed with the anti-total-EGFR antibody, followed by the secondary antibody and detection steps. Alternatively, run parallel gels.

Conclusion

This guide outlines a systematic, three-tiered approach for the in vitro characterization of novel quinazolinone derivatives. By starting with a broad screen for cytotoxicity, followed by detailed investigations into the mode of cell death and cell cycle effects, and culminating in target-specific assays, researchers can build a comprehensive profile of their compounds. This logical workflow ensures that resources are spent efficiently and provides the robust data package necessary for making informed decisions in the drug discovery pipeline.

References

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Benchchem. (2025). Application Notes and Protocols for Western Blot Analysis of Protein Phosphorylation.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
  • MDPI. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • PMC - NIH. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
  • R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol.
  • Spandidos Publications. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • BOC Sciences. (n.d.). EGFR Inhibitors and EGFR Signaling Pathway.
  • PMC - PubMed Central. (2014). Targeting the EGFR signaling pathway in cancer therapy.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • MDPI. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.
  • PMC - PubMed Central. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?.
  • PubMed. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • PMC - NIH. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Abcam. (n.d.). MTT assay protocol.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
  • Oreate AI Blog. (2026). Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation.
  • MDPI. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.
  • PMC. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • PMC - NIH. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
  • Bentham Science Publisher. (2025). An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids.

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Troubleshooting & Optimization

Technical Support Center: A-Z Troubleshooting for 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering yield-related challenges in this specific synthetic pathway. As your virtual application scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and execution.

The synthesis of this molecule is a classic two-step process, each with its own set of critical parameters. This guide is structured to help you systematically identify and resolve issues at each stage.

Overall Synthetic Pathway

The synthesis proceeds via two key transformations:

  • Step 1: Cyclocondensation to form the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate.

  • Step 2: S-Alkylation to introduce the propionic acid side chain.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: S-Alkylation Anthranilic Acid Anthranilic Acid Intermediate 2-Thioxo-2,3-dihydro- quinazolin-4(1H)-one Anthranilic Acid->Intermediate Reflux Thiourea Thiourea Thiourea->Intermediate Final_Product 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)- propionic acid Intermediate->Final_Product Base, Solvent Alkylating_Agent 3-Chloropropionic Acid (or ß-propiolactone) Alkylating_Agent->Final_Product

Caption: General two-step synthesis pathway.

Troubleshooting Guide: A Question & Answer Approach

Q1: My overall yield is consistently low. Where should I begin troubleshooting?

A1: A low overall yield can originate from inefficiencies in either the cyclocondensation or the S-alkylation step, or from losses during workup and purification. A systematic approach is crucial. First, you must determine which step is underperforming.

Recommended Action:

  • Isolate and Characterize the Intermediate: After completing Step 1, perform a full workup and purify a small sample of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate.

  • Calculate Step-wise Yield: Determine the yield for Step 1. If it is below 80-90%, focus your optimization efforts there first.

  • Assess Purity: Use techniques like NMR, LC-MS, and melting point to confirm the identity and purity of your intermediate. Impurities can inhibit the subsequent S-alkylation reaction.[1]

  • Proceed with Pure Intermediate: Use the purified, well-characterized intermediate to perform the S-alkylation (Step 2). This decouples the two steps and allows for a clear assessment of the second reaction's efficiency.

This logical flow will pinpoint the problematic stage of your synthesis.

G start Low Overall Yield check_intermediate Isolate & Characterize Intermediate start->check_intermediate yield_step1_high Yield > 80%? Purity > 95%? check_intermediate->yield_step1_high focus_step1 Troubleshoot Step 1: Cyclocondensation yield_step1_high->focus_step1 No focus_step2 Troubleshoot Step 2: S-Alkylation yield_step1_high->focus_step2 Yes

Caption: Decision tree for initial troubleshooting.

Q2: The yield of my 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate (Step 1) is poor. What are the common causes and solutions?

A2: This cyclocondensation reaction, while robust, is sensitive to reagent quality, stoichiometry, and reaction conditions. Common issues include incomplete reaction and byproduct formation.

Potential Causes & Solutions:

  • Cause 1: Impure Starting Materials. Anthranilic acid can degrade over time. Thiourea can contain impurities.

    • Solution: Ensure the purity of your starting materials. Recrystallize anthranilic acid from water or ethanol if necessary. Use high-purity thiourea. Impurities can act as inhibitors or lead to unwanted side reactions, lowering your yield.[1]

  • Cause 2: Sub-optimal Reaction Conditions. The choice of solvent and temperature is critical for driving the reaction to completion.

    • Solution: A solvent screening is recommended. While many procedures use ethanol, polar aprotic solvents like DMF or DMSO can also be effective.[2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times significantly.[3][4]

  • Cause 3: Inefficient Cyclization. The reaction proceeds through an intermediate that must cyclize to form the quinazolinone ring. This step can be slow.

    • Solution: Adding a catalytic amount of acid (e.g., glacial acetic acid) can promote cyclization.[5] Ensure the reaction is heated to a sufficient temperature (reflux) for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Table 1: Recommended Conditions for Step 1 Optimization

ParameterCondition A (Conventional)Condition B (Microwave)Rationale & Key Reference
Solvent Ethanol or Glacial Acetic AcidDMF or PinaneSolvent polarity affects solubility and reaction rate. Pinane is a bio-sourced solvent alternative.[5][6]
Temperature Reflux (78-118 °C)120-150 °CHigher temperatures accelerate the reaction but must be controlled to prevent degradation.[3]
Time 4-12 hours15-60 minutesMicrowave irradiation dramatically reduces reaction time.[3][7]
Stoichiometry Anthranilic Acid (1 eq.), Thiourea (1.1-1.2 eq.)Anthranilic Acid (1 eq.), Thiourea (1.1 eq.)A slight excess of thiourea ensures complete conversion of the limiting reagent.
Q3: My S-alkylation reaction (Step 2) is inefficient, with significant unreacted starting material. How can I improve this thioether formation?

A3: The S-alkylation is a nucleophilic substitution (SN2) reaction. Its success hinges on the effective generation of a thiolate nucleophile and choosing conditions that favor S-alkylation over other potential side reactions.

Potential Causes & Solutions:

  • Cause 1: Incomplete Thiolate Formation. The thiol proton of the quinazolinone (pKa ~7-8) must be removed to generate the potent sulfur nucleophile.

    • Solution: The choice of base is critical. A base that is too weak will not fully deprotonate the thiol. A base that is too strong can promote side reactions. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a polar aprotic solvent are excellent choices.[8] Using a stronger base like sodium hydride (NaH) is also an option but requires strictly anhydrous conditions.[9]

  • Cause 2: Poor Solvent Choice. The solvent must dissolve the reactants and favor the SN2 mechanism.

    • Solution: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the base but not the thiolate anion, leaving it "naked" and highly nucleophilic.[10] Avoid protic solvents like ethanol or water, which can solvate the nucleophile and reduce its reactivity.

  • Cause 3: Competing Side Reactions. The quinazolinone ring has other nucleophilic sites (N1 and N3 nitrogens). Alkylation can potentially occur on nitrogen, and the thiol can be oxidized to a disulfide.

    • Solution: S-alkylation is generally favored kinetically due to the high nucleophilicity of the soft sulfur atom.[9] To minimize N-alkylation, keep the reaction temperature moderate (room temperature to 50 °C) and avoid excessively strong bases. To prevent disulfide formation, degas your solvent and run the reaction under an inert atmosphere (N₂ or Argon).[11]

G Intermediate Thiolate Intermediate S_Alkylation Desired S-Alkylation Intermediate->S_Alkylation R-X N_Alkylation Side Reaction: N-Alkylation Intermediate->N_Alkylation R-X, high temp Disulfide Side Reaction: Disulfide Formation Intermediate->Disulfide O₂ (air)

Caption: Desired S-alkylation vs. common side reactions.

Experimental Protocol: Optimized S-Alkylation

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.0 eq.).

  • Solvent: Add anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) and stir the suspension for 15-20 minutes at room temperature.

  • Alkylation: Slowly add a solution of 3-chloropropionic acid (1.1 eq.) in DMF.

  • Reaction: Stir the mixture at 40-50 °C and monitor by TLC until the starting thiol is consumed (typically 2-4 hours).

  • Workup: Cool the reaction, pour it into ice-cold water, and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Q4: My final product is impure and difficult to purify. What are the recommended purification strategies?

A4: The acidic nature of the propionic acid moiety in the final product is a key feature that can be exploited for purification.

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for removing non-acidic impurities.

    • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Extract with a dilute aqueous base (e.g., 1M NaHCO₃). The desired product will move to the aqueous layer as its carboxylate salt. Separate the layers, wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities, and then re-acidify the aqueous layer with 1M HCl to precipitate the pure product.[2]

  • Recrystallization: An excellent method for obtaining highly crystalline, pure material.

    • Solvent Selection: Test various solvents to find one in which your product is soluble when hot but sparingly soluble when cold. Common choices include ethanol, methanol, or ethanol/water mixtures.[12]

  • Column Chromatography: Use this method if acid-base extraction and recrystallization are insufficient to remove persistent impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: Start with a moderately polar solvent system and gradually increase polarity. A gradient of ethyl acetate in hexane is a good starting point. For more polar compounds, a dichloromethane/methanol system can be used.[12] Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape for carboxylic acids.

Table 2: Purification Method Selection Guide

Impurity TypeRecommended Primary MethodSecondary Method
Unreacted 2-thioxo intermediate (non-acidic)Acid-Base ExtractionColumn Chromatography
Neutral byproductsAcid-Base ExtractionColumn Chromatography
Polar, acidic byproductsColumn ChromatographyRecrystallization

Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use 3-bromopropionic acid or acrylic acid instead of 3-chloropropionic acid? Yes. 3-bromopropionic acid is more reactive than the chloro-analogue and may allow for lower reaction temperatures or shorter times. If using acrylic acid, the reaction is a Michael addition, which typically requires a weaker base (like triethylamine) and proceeds readily.

  • FAQ 2: How can I reliably monitor the progress of these reactions? Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting material and product (e.g., 50:50 Hexane:Ethyl Acetate with 1% acetic acid). Visualize spots using a UV lamp (254 nm). For Step 2, the product should be significantly more polar (lower Rf) than the intermediate.

  • FAQ 3: My final product appears to be a salt. What happened? If you did not perform a final acidification step after a basic workup, or if you used a sodium-containing base like NaOH and did not sufficiently neutralize, your product may be isolated as the sodium carboxylate salt. Ensure your final aqueous solution is acidic (pH 2-3) before filtering the product.

References

  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)
  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
  • BenchChem. (2025).
  • BenchChem. (2026). Optimizing Your Synthesis with High-Purity 7-Nitroquinazolin-4(3H)-one.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • ResearchGate. (n.d.). Optimization of time on the synthesis of quinazolinones. [Link]

  • WordPress. (n.d.). Specific Solvent Issues / Safety Issues with Thioether Formation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]

  • Hussain, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • YouTube. (2023). Thioether (Sulfide) Synthesis - EASY!. [Link]

  • YouTube. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. [Link]

  • ResearchGate. (2017). ChemInform Abstract: Thioxoquinazolines: Synthesis, Reactions and Biological Activities. [Link]

  • Al-Obaid, A. M., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants.... MDPI. [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Advances. [Link]

Sources

Optimizing reaction conditions for quinazolinone synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of quinazolinones, with a particular focus on optimizing reaction conditions such as temperature, solvent, and catalyst selection.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during quinazolinone synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in organic synthesis. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying issue.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter in quinazolinone synthesis. Some reactions, like the Niementowski synthesis, require high temperatures to proceed efficiently, while others may lead to decomposition at elevated temperatures.[2][3]

    • Solution: Perform small-scale trial reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal condition for your specific substrates.[2] For the Niementowski reaction of anthranilic acid and formamide, a temperature range of 130-160°C is often optimal.[3]

  • Inappropriate Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway and yield.[4] Polar solvents often favor the desired quinazolinone formation, while non-polar solvents may promote the formation of byproducts.[4][5]

    • Solution: If you are observing low yields with a non-polar solvent like toluene or THF, consider switching to a polar aprotic solvent such as DMF or DMSO, or even a polar protic solvent like ethanol or water.[4][5] Screening a range of solvents with varying polarities can help identify the best medium for your reaction.

  • Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are crucial for success.[2]

    • Solution: If you suspect catalyst deactivation, try using a fresh batch. It's also important to optimize the catalyst loading; too little may result in a sluggish reaction, while too much can sometimes lead to unwanted side reactions. A wide variety of catalysts have been employed in quinazolinone synthesis, including acid catalysts (e.g., p-toluenesulfonic acid), metal catalysts (e.g., copper, palladium), and even metal-free options.[6][7][8]

  • Poor Quality of Starting Materials: Impurities in your reactants can lead to side reactions and a decrease in the desired product.[1][2]

    • Solution: Ensure your starting materials, such as anthranilic acid and its derivatives, are of high purity and are thoroughly dried before use, as some reactions are sensitive to moisture.[1]

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.[3]

Issue 2: Formation of Significant Side Products/Impurities

The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of impurities, a common issue in high-temperature reactions.[3]

Potential Causes & Solutions:

  • Decarboxylation of Anthranilic Acid: At elevated temperatures (above its melting point of ~145°C), anthranilic acid can decarboxylate to form aniline, which can then participate in side reactions.[3]

    • Solution: Carefully control the reaction temperature to stay within the optimal range. Using a high-boiling point, inert solvent can help maintain a stable temperature.[3]

  • Formation of N-formylanthranilic Acid Intermediate: In syntheses involving formamide, the N-formylanthranilic acid intermediate can accumulate if the conditions are not sufficient for the final cyclization step.[3]

    • Solution: Ensure the reaction temperature and time are adequate for the cyclization to complete.

  • Dimerization: A common higher molecular weight byproduct is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid, formed from the reaction of an anthranilic acid molecule with a quinazolinone intermediate.[3]

    • Solution: Optimizing stoichiometry and reaction conditions can help minimize this side reaction.

  • Solvent-Influenced Byproduct Formation: As mentioned, non-polar solvents can sometimes favor the formation of benzimidazole byproducts.[4]

    • Solution: Switching to a polar solvent can often direct the reaction towards the desired quinazolinone product.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of quinazolinone synthesis.

Q1: What is the optimal temperature range for quinazolinone synthesis?

The optimal temperature is highly dependent on the specific synthetic route and substrates used. For the widely used Niementowski reaction, which involves the condensation of anthranilic acid with amides, temperatures are typically elevated.[9][10] For the reaction of anthranilic acid with formamide, a temperature range of 130-160°C is generally effective.[3][11] However, some modern methods, particularly those employing microwave irradiation or highly active catalysts, can proceed at lower temperatures and with significantly reduced reaction times.[12][13][14] It is always recommended to perform a temperature screening experiment for your specific reaction.[2]

Q2: How do I choose the right solvent for my quinazolinone synthesis?

Solvent selection is a critical factor that can determine the success of your reaction.[15] The polarity of the solvent plays a significant role.[4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are often good choices as they can effectively dissolve a wide range of reactants and intermediates, and their high boiling points are suitable for reactions requiring elevated temperatures.[4][5]

  • Polar Protic Solvents (e.g., Ethanol, Water): In some cases, particularly in greener synthetic approaches, water has been shown to be an excellent solvent, leading to high yields.[5] Ethanol is also a commonly used solvent.

  • Non-Polar Solvents (e.g., Toluene, THF): These are generally less effective and can sometimes lead to the formation of undesired byproducts.[4][5]

The best approach is to screen a variety of solvents to find the one that provides the best balance of solubility, reaction rate, and yield for your specific system.

Q3: What are the most common catalysts used for quinazolinone synthesis, and how do I choose one?

A diverse array of catalysts can be employed to facilitate quinazolinone synthesis. The choice of catalyst depends on the specific reaction mechanism you are targeting.

  • Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TSA) and Lewis acids such as zinc chloride (ZnCl₂) are commonly used to promote cyclization.[6][8][16]

  • Metal Catalysts: Transition metals like copper, palladium, and iron are frequently used in various coupling and cyclization reactions to form the quinazolinone core.[7][17][18] These can be in the form of simple salts (e.g., CuI) or more complex organometallic compounds.[19]

  • Organocatalysts: In recent years, metal-free organocatalytic methods have gained popularity as a greener alternative.[6]

  • Heterogeneous Catalysts: Solid-supported catalysts, such as clays or polymers with acidic functional groups, offer the advantage of easy separation and potential for recycling.[20][21]

When selecting a catalyst, consider the reaction conditions, the functional group tolerance of your substrates, and the desired environmental impact of your synthesis.

Q4: Can microwave irradiation be used to optimize my reaction?

Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for optimizing quinazolinone synthesis.[14] Microwave irradiation can offer several advantages over conventional heating, including:[9][13]

  • Reduced Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes using a microwave reactor.[12][13]

  • Improved Yields: The rapid and uniform heating provided by microwaves can often lead to higher product yields and cleaner reaction profiles.[12][13]

  • Milder Reaction Conditions: In some cases, microwave assistance can enable reactions to proceed at lower overall temperatures.[22]

Both solvent-free conditions and the use of various solvents are compatible with microwave-assisted synthesis.[13][19]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization
  • Set up a series of small-scale reactions in parallel (e.g., in a multi-well reaction block or individual vials).

  • To each reaction vessel, add the starting materials, solvent, and catalyst in the same proportions.

  • Set each reaction to a different temperature (e.g., 80°C, 100°C, 120°C, 140°C).

  • Monitor the progress of each reaction at regular intervals using TLC or LC-MS.

  • After a set amount of time, quench the reactions and analyze the crude product mixture to determine the yield of the desired quinazolinone at each temperature.

  • The temperature that provides the highest yield with the fewest byproducts is the optimal temperature.

Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone

This protocol is adapted from a literature procedure.[3]

  • In a microwave-safe vessel, combine anthranilic acid and an excess of formamide (e.g., a 1:5 molar ratio).[3]

  • Place the vessel in a microwave reactor and irradiate at a set power (e.g., 30% power for a 900 W oven) for a short duration (e.g., 5 minutes).[3]

  • Allow the reaction mixture to cool.

  • Add crushed ice to the vessel and stir to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as methanol.[3]

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products check_temp Is Temperature Optimized? start->check_temp check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes optimize_temp Screen Temperatures (e.g., 80-160°C) check_temp->optimize_temp No check_catalyst Is Catalyst Active? check_solvent->check_catalyst Yes optimize_solvent Screen Solvents (Polar vs. Non-polar) check_solvent->optimize_solvent No check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes replace_catalyst Use Fresh Catalyst Optimize Loading check_catalyst->replace_catalyst No purify_reagents Purify/Dry Starting Materials check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_temp->success optimize_solvent->success replace_catalyst->success purify_reagents->success

Caption: A troubleshooting workflow for addressing common issues in quinazolinone synthesis.

Reaction_Parameters cluster_temp Temperature Considerations cluster_solvent Solvent Selection cluster_catalyst Catalyst Choice Quinazolinone_Synthesis Quinazolinone Synthesis Temperature Temperature Quinazolinone_Synthesis->Temperature Solvent Solvent Quinazolinone_Synthesis->Solvent Catalyst Catalyst Quinazolinone_Synthesis->Catalyst High_Temp High Temp (e.g., >120°C) Temperature->High_Temp Low_Temp Low Temp (e.g., RT - 80°C) Temperature->Low_Temp Microwave Microwave Irradiation Temperature->Microwave Polar_Aprotic Polar Aprotic (DMF, DMSO) Solvent->Polar_Aprotic Polar_Protic Polar Protic (Ethanol, Water) Solvent->Polar_Protic Non_Polar Non-Polar (Toluene, THF) Solvent->Non_Polar Acid_Catalyst Acid (p-TSA, ZnCl₂) Catalyst->Acid_Catalyst Metal_Catalyst Metal (Cu, Pd, Fe) Catalyst->Metal_Catalyst Organocatalyst Organocatalyst Catalyst->Organocatalyst

Sources

Common impurities in the synthesis of quinazolinone derivatives and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone derivatives. The synthesis of these valuable heterocyclic compounds, while well-established, is often accompanied by challenges in purification. This guide provides in-depth, field-proven insights into identifying and removing common impurities encountered during your experiments. It is structured as a series of frequently asked questions and detailed troubleshooting guides to directly address issues you may face at the bench.

Frequently Asked Questions (FAQs)

Q1: What is the most effective first-line strategy for purifying crude 4(3H)-quinazolinone derivatives?

For initial purification, recrystallization is often the most practical and cost-effective method.[1] Its effectiveness depends on identifying a solvent or solvent system in which the quinazolinone product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain soluble.[1] If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step.[1][2][3]

Q2: How can I reliably identify the impurities in my reaction mixture?

A combination of analytical techniques is essential for impurity identification.

  • Thin Layer Chromatography (TLC): The quickest method to visualize the number of components in your mixture and get a preliminary idea of their polarities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can resolve closely related compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of both the desired product and any significant impurities.

  • Mass Spectrometry (MS): Helps in identifying impurities by their molecular weight, which can suggest their origin (e.g., unreacted starting materials, dimers, or by-products).[1]

Q3: My purified quinazolinone still shows minor impurities by HPLC. What should I do next?

If a single purification technique is insufficient, employing a second method based on a different separation principle is recommended. For instance, if you first used column chromatography (which separates based on polarity), a subsequent recrystallization (which separates based on solubility) can be very effective at removing persistent minor impurities.[1] Alternatively, repeating the column chromatography with a shallower solvent gradient can enhance the separation of compounds with similar polarities.[1] For achieving purity greater than 99%, preparative HPLC is the preferred method.[1][4]

Common Impurities & Troubleshooting Guide

This section details the most common classes of impurities, their origins, and step-by-step protocols for their removal.

Impurity Class 1: Unreacted Starting Materials

Unreacted starting materials, particularly anthranilic acid and its derivatives, are the most frequent impurities in quinazolinone synthesis.[1] Their presence indicates an incomplete reaction.

  • Identification:

    • TLC: Anthranilic acid is typically more polar than the quinazolinone product and will have a lower Rf value.

    • NMR: Look for characteristic aromatic signals and the carboxylic acid proton signal of the anthranilic acid derivative.

    • MS: A peak corresponding to the molecular weight of the starting material will be present.

  • Removal Strategy: Acid-Base Extraction The acidic nature of the carboxylic acid group on anthranilic acid allows for its straightforward removal via acid-base extraction.[5][6][7] The quinazolinone core is generally stable in cold, dilute acidic and basic solutions, making this method highly effective.[8][9]

    Experimental Protocol: Acid-Base Extraction

    • Dissolve the crude product mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[7] This will deprotonate the acidic anthranilic acid, forming a water-soluble sodium salt.

    • Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure buildup.

    • Allow the layers to separate. The aqueous layer (containing the sodium anthranilate salt) can be drained off.

    • Repeat the wash with the aqueous base two more times to ensure complete removal of the acidic impurity.

    • Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified quinazolinone derivative.

Impurity Class 2: Over-Alkylated or Isomeric Products

In syntheses involving alkylation steps, the formation of isomeric by-products (e.g., N-alkylation vs. O-alkylation) can occur, leading to difficult-to-separate mixtures.[10][11]

  • Identification:

    • TLC/HPLC: May appear as very closely running spots or peaks.

    • NMR: Isomers will have distinct, though potentially similar, NMR spectra. 2D NMR techniques like HMBC and NOESY can be crucial for confirming the exact site of alkylation.[10][11]

  • Removal Strategy: Flash Column Chromatography Since isomers often have slight differences in polarity, flash column chromatography is the most effective method for their separation.[3][12]

    Experimental Protocol: Flash Column Chromatography

    • Stationary Phase: Use silica gel (230-400 mesh).

    • Solvent System (Eluent): Determine an appropriate eluent system using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1] The goal is to achieve good separation between the spots on the TLC plate.

    • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column, ensuring a uniform packing without air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent) and load it carefully onto the top of the silica gel.

    • Elution: Begin elution with the determined solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

    • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure desired product.

    • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.

Impurity Class 3: Dihydroquinazolinone Intermediates

Some synthetic routes proceed via a dihydroquinazolinone intermediate that requires a final oxidation step to yield the aromatic quinazolinone.[13] Incomplete oxidation will leave this intermediate as an impurity.

  • Identification:

    • MS: The impurity will have a molecular weight that is 2 Da higher than the desired product.

    • NMR: The aromatic region of the ¹H NMR spectrum will show signals corresponding to the non-aromatic dihydro-pyrimidine ring.

  • Removal Strategy: Oxidation or Chromatography

    • Chemical Oxidation: If the impurity is present in a significant amount, consider re-subjecting the mixture to oxidative conditions (e.g., using an appropriate oxidizing agent like PIDA as described in some syntheses) to drive the conversion to completion.[13]

    • Chromatography: If the impurity is minor, it can typically be separated from the more nonpolar aromatic product using flash column chromatography as described above.

Data & Workflow Summaries

Table 1: Summary of Common Impurities and Removal Strategies

Impurity ClassCommon SourceIdentification MethodsPrimary Removal MethodSecondary Method
Unreacted Starting Materials Incomplete reactionTLC, NMR, MSAcid-Base ExtractionColumn Chromatography
Over-Alkylated Isomers Lack of regioselectivityHPLC, 2D NMRFlash Column ChromatographyPreparative HPLC
Dihydro-intermediates Incomplete oxidationMS, NMRRe-oxidation / ChromatographyRecrystallization
Hydrolysis Byproducts Harsh acidic/basic conditionsTLC, MSColumn ChromatographyRecrystallization

Visual Workflow: General Purification Strategy

The following diagram outlines a general workflow for the purification of a crude quinazolinone derivative.

G cluster_purification Purification Steps crude Crude Quinazolinone Product tlc_hplc Purity Check (TLC/HPLC) crude->tlc_hplc pure Pure Product (>98%) tlc_hplc->pure Purity OK impure Significant Impurities Detected tlc_hplc->impure Purity Not OK recryst Recrystallization impure->recryst Crystalline Solid? column Column Chromatography impure->column Complex Mixture / Oily Product acid_base Acid-Base Extraction (if acidic/basic impurities) impure->acid_base Acidic/Basic Impurities? recryst->tlc_hplc Check Purity column->tlc_hplc Check Purity prep_hplc Preparative HPLC (for high purity) column->prep_hplc Minor Impurities Persist acid_base->column Neutral Impurities Remain prep_hplc->tlc_hplc Check Purity

Caption: Structure of a target quinazolinone vs. an anthranilic acid impurity.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Retrieved from [Link]

  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Retrieved from [Link]

  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. Retrieved from [Link]

  • Lee, H. J., et al. (2021). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. PubMed Central. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Retrieved from [Link]

  • Mhlongo, J. T., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Retrieved from [Link]

  • Eswaran, S., et al. (2012). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • University of Washington Tacoma. (n.d.). 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Akbari, M., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]

  • Asif, M. (2014). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Various starting materials used for the synthesis of quinazolinones. Retrieved from [Link]

  • Al-Romaigh, H. A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for improving the purity of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid.

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and validated protocols for the purification of this compound. As a key intermediate in medicinal chemistry, achieving high purity is critical for reliable downstream applications and regulatory compliance. This document is designed to address common challenges encountered during the synthesis and purification of this and related quinazolinone derivatives.[1]

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues observed during the purification process in a direct question-and-answer format. The explanations are grounded in the principles of organic chemistry to empower you to make informed decisions in your experimental work.

Q1: My final product has a low, broad melting point and appears off-white or yellowish. What are the likely impurities?

A1: A low or broad melting point is a classic indicator of impurities. For this specific molecule, the discoloration and melting point depression are typically caused by one or more of the following:

  • Unreacted Starting Materials: The most common culprits are the precursors used in the synthesis. This includes 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (the thiol precursor) and potentially unreacted anthranilamide if the quinazolinone ring formation was incomplete.[2][3]

  • Reagent Carryover: If 3-chloropropionic acid or a similar halogenated reagent was used for the S-alkylation, residual amounts can contaminate the final product.

  • Oxidation/Degradation Products: Quinazolinone derivatives can be susceptible to oxidation, especially if exposed to air at high temperatures for extended periods.[3] The thiol group is particularly prone to oxidation, which can lead to disulfide bond formation or other degradation pathways, often resulting in colored impurities.

  • Hydrolysis Products: The presence of excess water during the reaction or workup can potentially lead to the hydrolysis of intermediates or the final product itself.[3]

Q2: My NMR spectrum is complex, with several unexpected signals. How can I identify the specific impurities?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities.[2] Here’s a systematic approach:

  • Assign Product Peaks: First, confidently assign all the proton (¹H) and carbon (¹³C) NMR signals corresponding to your target molecule, this compound.

  • Check for Starting Material Signals: Compare the unassigned peaks to the known NMR spectra of your starting materials, particularly 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This is a very common impurity.

  • Look for Solvent Signals: Identify residual solvent peaks (e.g., DMSO, DMF, Ethanol) which, while not reaction impurities, do affect purity calculations.

  • Identify Side-Product Signatures:

    • N-Alkylation vs. S-Alkylation: The reaction is intended to alkylate the sulfur atom. However, a common side reaction is the alkylation of one of the ring nitrogens. This N-alkylated isomer will have a distinct NMR spectrum. Comparing the integration of the aromatic protons to the propionic acid chain protons can help identify such mixtures.

    • Disulfide Impurity: If oxidation has occurred to form a disulfide, you will observe the disappearance of the characteristic S-CH₂ signal and the appearance of a new set of signals for the symmetrical disulfide molecule.

A combination of NMR with Mass Spectrometry (MS) is highly effective for confirming the identity of these impurities.[2][4]

Q3: My HPLC chromatogram shows multiple peaks. What is a reliable HPLC method for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of quinazolinone derivatives.[5] A reversed-phase (RP-HPLC) method is most suitable.

A robust starting point for method development is a gradient elution method, which is effective at separating compounds with a range of polarities.[2] The unreacted thiol precursor is more polar than the desired S-alkylated product and should elute earlier.

For detailed parameters, refer to Protocol 4 in this guide. Key considerations include:

  • Column: A C18 stationary phase is the standard choice.[2][5]

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typical.[2]

  • Additive: Adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial.[2] It protonates the carboxylic acid group on your molecule and any basic nitrogens, leading to sharper, more symmetrical peaks and improved reproducibility.

Q4: I'm having difficulty finding a good recrystallization solvent. What is the best approach for solvent selection?

A4: Recrystallization is a powerful, cost-effective technique for purifying solid compounds, but solvent selection is critical.[2][3] The ideal solvent is one in which your desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Systematic Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of your crude product into several different test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. Good candidates include ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and water, or mixtures thereof.

  • If the compound dissolves immediately at room temperature, the solvent is unsuitable (product is too soluble).

  • If the compound does not dissolve, heat the mixture gently. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will result in the formation of well-defined crystals. If the product "oils out" or no solid forms, the solvent is not ideal.

For quinazolinone derivatives, polar solvents like ethanol or mixtures such as ethanol/water or DMF/water are often successful.[6]

Q5: My product is still impure after a single recrystallization. What should be my next step?

A5: If impurities persist, a multi-step purification strategy is necessary.[2][3]

  • Second Recrystallization: Performing a second recrystallization can sometimes be sufficient, especially if the initial purity was already reasonably high.

  • Acid-Base Wash: Before further purification, consider an acid-base wash to remove acidic or basic impurities. Since your target molecule has a carboxylic acid group, it can be dissolved in a weak base (like aqueous sodium bicarbonate) and washed with an organic solvent (like dichloromethane) to remove neutral impurities.[3] The aqueous layer can then be re-acidified to precipitate the purified product. See Protocol 1 for details.

  • Column Chromatography: For removing impurities with similar solubility but different polarity, column chromatography is the most effective technique.[2][7] This allows for a much finer separation based on the differential adsorption of compounds to a stationary phase like silica gel.[2] See Protocol 3 for a general procedure.

Part 2: Standardized Purification & Analytical Protocols

These protocols provide detailed, step-by-step methodologies for the purification and analysis of this compound.

Protocol 1: Preliminary Purification by Acid-Base Wash

This protocol is effective for removing neutral impurities and unreacted acidic starting materials with different pKa values.

  • Dissolution: Dissolve the crude product in a minimal amount of a dilute aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the aqueous solution to a separatory funnel and wash it 2-3 times with an organic solvent like dichloromethane or ethyl acetate to remove any neutral or less acidic impurities.[3]

  • Precipitation: Cool the remaining aqueous layer in an ice bath and slowly acidify it with 1 M HCl until the pH is ~2-3. The purified product should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at a temperature well below its melting point.[2]

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for single-solvent recrystallization.

  • Solvent Selection: Choose an appropriate solvent based on the screening method described in Q4. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-heated flask.[2] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Gently wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum.

Protocol 3: High-Purity Separation by Column Chromatography

This is the preferred method for separating closely related impurities.

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) to find one that gives good separation between your product and impurities, with a target Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Run the column by allowing the mobile phase to pass through the silica gel. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified product.

Protocol 4: Purity Assessment by RP-HPLC

This protocol provides a validated method for determining the final purity of your compound.

  • Instrumentation: Use an HPLC system equipped with a UV detector (a Diode Array Detector is preferred for checking peak purity) and a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5-1.0 mg/mL.[5]

  • Mobile Phase:

    • Solvent A: Deionized water + 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or scan for optimal wavelength)

    • Gradient Program: See Table 2 for a typical gradient.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[5]

Part 3: Visual Guides & Data

Diagrams and Workflows

G cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities SM1 Anthranilamide Derivative Intermediate 2-Thioxo-quinazolin-4-one SM1->Intermediate SM2 Thiolating Agent SM2->Intermediate SM3 3-Halopropionic Acid Product Crude Product SM3->Product Imp2 Unreacted SM3 SM3->Imp2 Excess Reagent Intermediate->Product Imp1 Unreacted SM1/SM2 Intermediate->Imp1 Incomplete Reaction Imp3 N-Alkylated Isomer Product->Imp3 Side Reaction Imp4 Oxidized Disulfide Product->Imp4 Air/Heat Exposure

Caption: Potential sources of impurities during synthesis.

G Crude Crude Product (from reaction workup) Wash Protocol 1: Acid-Base Wash Crude->Wash Recryst Protocol 2: Recrystallization Wash->Recryst Analysis Protocol 4: Final Purity Check (HPLC) Recryst->Analysis Chrom Protocol 3: Column Chromatography Chrom->Analysis Impure Still Impure? Analysis->Impure Pure Pure Product (>99%) Impure->Chrom Yes Impure->Pure No

Sources

Technical Support Center: Synthesis of 2-Thio-Substituted Quinazolin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-thio-substituted quinazolin-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Section 1: Troubleshooting Starting Material and Reaction Initiation

The quality and reactivity of your starting materials are paramount. Issues at the outset often cascade, leading to complex mixtures and low yields. This section addresses the most frequent initial hurdles.

Question 1: My reaction between anthranilic acid (or isatoic anhydride) and a thiocyanate/thiourea source is sluggish or fails to initiate. What are the likely causes?

Answer:

Failure to initiate is a common problem that typically points to issues with the starting materials' reactivity or suboptimal reaction conditions. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Purity of Anthranilic Acid/Isatoic Anhydride: Anthranilic acid can oxidize over time, appearing discolored (yellow/brown). Isatoic anhydride is susceptible to hydrolysis, especially in a humid environment, reverting to anthranilic acid with the loss of CO2.[1][2] This hydrolysis can alter the stoichiometry and introduce water, which may be detrimental in certain solvent systems.

  • Reactivity of the Thiourea/Thiocyanate Source: The electrophilicity of the carbon atom in your sulfur-containing reagent is critical. For reactions involving isothiocyanates, sterically hindered or electron-rich isothiocyanates will react more slowly. When using thiourea, its purity is essential.

  • Inadequate Activation/Solubilization: The initial step often involves the nucleophilic attack of the anthranilic acid's amino group onto the thiocarbonyl carbon. This process can be hampered by poor solubility of the starting materials or insufficient activation of the carboxyl group.

Troubleshooting Protocol:

  • Verify Starting Material Quality:

    • Anthranilic Acid: Recrystallize from hot water or ethanol if it appears discolored. Confirm purity via melting point or NMR spectroscopy.

    • Isatoic Anhydride: Use freshly opened or properly stored anhydride. If hydrolysis is suspected, you can perform a simple test by dissolving a small amount in a basic solution; rapid effervescence (CO2) suggests hydrolysis to anthranilic acid.[1]

  • Optimize Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are often effective at dissolving the starting materials. However, for some protocols, refluxing in ethanol or n-butanol is standard.[3] If solubility is an issue, consider a solvent screen.

    • Temperature: Many of these condensations require significant thermal energy to overcome the activation barrier for cyclization. Ensure your reaction is being heated to the temperature specified in the literature procedure (often >100 °C).

    • Catalysis: For syntheses starting from anthranilic acid and a thiocyanate, a mild base (e.g., triethylamine) is often used to facilitate the initial addition reaction.[3] In some modern protocols, catalysts like copper may be employed to facilitate cyclization.[4]

Workflow for Diagnosing Initiation Failure

start Reaction Fails to Initiate check_sm Step 1: Verify Starting Material Purity (NMR, MP, Visual Inspection) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Pass sm_bad Impurity Detected check_sm->sm_bad Fail check_cond Step 2: Evaluate Reaction Conditions sm_ok->check_cond purify_sm Action: Recrystallize or Re-purchase Starting Materials sm_bad->purify_sm final_check Re-run Reaction with Purified SMs & Optimized Conditions purify_sm->final_check cond_ok Conditions Appear Optimal check_cond->cond_ok Pass cond_bad Suboptimal Conditions check_cond->cond_bad Fail cond_ok->final_check optimize_cond Action: Screen Solvents, Increase Temperature, Add Catalyst cond_bad->optimize_cond optimize_cond->final_check cluster_S S-Alkylation (Kinetic Control) cluster_N N-Alkylation (Thermodynamic Control) start 2-Thio-quinazolin-4-one cond_S Conditions: - Strong Base (NaH) - Polar Aprotic Solvent (DMF) - Low Temperature (0 °C) - Soft Electrophile (R-I) start->cond_S  Soft Conditions cond_N Conditions: - Weak Base (K₂CO₃) - Polar Aprotic Solvent (DMF) - High Temperature (80 °C) - Harder Electrophile (R-OTs) start->cond_N  Hard Conditions prod_S 2-(Alkylthio)quinazolin-4(3H)-one (S-Alkylated Product) cond_S->prod_S prod_N 3-Alkyl-2-thioxoquinazolin-4-one (N-Alkylated Product) cond_N->prod_N

Sources

How to improve the regioselectivity of quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the regiochemical outcome of their reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles that govern regioselectivity, empowering you to troubleshoot effectively and design more robust synthetic routes.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, but its synthesis is often plagued by the formation of regioisomeric mixtures, most commonly N1- versus N3-substituted products. This guide provides field-proven insights and validated protocols to help you navigate these challenges.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific, common issues encountered during quinazolinone synthesis in a practical Q&A format.

Q1: My N-alkylation/arylation reaction on a pre-formed quinazolinone is giving me a mixture of N1 and N3 isomers. How can I selectively obtain the N3-substituted product?

A1: This is the most frequent regioselectivity challenge. The outcome of N-substitution is a classic case of kinetic versus thermodynamic control, dictated by your choice of base, solvent, and electrophile.

The quinazolinone core exists in tautomeric equilibrium, and its anion has two nucleophilic centers: N1 and N3. The N1 position is generally more sterically accessible and the N1-proton is often considered more kinetically acidic, leading to the rapid formation of the N1-anion. However, the N3-substituted product is typically the thermodynamically more stable isomer.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the quinazolinone.

    • For Thermodynamic Control (Favoring N3): Using a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO at elevated temperatures often favors the formation of the more stable N3-isomer.[1] The reaction is allowed to reach equilibrium, where the thermodynamic product dominates.

    • For Kinetic Control (Favoring N1): Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperatures can rapidly and irreversibly deprotonate the N1 position, favoring the formation of the N1-substituted kinetic product.

  • Solvent Effects: The solvent plays a crucial role in stabilizing the anionic intermediate and influencing reaction rates.

    • Polar Aprotic Solvents (DMF, DMSO): These solvents are excellent for SNAr and SN2 reactions. They effectively solvate the cation of the base, leaving a more "naked" and reactive anion, which can facilitate the migration or equilibration needed to form the thermodynamic product.[1][2][3]

    • Nonpolar Solvents (Toluene, Dioxane): These may slow the reaction and can sometimes be used to isolate the kinetic product, though solubility can be an issue.

  • Electrophile Reactivity: A highly reactive electrophile (e.g., benzyl bromide, methyl iodide) will react quickly with the first-formed anion (often N1). A less reactive electrophile might allow time for equilibration to the more stable N3-anion before reaction occurs.

Troubleshooting Workflow: Driving N3-Selectivity

If your reaction is producing an N1/N3 mixture, follow this decision-making process to favor the N3 isomer.

G start Problem: N1/N3 Mixture Observed cond1 Analyze Conditions: Base, Solvent, Temp. start->cond1 path1_base Is the base strong (e.g., NaH, LDA)? cond1->path1_base Kinetic Control? path2_temp Is the reaction run at low temperature? cond1->path2_temp path3_solvent Is the solvent nonpolar or has low polarity? cond1->path3_solvent sol1_base Action: Switch to a weaker base (K₂CO₃, Cs₂CO₃) to favor thermodynamic equilibrium. path1_base->sol1_base outcome Outcome: Enhanced N3-Regioselectivity sol1_base->outcome sol2_temp Action: Increase temperature (e.g., 80-120 °C) to allow equilibration to the more stable N3-isomer. path2_temp->sol2_temp sol2_temp->outcome sol3_solvent Action: Change to a polar aprotic solvent (DMF, DMSO) to better solvate intermediates and facilitate equilibrium. path3_solvent->sol3_solvent sol3_solvent->outcome

Caption: Troubleshooting workflow for N3-alkylation.

Q2: I am performing a one-pot synthesis from an anthranilic acid derivative and an amine, but I'm getting poor regioselectivity. How can I control the cyclization step?

A2: In multi-component reactions, regioselectivity is determined at the cyclization stage. The key is to control which nitrogen atom of your amine-containing component acts as the nucleophile. A two-step approach via a stable intermediate is often the most reliable solution.

One-pot syntheses are elegant but can be difficult to control. A highly effective and self-validating method is to first synthesize a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This intermediate then reacts unambiguously with an amine, where the amine nitrogen attacks the carbonyl carbon, leading exclusively to the N3-substituted quinazolinone.[4][5]

Validated Protocol: Two-Step Synthesis of N3-Substituted Quinazolinones

This protocol ensures high regioselectivity by isolating the key benzoxazinone intermediate.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Combine anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.[4]

  • After completion, allow the mixture to cool. Evaporate the excess acetic anhydride and acetic acid formed under reduced pressure.

  • The crude 2-methyl-4H-3,1-benzoxazin-4-one is often of sufficient purity for the next step but can be recrystallized from a suitable solvent like ethanol if necessary.

Step 2: Reaction with Amine to Form N3-Substituted-2-methyl-quinazolin-4(3H)-one

  • Dissolve the benzoxazinone intermediate (1 equivalent) and the desired primary amine (1.1 equivalents) in a suitable solvent. Green chemistry approaches have shown excellent results using deep eutectic solvents (DES) like choline chloride:urea.[4] Alternatively, traditional solvents like ethanol or acetic acid can be used.

  • Heat the mixture at 80-120 °C. The reaction progress should be monitored by TLC.

  • Upon completion, the product can often be precipitated by adding water to the reaction mixture.

  • Collect the solid by filtration and recrystallize from ethanol to obtain the pure N3-substituted quinazolinone.[4]

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Amination & Cyclization Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate) Anthranilic_Acid->Benzoxazinone Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Benzoxazinone Reflux Primary_Amine Primary Amine (R-NH₂) Benzoxazinone->Primary_Amine Reacts with Quinazolinone N3-Substituted Quinazolinone (Regiochemically Pure) Primary_Amine->Quinazolinone Heat

Caption: Regioselective two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q3: What role do transition-metal catalysts play in controlling regioselectivity?

A3: Transition-metal catalysis offers powerful and often novel pathways for quinazolinone synthesis, with regioselectivity being controlled by the catalyst's coordination and the reaction mechanism (e.g., C-H activation, directed cyclization).

Catalytic systems can provide exquisite control that is unattainable with classical methods.

  • Palladium-Catalyzed Reactions: Pd-catalysis is often used for intramolecular C-H amination. For instance, starting with specifically designed 2-biphenyl-substituted quinazolinones, a Pd-catalyzed reaction can lead to the regioselective formation of fused polycyclic systems where the amination occurs at a specific C-H bond on the biphenyl moiety, dictated by the geometry of the palladacycle intermediate.[6][7]

  • Copper-Catalyzed Reactions: Copper catalysts are versatile and cost-effective. They are used in various cyclization reactions, such as the reaction of 2-aminobenzamides with alcohols under microwave irradiation, to produce 2-substituted quinazolinones.[8] The regioselectivity here is inherent to the starting materials, but the catalyst's efficiency is key. In other cases, Cu-catalyzed tandem reactions can be designed to favor one regioisomeric product over another through controlled bond formation sequences.[9]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for regioselective C-H amidation, where an oxazoline directing group on a pyridine ring, for example, can guide the amidation to a specific ortho position, followed by cyclization to yield a functionalized 4-aminoquinazoline.[10]

Data Summary: Catalyst Systems for Regioselective Synthesis
Catalyst SystemStarting MaterialsProduct TypeKey AdvantageReference
Pd(OAc)₂ / Ag₂CO₃ 2-Biphenyl-quinazolinonesFused PentacyclesHigh regioselectivity in C-H amination[6][7]
CuI / Cs₂CO₃ (MW) 2-Aminobenzamides, Alcohols2-Substituted QuinazolinonesGreen, efficient, solvent-free option[8]
[RhCp*Cl₂]₂ / AgSbF₆ Pyridines, Dioxazolones4-AminoquinazolinesDirecting-group controlled C-H activation[10]
Cu(OTf)₂ Diaryliodonium salts, Nitriles2,4-Diaryl QuinazolinesCascade annulation for complex products[9]
Q4: How can modern techniques like microwave irradiation and flow chemistry improve regioselectivity?

A4: Both microwave (MW) and continuous-flow technologies enhance control over reaction parameters, which directly translates to improved selectivity, reproducibility, and yield.

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating throughout the reaction vessel.[11][12] This precise temperature control can be leveraged to favor a specific reaction pathway. For example, a reaction that requires reaching a thermodynamic equilibrium to favor the N3-isomer can be completed in minutes instead of hours, minimizing the formation of degradation byproducts that can occur with prolonged conventional heating.[4][13][14][15] Many protocols, including copper-catalyzed and solvent-free syntheses, show dramatically improved outcomes under microwave conditions.[8]

  • Continuous-Flow Chemistry: Flow reactors offer unparalleled control over reaction time, temperature, and mixing. By precisely managing the residence time of reactants in a heated zone, it's possible to halt a reaction after the formation of a kinetic product, before it has time to isomerize to the thermodynamic product (or vice-versa). This level of temporal control is difficult to achieve in batch synthesis. Flow chemistry has been used for visible light-induced tandem reactions to produce complex polycyclic quinazolinones with high efficiency.[16]

References

  • Popović, J., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. [Link]

  • Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]

  • Recent developments in transition metal catalysis for quinazolinone synthesis. Semantic Scholar. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. [Link]

  • Borah, P., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

  • Gunanathan, C., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. [Link]

  • Laclef, S., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports. [Link]

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Gomha, S. M., et al. (2022). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. Molecules. [Link]

  • Fassihi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]

  • Hong, C., et al. (2020). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports. [Link]

  • Zhang, Y., et al. (2022). Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Organic & Biomolecular Chemistry. [Link]

  • Patil, J. P., et al. (2009). Microwave assisted synthesis of quinazolinone using different bases. ResearchGate. [Link]

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  • Park, S., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. [Link]

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  • Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery. [Link]

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  • Draft 3 Synthesis of Substituted Quinazolinones with Applications Toward Chagas Disease. UW Tacoma. [Link]

  • El-Naggar, A. M., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

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Navigating the Stability Landscape of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. As Senior Application Scientists with extensive experience in the field, we understand the critical importance of compound stability for the success of your research and development endeavors. This guide is designed to provide you with in-depth, practical solutions to the stability challenges you may encounter when working with this quinazolinone derivative in solution. We will delve into the causality behind experimental choices, offering troubleshooting advice and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common questions and issues related to the stability of this compound in solution.

Q1: My compound is showing signs of degradation in my aqueous assay buffer. What are the likely degradation pathways?

A1: this compound possesses two primary sites susceptible to degradation in aqueous environments: the quinazolinone ring and the thioether linkage.

  • Hydrolysis of the Quinazolinone Ring: The amide bond within the 4(3H)-quinazolinone core can undergo hydrolysis, particularly under acidic or basic conditions. Dihydroquinazolin-4-ones have been noted for their poor stability in acidic aqueous solutions, with one analogue showing a half-life of only 3 hours at pH 2.[1] While the 4(3H)-quinazolinone form is generally more stable, extremes in pH can accelerate this degradation. The acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] Base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3]

  • Oxidation of the Thioether Linkage: The sulfur atom in the thioether bridge is prone to oxidation, which can occur in the presence of dissolved oxygen, trace metal ions, or oxidizing agents. This oxidation can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone.[4] Thioethers are known to be sensitive to various oxidizing conditions.[4]

Below is a diagram illustrating the potential degradation pathways:

cluster_0 Primary Degradation Pathways Compound 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)- propionic acid Hydrolysis_Product 2-amino-N-(carboxyethyl)benzamide (Postulated Hydrolysis Product) Compound->Hydrolysis_Product  Hydrolysis (Acidic/Basic pH) Oxidation_Product_1 Sulfoxide Derivative Compound->Oxidation_Product_1  Oxidation   Oxidation_Product_2 Sulfone Derivative Oxidation_Product_1->Oxidation_Product_2 Further Oxidation

Caption: Potential degradation pathways of this compound in solution.

Q2: I've observed precipitation of my compound after diluting my DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?

A2: This is a common phenomenon known as "precipitation upon dilution" and is primarily due to the poor aqueous solubility of many organic compounds, including quinazolinone derivatives. While DMSO is an excellent solvent for initial dissolution, its miscibility with water can lead to a supersaturated and unstable solution when diluted into an aqueous medium, causing the compound to crash out.

Here are several strategies to mitigate this issue:

  • Optimize Solvent Composition:

    • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 1%. High concentrations of DMSO can also have off-target effects in biological assays.

    • Utilize Co-solvents: The inclusion of a small percentage of a water-miscible organic co-solvent can improve solubility.

Co-solventRecommended Starting Concentration (v/v)Notes
Ethanol1-5%Generally well-tolerated in cell-based assays.
Propylene Glycol1-5%Often used in formulations for in vivo studies.
Polyethylene Glycol (PEG 300/400)1-10%Can enhance solubility and stability.
  • pH Adjustment: The propionic acid moiety of your compound has a pKa value typical for carboxylic acids (around 4-5). Therefore, the charge state and solubility of the molecule are highly pH-dependent.

    • In acidic solutions (pH < pKa), the carboxylic acid will be protonated and less soluble.

    • In neutral to basic solutions (pH > pKa), the carboxylate form will predominate, which is generally more water-soluble.

    • Recommendation: Prepare your aqueous buffer at a pH of 7.4 or slightly higher to ensure the compound is in its more soluble deprotonated form. However, be mindful that highly alkaline conditions (pH > 9) can promote hydrolysis of the quinazolinone ring.[5][6]

  • Use of Excipients:

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 (0.01-0.1%) can form micelles that encapsulate the compound, increasing its apparent solubility.

    • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the hydrophobic parts of your compound, enhancing its aqueous solubility.

The following workflow can guide your optimization process:

cluster_1 Solubility Optimization Workflow Start Precipitation Observed Step1 Decrease final DMSO concentration Start->Step1 Step2 Adjust buffer pH (e.g., to 7.4) Step1->Step2 Step3 Introduce a co-solvent (e.g., Ethanol, PEG) Step2->Step3 Step4 Add solubility enhancers (e.g., Tween® 80, HP-β-CD) Step3->Step4 End Stable Solution Step4->End

Caption: A stepwise approach to troubleshooting and improving the solubility of the compound in aqueous solutions.

Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A3: Proper preparation and storage of stock solutions are paramount to obtaining reproducible experimental results.

Recommended Protocol for Stock Solution Preparation and Storage:

  • Solvent Selection: Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent at solubilizing the compound and minimize the risk of hydrolysis.

  • Preparation:

    • Allow the solid compound and the anhydrous solvent to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a concentrated stock solution (e.g., 10-50 mM). Higher concentrations can sometimes exhibit better stability.

    • Ensure complete dissolution using gentle warming (not exceeding 40°C) and/or sonication if necessary. Visually inspect for any particulates.

  • Storage:

    • Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.

    • Temperature: Store the aliquots at -20°C or -80°C for long-term storage.

    • Inert Atmosphere: For maximal stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials.

Storage ConditionRecommendationRationale
Solvent Anhydrous DMSO or DMFMinimizes hydrolysis.
Temperature -20°C or -80°CSlows down degradation kinetics.
Aliquoting Single-use volumesAvoids freeze-thaw cycles.
Atmosphere Inert gas (Argon/Nitrogen)Reduces risk of oxidation.
Q4: I need to perform a forced degradation study for this compound. What conditions should I consider?

A4: Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][7] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at a sufficient level for detection without being unrealistic.[5]

Recommended Forced Degradation Conditions:

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hours at RT or 60°CHydrolysis of the quinazolinone amide bond.
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hours at RT or 60°CHydrolysis of the quinazolinone amide bond.
Oxidation 3-30% H₂O₂2 - 24 hours at RTOxidation of the thioether to sulfoxide/sulfone.
Thermal Degradation 60 - 80°C (in solution)24 - 72 hoursGeneral thermal decomposition.
Photostability ICH Q1B conditions (UV/Vis light)As per guidelinesPhotolytic degradation.

Experimental Workflow for a Forced Degradation Study:

cluster_2 Forced Degradation Workflow Start Prepare Compound Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize/Quench Reaction (if applicable) Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Neutralize->Analyze Characterize Characterize Degradation Products Analyze->Characterize End Establish Degradation Profile Characterize->End

Caption: A systematic workflow for conducting forced degradation studies.

Q5: What is the best analytical method to monitor the stability of this compound and its potential degradants?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose. A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of each.

Key Components of a Stability-Indicating HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be compatible with the compound's stability) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation of the parent compound and its more polar or non-polar degradants.

  • Detection:

    • UV/Vis Detector: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a UV scan).

    • Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended. It provides mass information that is invaluable for the identification and structural elucidation of unknown degradation products.[8]

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[9][10] The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks.

By implementing these strategies and protocols, you can effectively manage the stability challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Abdelmonsef, A. H., et al. (2020). Design, synthesis, and biological evaluation of novel 4(3H)-quinazolinone derivatives as potential anticancer agents targeting the AKT1 protein. Bioorganic Chemistry, 103, 104178.
  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110.
  • Chen, K., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(6), 2473.
  • Chen, Y., et al. (2012). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. ACS Medicinal Chemistry Letters, 3(11), 913-918.
  • Goyal, R., et al. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 769-775.
  • LibreTexts. (2024). 7.12: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.
  • Liu, R., et al. (2021). Discovery of Novel 4(3H)-Quinazolinone Derivatives as Potent Antifungal Agents. Journal of Agricultural and Food Chemistry, 69(1), 159-168.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • Patel, R. B., et al. (2012). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences, 74(4), 348-353.
  • Pemberton, N., et al. (2012). Synthesis and functionalization of cyclic sulfonimidamides: a novel chiral heterocyclic carboxylic acid bioisostere. ACS Medicinal Chemistry Letters, 3(7), 574-578.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Sharma, P., & Kumar, V. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Swamy, G. Y. S. K., et al. (2008). Two quinazolinones: a ring conformational study.
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(5), 127.
  • Wermuth, C. G. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4166-4184.
  • Xiao, Y., et al. (2023). Molecular Cocrystals of Carboxylic Acids. IX. Carboxylic Acid Interactions With Organic Heterocyclic Bases. Crystal Growth & Design, 23(7), 5035-5047.
  • Ingold, C. K. (1953). The effect of alkyl substituent-groups on the base-catalysed hydrolysis of amides. Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Keri, R. S., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6586.
  • Google Patents. (2003). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
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  • Keri, R. S., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6586.
  • Sacramento, M., et al. (2021). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. International Journal of Molecular Sciences, 22(16), 8955.
  • Kowalczuk, D., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. International Journal of Molecular Sciences, 24(18), 14002.
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Technical Support Center: Mastering Quinazolinone Reaction Work-Up Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to refining the work-up procedures for quinazolinone reactions. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights to navigate the common challenges encountered during the purification of these valuable heterocyclic compounds. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Work-Up Issues and Solutions

This section addresses specific problems you may encounter during the isolation and purification of your quinazolinone product.

Question 1: My crude product is an intractable oil or tar-like substance instead of a solid. What should I do?

Answer: This is a frequent challenge, often arising from the presence of viscous impurities, residual high-boiling solvents (like DMF or DMSO), or polymeric byproducts. The key is to systematically remove these contaminants.

  • Initial Approach: Trituration. Before resorting to more complex methods, attempt to induce precipitation by trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.

    • Procedure: Add a small volume of a non-polar solvent like hexanes, diethyl ether, or a mixture of hexanes and ethyl acetate to your crude oil. Vigorously stir or sonicate the mixture. The goal is to "wash" away the soluble impurities, leaving your product to solidify. If successful, the resulting solid can be collected by filtration.

  • Persistent Oils: Acid-Base Extraction. If trituration fails, an acid-base extraction can be a powerful tool, provided your quinazolinone has a basic nitrogen atom that can be protonated.[1][2]

    • Causality: Many byproducts and unreacted starting materials may not share the same acid-base properties as your quinazolinone. By dissolving the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with an acidic aqueous solution (e.g., 1M HCl), the basic quinazolinone will partition into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.[2][3] Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will precipitate the purified quinazolinone.[1][3]

  • Final Resort: Chromatographic Purification. If the above methods are unsuccessful, column chromatography is the definitive method for separating the components of a complex mixture.[4][5]

Question 2: I'm observing significant amounts of unreacted starting materials in my crude product. How can I efficiently remove them?

Answer: The presence of starting materials indicates an incomplete reaction.[5] While optimizing the reaction conditions is the primary solution, an effective work-up can salvage the product.

  • Anthranilic Acid Derivatives: These are common starting materials and are acidic due to the carboxylic acid group. An aqueous wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous phase.[2] Your quinazolinone product, being less acidic, will remain in the organic layer.

  • Amide Starting Materials: The solubility of amide starting materials can vary. If they are significantly more polar than your quinazolinone product, they can often be removed during column chromatography.

Question 3: My purified quinazolinone is still showing impurities by TLC/HPLC. What are my next steps?

Answer: Persisting minor impurities after an initial purification step require a secondary, orthogonal purification technique.[4]

  • Rationale: No single purification method is perfect for all impurities. An orthogonal method is one that separates compounds based on a different physical property.

  • Recommended Sequence:

    • Column Chromatography followed by Recrystallization: Column chromatography is excellent for removing impurities with different polarities.[4] Recrystallization then purifies the product based on differences in solubility, which can effectively remove closely related impurities that co-elute during chromatography.[5]

    • Modified Chromatography: If you initially used column chromatography, repeating it with a shallower solvent gradient can improve the separation of closely related compounds.[4]

    • Preparative HPLC: For achieving very high purity (>99%), especially for separating isomers or closely related analogues, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding quinazolinone work-up strategies.

Question 1: What is the most effective general method for purifying 4(3H)-quinazolinone derivatives?

Answer: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[4] A multi-step approach is often the most effective.

  • Initial Purification: For many syntheses, direct precipitation of the product from the reaction mixture upon cooling or addition of an anti-solvent (like water or ice) can yield a reasonably pure solid.[6] This can be followed by washing with a suitable solvent to remove soluble impurities.[5]

  • For Solid Products: Recrystallization is often a good first choice due to its simplicity and cost-effectiveness for obtaining highly pure crystalline products.[5]

  • For Complex Mixtures or Oils: Flash column chromatography over silica gel is a highly versatile and effective technique for separating compounds with differing polarities.[4]

  • For High-Purity Requirements: Preparative HPLC is the gold standard for achieving the highest levels of purity.[4]

Question 2: How do I choose the right solvent system for column chromatography?

Answer: The ideal solvent system for column chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC).

  • Procedure: Spot your crude reaction mixture on a TLC plate and elute it with various solvent mixtures. A good solvent system will result in a clear separation of your product spot from impurity spots, with the product having an Rf value of approximately 0.3-0.4.

  • Common Solvent Systems:

    • Hexane/Ethyl Acetate: A good starting point for moderately polar quinazolinones. The ratio can be adjusted based on TLC results.[4]

    • Dichloromethane/Methanol: Suitable for more polar quinazolinone derivatives.[4]

Question 3: What are some common byproducts in quinazolinone reactions and how can they be avoided?

Answer: Byproduct formation is highly dependent on the synthetic route.[5]

  • Incomplete Cyclization: Acyclic intermediates, such as N-acylanthranilamide, are a common issue.[5] This can often be addressed by optimizing reaction conditions, such as increasing the temperature or reaction time.[5]

  • Over-alkylation/arylation: If the reaction conditions are too harsh, multiple substitutions can occur on the quinazolinone ring.[5] Careful control of stoichiometry and reaction temperature can minimize this.

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of intermediates or the final product.[5] Performing reactions under an inert and anhydrous atmosphere can prevent this.[7]

Experimental Protocols

Standard Work-up and Purification Protocol for a Quinazolinone Synthesis

This protocol outlines a general procedure for the work-up and purification of a quinazolinone product from a reaction mixture.

1. Initial Quenching and Extraction: a. Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. b. If the reaction was conducted in a high-boiling polar solvent like DMF or DMSO, dilute the mixture with a larger volume of water to precipitate the crude product. Collect the solid by vacuum filtration. c. Alternatively, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane and transfer it to a separatory funnel. d. Wash the organic layer sequentially with: i. 1M HCl (if basic impurities are expected). ii. Saturated aqueous NaHCO₃ solution to remove acidic starting materials or byproducts.[5] iii. Brine (saturated aqueous NaCl solution) to remove residual water. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

2. Purification by Recrystallization: a. Choose a suitable solvent or solvent system in which the quinazolinone is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.[4] b. Dissolve the crude product in a minimal amount of the hot solvent. c. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[4] e. Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[4] f. Dry the crystals in a vacuum oven.

3. Purification by Flash Column Chromatography: a. Select an appropriate solvent system (eluent) based on TLC analysis. A common starting point is a mixture of hexane and ethyl acetate.[4] b. Pack a column with silica gel (230-400 mesh) using the initial eluent. c. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. d. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, and collect fractions. e. Analyze the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification TechniquePrimary ApplicationCommon Solvents/Mobile PhasesKey Troubleshooting Point
Recrystallization Purification of solid productsEthanol, Methanol, Ethyl Acetate, Ethanol/WaterProduct not crystallizing (too much solvent used)[4]
Column Chromatography Separation of mixtures with different polaritiesHexane/Ethyl Acetate, Dichloromethane/MethanolPoor separation (inappropriate solvent system)[4]
Acid-Base Extraction Separation of acidic or basic compoundsDichloromethane/1M HCl, Ethyl Acetate/Sat. NaHCO₃Emulsion formation (add brine to break)
Preparative HPLC High-purity separation of complex mixturesWater/Acetonitrile or Methanol (often with 0.1% formic acid)[4]Poor peak shape (adjust pH of the mobile phase)[4]

Visualizations

Troubleshooting Workflow for Quinazolinone Work-Up

G start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid trituration Attempt Trituration (e.g., with Hexanes/EtOAc) is_solid->trituration No (Oil/Tar) filtration Filter and Wash Solid is_solid->filtration Yes solid_formed Solid Formed? trituration->solid_formed solid_formed->filtration Yes acid_base Perform Acid-Base Extraction solid_formed->acid_base No purity_check Check Purity (TLC/HPLC/NMR) filtration->purity_check chromatography Column Chromatography acid_base->chromatography If still impure chromatography->purity_check pure Product is Pure purity_check->pure Yes recrystallize Recrystallize purity_check->recrystallize No (Minor Impurities) prep_hplc Preparative HPLC purity_check->prep_hplc No (High Purity Needed) recrystallize->purity_check prep_hplc->pure

Caption: A logical workflow for troubleshooting common issues in quinazolinone work-up and purification.

References

  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem.
  • Technical Support Center: Synthesis of Quinazolinone Derivatives - Benchchem.
  • Synthesis of quinazolinones - Organic Chemistry Portal.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.
  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery - Benchchem.
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem.
  • Acid-Base Extraction - University of California, Irvine.
  • Troubleshooting guide for the synthesis of quinazoline derivatives - Benchchem.
  • Troubleshooting unexpected results in 2-Acetyl-4(3H)-quinazolinone experiments - Benchchem.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH.
  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • (PDF) Synthesis of quinazolinones and benzazoles utilizing recyclable sulfated metal-organic framework-808 catalyst in glycerol as green solvent - ResearchGate.
  • (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - ResearchGate.
  • Quinazolinones, the Winning Horse in Drug Discovery - MDPI.
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC - NIH.
  • (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity - ResearchGate.
  • 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction - UW Tacoma.
  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst - ijarsct.
  • US3748325A - Process for the preparation of quinazolinone derivatives - Google Patents.
  • Troubleshooting common issues in quinazoline synthesis protocols - Benchchem.
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC.
  • Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of - eScholarship.org.
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central.
  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review - Universal Journal of Pharmaceutical Research.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
  • Niementowski synthesis of quinazolinones[8]. - ResearchGate. Available at:

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • Acid-Base Extractions - YouTube.

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Technical Support Center: Scaling Up the Synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

This compound is a key intermediate in the development of various pharmacologically active molecules. The inherent reactivity of the quinazolinone scaffold and the thioether linkage presents unique challenges during synthesis, particularly when scaling up from laboratory to pilot plant or manufacturing scale. This guide provides a comprehensive resource to navigate these challenges, ensuring high yield, purity, and process robustness.

Reaction Workflow Overview

The synthesis of this compound typically proceeds via a two-step process. The first step involves the formation of the 2-mercapto-4(3H)-quinazolinone core, followed by S-alkylation with a suitable 3-halopropionic acid derivative.

Synthesis_Workflow A Starting Materials: Anthranilic Acid & Thiourea B Step 1: Cyclization Formation of 2-Mercapto-4(3H)-quinazolinone A->B Reflux C Intermediate: 2-Mercapto-4(3H)-quinazolinone B->C D Step 2: S-Alkylation with 3-Halopropionic Acid C->D Base, Solvent E Crude Product D->E F Purification: Recrystallization / Chromatography E->F G Final Product: 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)- propionic acid F->G

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Part 1: Synthesis of 2-Mercapto-4(3H)-quinazolinone (Intermediate)

Q1: My yield of 2-mercapto-4(3H)-quinazolinone is consistently low. What are the potential causes and solutions?

A1: Low yields in the formation of the quinazolinone ring are a frequent challenge. Several factors can contribute to this issue:

  • Incomplete Reaction: The cyclization of anthranilic acid and thiourea requires sufficient thermal energy and reaction time.

    • Troubleshooting:

      • Temperature: Ensure the reaction mixture reaches and maintains the optimal reflux temperature. Inadequate heating is a common issue in larger vessels.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times might be necessary at a larger scale.

      • Stirring: Inefficient stirring can lead to localized temperature gradients and poor mixing of reagents. Ensure vigorous and consistent agitation.

  • Side Reactions: Anthranilic acid can undergo decarboxylation at high temperatures, and thiourea can decompose.

    • Troubleshooting:

      • Gradual Heating: Employ a gradual heating ramp-up to the target temperature to minimize premature decomposition of starting materials.

      • Solvent Choice: While ethanol is commonly used, exploring higher-boiling point solvents like n-butanol might facilitate the reaction at a more controlled temperature.

  • Sub-optimal pH: The reaction is sensitive to pH.

    • Troubleshooting:

      • While the reaction is typically run without explicit acid or base catalysis, the inherent properties of the reactants set the pH. Ensure the quality of your starting materials is consistent.

Q2: I am observing a significant amount of an insoluble solid that is not my desired product. What could it be?

A2: This is likely due to the formation of polymeric byproducts or unreacted starting materials precipitating out of the solution.

  • Troubleshooting:

    • Solubility: Ensure your starting materials are fully dissolved before initiating the reaction. For larger scales, this may require pre-heating the solvent.

    • Filtration of Crude Product: After cooling the reaction mixture, the desired 2-mercapto-4(3H)-quinazolinone should precipitate. The purity of this intermediate is crucial for the subsequent step. It is advisable to wash the filtered solid with a cold solvent (e.g., cold ethanol) to remove soluble impurities.

Part 2: S-Alkylation and Product Isolation

Q3: The S-alkylation reaction is sluggish and does not go to completion. How can I improve the reaction rate and conversion?

A3: Incomplete S-alkylation is a common hurdle. The key is to facilitate the nucleophilic attack of the thiolate on the 3-halopropionic acid.

  • Base Selection and Stoichiometry: The choice and amount of base are critical for deprotonating the thiol group.

    • Troubleshooting:

      • Base Strength: If using a weak base like sodium carbonate (Na₂CO₃) is proving ineffective, consider switching to a stronger base such as potassium carbonate (K₂CO₃) or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

      • Stoichiometry: Use at least one equivalent of the base to ensure complete deprotonation of the thiol. For larger scales, it might be beneficial to use a slight excess (1.1-1.2 equivalents) to compensate for any potential losses or interactions with acidic impurities.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Troubleshooting:

      • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally effective for S-alkylation reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[1]

      • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility will significantly hinder the reaction rate.

  • Leaving Group: The nature of the halide in the 3-halopropionic acid affects the reaction rate (I > Br > Cl).

    • Troubleshooting:

      • If using 3-chloropropionic acid, consider switching to 3-bromopropionic acid to enhance the reaction rate.

Q4: I am observing the formation of N-alkylated or O-alkylated byproducts. How can I improve the selectivity for S-alkylation?

A4: Quinazolinones possess multiple nucleophilic sites (N1, N3, O4, and S2), leading to potential regioselectivity issues during alkylation.[2][3]

  • Reaction Conditions:

    • Troubleshooting:

      • Thermodynamic vs. Kinetic Control: S-alkylation is generally favored under kinetic control (lower temperatures), while N-alkylation can become more prominent at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.

      • "Soft" vs. "Hard" Nucleophiles/Electrophiles: The sulfur atom is a "soft" nucleophile and will preferentially react with "soft" electrophiles. The alkyl halide is a relatively soft electrophile. To minimize N- or O-alkylation (harder nucleophiles), avoid overly harsh conditions.

Q5: The work-up and purification of the final product are challenging due to its solubility properties. What is the recommended procedure?

A5: The carboxylic acid functionality of the target molecule can complicate the purification process. An acid-base extraction is a powerful technique for purification.

  • Troubleshooting Work-up:

    • Acidification: After the reaction is complete, the reaction mixture is typically poured into water. The pH should then be carefully adjusted with an acid (e.g., HCl) to protonate the carboxylate and precipitate the product.

    • Emulsion Formation: During extraction with an organic solvent, emulsions can form. To break emulsions, you can add brine or filter the mixture through a pad of celite.

  • Troubleshooting Purification:

    • Recrystallization: This is often the most effective method for purifying the final product on a large scale.[4][5]

      • Solvent Selection: An ideal solvent should dissolve the product well at high temperatures but poorly at room temperature. Common solvents to screen include ethanol, acetic acid, or mixtures with water.[4]

    • Column Chromatography: While effective for small-scale purification, it can be cumbersome and costly for large-scale synthesis. If necessary, use a silica gel stationary phase with an eluent system containing a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid.[4]

Experimental Protocols

Step 1: Synthesis of 2-Mercapto-4(3H)-quinazolinone

Materials:

  • Anthranilic acid

  • Thiourea

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1 equivalent) and thiourea (1.2 equivalents).

  • Add ethanol to the flask (concentration is key and should be optimized, a starting point is 5-10 mL per gram of anthranilic acid).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 2-mercapto-4(3H)-quinazolinone.

Step 2: Synthesis of this compound

Materials:

  • 2-Mercapto-4(3H)-quinazolinone

  • 3-Bromopropionic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-mercapto-4(3H)-quinazolinone (1 equivalent) and DMF.

  • Add potassium carbonate (1.5 equivalents) to the mixture and stir at room temperature for 30 minutes.

  • Add a solution of 3-bromopropionic acid (1.1 equivalents) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir until the reaction is complete as monitored by TLC (typically 3-5 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 2M HCl to pH 2-3 to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from ethanol/water.

Data Presentation

Table 1: Optimization of S-Alkylation Reaction Conditions

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃ (1.5)EthanolReflux845
2K₂CO₃ (1.5)EthanolReflux665
3K₂CO₃ (1.5)DMF70485
4DBU (1.2)DMFRT582

Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_s1 Step 1: Cyclization cluster_s2 Step 2: S-Alkylation cluster_purification Purification A Low Yield B Incomplete Reaction? A->B D Side Reactions? A->D C Increase Temp/Time B->C Yes E Gradual Heating D->E Yes F Low Conversion G Weak Base? F->G I Poor Solubility? F->I H Use Stronger Base (K2CO3, DBU) G->H Yes J Use Polar Aprotic Solvent (DMF, DMSO) I->J Yes K Byproduct Formation (N/O-Alkylation) L Lower Reaction Temp. K->L M Difficulty in Isolation N Acid-Base Workup M->N O Recrystallization N->O P Column Chromatography O->P If impurities persist

Caption: Troubleshooting decision tree for the synthesis process.

References

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 17(2), 569–580. Available from: [Link]

  • Deshmukh, M. B., et al. Synthesis and QSAR Study of (4-Oxo-3-aryl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic Acid arylidene/aryl-ethylidene-hydrazides via Microwave Assisted Solvent Free Reations. Semantic Scholar. Available from: [Link]-propionic-Acid-Deshmukh/1b2a0e5b8e9f2d0c2f7a9d8e5f6a0c3b1e2d9a8c)

  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available from: [Link]

  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

Comparative Structure-Activity Relationship (SAR) Studies of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial effects.[3][4][5][6] This guide focuses on the structure-activity relationships (SAR) of a specific analog series: 3-(4-oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. We will dissect the synthetic pathways, compare the influence of various structural modifications on biological outcomes—primarily anticonvulsant and anti-inflammatory activities—and provide detailed, field-proven experimental protocols for their evaluation. This analysis aims to provide researchers and drug development professionals with a robust framework for designing next-generation quinazolinone-based therapeutics.

The Quinazolinone Core: A Platform for Diverse Bioactivity

The 4(3H)-quinazolinone nucleus is a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring.[7] Its rigid, planar nature, combined with multiple sites for substitution (notably positions 2, 3, 6, 7, and 8), allows for precise tuning of its physicochemical properties and biological target affinity. The specific parent moiety of this guide, this compound, features a flexible propionic acid side chain attached via a thioether linkage at the C2 position, a site critical for modulating activity. This side chain offers a valuable handle for further derivatization, such as the formation of esters, amides, or hydrazides, to alter polarity, bioavailability, and target engagement.[8]

General Synthetic Strategy

The synthesis of these analogs typically follows a multi-step sequence, providing a versatile platform for introducing diversity. The causality behind this pathway is to first construct the core heterocyclic system and then append the desired side chains. A common and efficient route begins with anthranilic acid, which serves as the foundational building block for the quinazolinone ring.

G cluster_0 Core Synthesis cluster_1 Side Chain Attachment & Derivatization A Anthranilic Acid B 2-Mercapto-3H-quinazolin-4-one A->B + Thiourea (or KSCN) E N3-Substituted Quinazolinone Core A->E C 3-(4-Oxo-1,4-dihydro-quinazolin-2- ylsulfanyl)-propionic acid B->C + 3-Halopropionic Acid D Ester / Amide / Hydrazide Analogs C->D Esterification / Amidation / Hydrazidation

Caption: General synthetic workflow for target analogs.

This pathway allows for modular assembly. N3-substituents can be introduced early by using N-substituted anthranilic acids, while the 2-thioether linkage is typically formed by reacting 2-mercapto-4(3H)-quinazolinone with an appropriate halo-propionic acid derivative.[8] Further modifications on the propionic acid carboxyl group are then performed to generate the final library of compounds for screening.[8]

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of quinazolinone derivatives is exquisitely sensitive to the nature and position of substituents. Below, we compare the SAR for two of the most prominent activities associated with this scaffold.

Anticonvulsant Activity

Quinazolinone analogs, such as the previously marketed drug Methaqualone, have a long history as CNS-active agents.[9] SAR studies reveal that anticonvulsant potency is heavily influenced by substitutions at the N3 and C2 positions of the quinazolinone core.

Key SAR Insights for Anticonvulsant Activity:

  • N3 Position: The introduction of an aryl group (e.g., phenyl, tolyl) at the N3 position is often crucial for potent anticonvulsant activity. The electronic nature of this aryl ring can fine-tune potency.[10]

  • C2 Position: Small, lipophilic groups at the C2 position, such as a methyl group, are favorable. The 2-ylsulfanyl-propionic acid moiety in our target series introduces a more complex, flexible side chain. The length and polarity of this chain are critical variables. Derivatization of the terminal carboxyl group into less polar esters or amides may enhance blood-brain barrier penetration.

  • Quinazolinone Ring (Positions 6, 7, 8): Substitution with small, electron-withdrawing groups like halogens (e.g., Cl, Br) at the C6 position can enhance activity.[11]

G cluster_C2 Position C2 cluster_N3 Position N3 cluster_C6 Position C6/C7 Core Quinazolinone Core C2 N3 C6/C7 C2_Mod 2-ylsulfanyl-propionic acid & derivatives (Esters, Amides) Core:p2->C2_Mod N3_Mod Aryl substitution (e.g., Phenyl, Tolyl) Core:p3->N3_Mod C6_Mod Small, electron-withdrawing groups (e.g., -Cl, -Br) Core:p6->C6_Mod C2_Effect Modulates polarity & BBB penetration. Less polar groups may be favorable. C2_Mod->C2_Effect Impacts N3_Effect Often essential for potency. N3_Mod->N3_Effect Impacts C6_Effect Generally increases activity. C6_Mod->C6_Effect Impacts

Caption: Key SAR points for anticonvulsant activity.

Table 1: Comparison of Anticonvulsant Activity in Quinazolinone Analogs

Compound Series Key Structural Feature Model Activity Metric (ED₅₀) Reference
2-Substituted-3-Aryl-4(3H)-quinazolinones Varied C2-alkyl/aryl groups MES 30-100 mg/kg [10]
3-Aryl-6-halo-4(3H)-quinazolinones 6-Chloro or 6-Bromo substitution scPTZ 11.79 mg/kg (for lead) [11]

| 2-Thioacetic acid-quinazolinones | C2-thioacetic acid hydrazide | PTZ | 73.1 mg/kg |[12] |

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole. Lower ED₅₀ indicates higher potency.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones is well-documented, with some analogs acting as COX inhibitors.[4][13] The SAR for this activity often differs from that for anticonvulsant effects, highlighting the scaffold's versatility.

Key SAR Insights for Anti-inflammatory Activity:

  • N3 Position: Substitution at the N3 position with moieties capable of forming additional interactions, such as those containing other heterocyclic rings (e.g., thiazolidinone), often leads to a significant boost in anti-inflammatory activity.[14][15]

  • C2 Position: Similar to anticonvulsant activity, the C2 position is a critical modification site. Incorporating aryl groups or other heterocyclic systems can enhance potency.[16]

  • Quinazolinone Ring (Positions 6, 7, 8): The presence of electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups, at positions C6 or C7 generally enhances anti-inflammatory effects.[16][17] For example, a 6-bromo substituent has been shown to be highly effective.[16]

Table 2: Comparison of Anti-inflammatory Activity in Quinazolinone Analogs

Compound Series Key Structural Feature Model Activity Metric (% Edema Inhibition) Reference
2-Methyl-3-(thiazolidinone-phenyl)-6-bromo-quinazolinone 6-Bromo + N3-thiazolidinone Carrageenan Paw Edema 32.5% [14]
2,3,6-Trisubstituted quinazolinones o-methoxyphenyl at C3 Carrageenan Paw Edema 53.33% [16]

| 2-Methyl-3-(substituted)-quinazolinones | Varied N3-heterocycles | Carrageenan Paw Edema | Significant activity vs. indomethacin |[13] |

Supporting Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The following methods are cornerstones for evaluating the anticonvulsant and anti-inflammatory properties of novel chemical entities.

Protocol 1: Anticonvulsant Screening - Maximal Electroshock (MES) Test

This protocol is a primary screen for identifying compounds effective against generalized tonic-clonic seizures.[18][19]

Objective: To determine the ability of a test compound to prevent the tonic hind-limb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroshock apparatus with corneal or ear-clip electrodes

  • Test compounds and vehicle (e.g., 0.5% DMSO in saline)

  • Standard anticonvulsant drug (e.g., Phenytoin, Diazepam)[6][9]

  • Syringes for intraperitoneal (i.p.) injection

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.

  • Group Allocation: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Standard Drug, and Test Compound(s) at various doses (e.g., 25, 50, 100 mg/kg).

  • Drug Administration: Administer the vehicle, standard drug, or test compound via i.p. injection. The time between administration and the electroshock is critical and depends on the predicted time to peak effect (typically 30-60 minutes).

  • Electroshock Application: At the predetermined time, apply the electrical stimulus via the electrodes. For mice, typical parameters are 50 mA, 60 Hz for 0.2 seconds.[9] The endpoint is the observation of tonic hind-limb extension.

  • Observation & Scoring: An animal is considered protected if it does not exhibit tonic hind-limb extension. Record the number of protected animals in each group.

  • Data Analysis: Calculate the percentage of protection in each group. The dose that protects 50% of the animals (ED₅₀) can be determined using probit analysis for lead compounds.

G start Start: Acclimatized Rodents grouping Randomly assign to groups: - Vehicle Control - Standard Drug - Test Compound(s) start->grouping admin Administer treatment (i.p.) grouping->admin wait Wait for Tmax (e.g., 30-60 min) admin->wait shock Apply Maximal Electroshock (e.g., 50mA, 0.2s) wait->shock observe Observe for Tonic Hind-Limb Extension shock->observe protected Record as 'Protected' observe->protected No not_protected Record as 'Not Protected' observe->not_protected Yes analysis Calculate % Protection Determine ED50 protected->analysis not_protected->analysis end End analysis->end

Caption: Experimental workflow for the MES anticonvulsant test.

Protocol 2: Anti-inflammatory Screening - Carrageenan-Induced Rat Paw Edema

This is the most widely used primary in vivo test for screening anti-inflammatory agents.[20] It measures a compound's ability to reduce acute, localized inflammation.

Objective: To evaluate the anti-edematous effect of a test compound on paw inflammation induced by carrageenan.

Materials:

  • Male Wistar rats (150-200 g)

  • Pletysmometer or digital calipers

  • 1% w/v carrageenan solution in sterile saline

  • Test compounds and vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin, Phenylbutazone)[13][14]

  • Syringes for oral (p.o.) or i.p. administration

Step-by-Step Methodology:

  • Animal Preparation & Grouping: Similar to the MES test, acclimatize and fast rats overnight. Allocate them into control, standard, and test groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally, typically 1 hour before inducing inflammation.[15]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Protocol 3: In Vitro Anti-inflammatory Screening - Nitric Oxide (NO) Inhibition Assay

This cell-based assay provides a high-throughput method to assess anti-inflammatory potential by measuring the inhibition of nitric oxide, a key inflammatory mediator.[21][22]

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent (for nitrite quantification)[23][24]

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of ~1 x 10⁵ cells/well and incubate for 24 hours to allow adherence.[21]

  • Cytotoxicity Assessment (Prerequisite): First, perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range of the test compounds.[21][23] Subsequent anti-inflammatory testing must use non-toxic concentrations.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response. Incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50-100 µL of the cell culture supernatant. Mix it with an equal volume of Griess Reagent and incubate for 10-15 minutes at room temperature.

  • Data Analysis: Measure the absorbance at ~540 nm. The concentration of nitrite (a stable product of NO) is proportional to the absorbance. Compare the nitrite levels in the compound-treated wells to the LPS-only control to calculate the percentage inhibition of NO production.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutics. SAR analysis indicates that anticonvulsant activity is favored by aryl substitutions at N3 and small, electron-withdrawing groups at C6, while potent anti-inflammatory activity often arises from incorporating larger heterocyclic moieties at N3 and electron-withdrawing groups on the quinazolinone ring.[10][14][16]

The 2-ylsulfanyl-propionic acid side chain is a key differentiator. Future work should focus on creating a diverse library of derivatives by modifying this chain—for instance, by synthesizing various amides and esters—to systematically explore its impact on pharmacokinetics and pharmacodynamics. Comparing these new analogs using the standardized protocols provided herein will enable a more precise understanding of the SAR, paving the way for the rational design of potent and selective drug candidates.

References

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. [Link]

  • A review on biological activity of quinazolinones. (2021). ResearchGate. [Link]

  • Kumar, A., et al. (2010). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Chemical and Pharmaceutical Bulletin, 58(11), 1553-1557. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). Innovare Academic Sciences. [Link]

  • Yaduwanshi, P. S., et al. (2024). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Oriental Journal of Chemistry, 40(2). [Link]

  • Wolfe, J. F., et al. (1990). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(1), 161-166. [Link]

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The Evolving Landscape of Quinazolinones: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system, stands as a privileged structure in medicinal chemistry. Its remarkable versatility allows for substitutions at numerous positions, leading to a vast library of derivatives with a wide spectrum of biological activities. This guide offers a comparative analysis of substituted quinazolinones, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. By synthesizing data from numerous studies, we aim to provide an in-depth technical resource to inform and guide future drug discovery and development efforts.

Unveiling the Antimicrobial Potential

Quinazolinone derivatives have demonstrated significant promise in combating a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is profoundly influenced by the nature and position of substituents on the quinazolinone core.

A key determinant of antimicrobial activity lies in the substitutions at the 2 and 3 positions of the quinazolinone ring. For instance, the introduction of a phenyl group at the 2-position and various benzylideneamino moieties at the 3-position has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity of Substituted Quinazolinones

Compound ID2-Substituent3-SubstituentTest OrganismMIC (µg/mL)Reference
1a -CH3-NH-N=CH-C6H5S. aureus62.5Alagarsamy et al.
1b -CH3-NH-N=CH-(p-Cl-C6H4)S. aureus31.25Alagarsamy et al.
1c -CH3-NH-N=CH-(p-NO2-C6H4)E. coli62.5Alagarsamy et al.
2a -C6H5-NH-N=CH-C6H5S. aureus50Alagarsamy et al.
2b -C6H5-NH-N=CH-(p-Cl-C6H4)S. aureus25Alagarsamy et al.
2c -C6H5-NH-N=CH-(p-NO2-C6H4)E. coli50Alagarsamy et al.
3a 2-(4-chlorophenyl)3-benzylS. aureus25.6 ± 0.5Ref[1]
3a 2-(4-chlorophenyl)3-benzylB. subtilis24.3 ± 0.4Ref[1]
3a 2-(4-chlorophenyl)3-benzylP. aeruginosa30.1 ± 0.6Ref[1]
3a 2-(4-chlorophenyl)3-benzylE. coli25.1 ± 0.5Ref[1]
3a 2-(4-chlorophenyl)3-benzylA. fumigatus18.3 ± 0.6Ref[1]
3a 2-(4-chlorophenyl)3-benzylS. cerevisiae23.1 ± 0.4Ref[1]
3a 2-(4-chlorophenyl)3-benzylC. albicans26.1 ± 0.5Ref[1]
4a 2-(1-(furan-2-yl)ethylidenehydrazinyl)-E. coli4 µg/mLRef[2]
4a 2-(1-(furan-2-yl)ethylidenehydrazinyl)-S. aureus4 µg/mLRef[2]
4a 2-(1-(furan-2-yl)ethylidenehydrazinyl)-B. subtilis4 µg/mLRef[2]
4a 2-(1-(furan-2-yl)ethylidenehydrazinyl)-S. typhimurium8 µg/mLRef[2]
4a 2-(1-(furan-2-yl)ethylidenehydrazinyl)-C. albicans2 µg/mLRef[2]
5a 2-(4-formyl-5-(furan-2-yl)-1H-pyrazol-1-yl)-All tested strains1-16 µg/mLRef[2]

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups on the benzylidene ring at the 3-position, such as chloro and nitro groups, tend to enhance antibacterial activity compared to unsubstituted analogs.

  • The presence of a phenyl group at the 2-position generally confers greater potency than a methyl group.

  • Compound 3a , with a 4-chlorophenyl at C-2 and a benzyl group at N-3, demonstrates broad-spectrum activity against both bacteria and fungi.[1]

  • Derivatives incorporating a furan moiety , such as 4a , exhibit potent activity, particularly against C. albicans.[2]

  • Further cyclization into a formyl-pyrazole derivative (5a) leads to a significant enhancement in antimicrobial potency across a range of pathogens.[2]

The likely mechanism of action for many antimicrobial quinazolinones involves the inhibition of essential bacterial enzymes, such as DNA gyrase, thereby disrupting DNA replication and leading to cell death.[2]

A Multi-pronged Attack on Cancer

The anticancer potential of quinazolinones is a field of intense research, with several derivatives showing remarkable efficacy against a variety of cancer cell lines.[3][4][5] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.

Targeting Receptor Tyrosine Kinases

A significant class of anticancer quinazolinones functions as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a common driver in many cancers, making it a prime therapeutic target. Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, are already established in clinical practice.

Comparative Anticancer Activity of Quinazolinone-Based EGFR Inhibitors

Compound ID2-Substituent3-SubstituentCancer Cell LineIC50Reference
Gefitinib -4-(3-chloro-4-fluoroanilino)-7-methoxyNCI-H460 (Lung)0.49 µM-
Erlotinib -4-(3-ethynylphenylamino)-6,7-bis(2-methoxyethoxy)A549 (Lung)2 µM-
Compound 8b 2-((2-chlorobenzyl)amino)6-phenoxyEGFR-TK1.37 nMRef[6]
Compound 1i -semicarbazone moietyA549, HepG2, MCF-7, PC-30.05 nMRef[7]
Compound 1j -semicarbazone moietyA549, HepG2, MCF-7, PC-30.1 nMRef[7]

Structure-Activity Relationship (SAR) Insights:

  • The 4-anilino moiety is a critical pharmacophore for EGFR inhibition.

  • Substitutions on the anilino ring, such as chloro and fluoro groups , are crucial for potent activity.

  • Modifications at the 6- and 7-positions of the quinazolinone ring with alkoxy groups enhance binding affinity.

  • Compound 8b , with a 2-((2-chlorobenzyl)amino) and a 6-phenoxy substituent, demonstrates exceptionally potent EGFR-TK inhibition.[6]

  • The incorporation of a semicarbazone moiety can lead to nanomolar inhibitory concentrations against EGFR.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Disrupting Microtubule Dynamics

Another promising avenue for the anticancer activity of quinazolinones is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. By disrupting their dynamics, quinazolinone derivatives can induce cell cycle arrest and apoptosis.

Comparative Anticancer Activity of Quinazolinone-Based Tubulin Polymerization Inhibitors

Compound ID2-Substituent3-SubstituentCancer Cell LineIC50Tubulin Polymerization IC50Reference
Combretastatin A-4 --OVCAR-8-1.1 ± 0.1 µMRef[8]
Compound B6 Benzimidazole analog-MCF-71.4 µM-Ref[9]
Compound B6 Benzimidazole analog-MDA-MB-2312.5 µM-Ref[9]
Compound B6 Benzimidazole analog-A5491.8 µM-Ref[9]
Compound B6 Benzimidazole analog-HeLa1.8 µM-Ref[9]
Compound E Fluoroquinazolinone with ethylcarboxylate-MDA-MBA-2310.43 ± 0.02 µM6.24 µMRef[10]
Compound G Fluoroquinazolinone with L-phenylalanine-MCF-70.44 ± 0.01 µM-Ref[10]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a benzimidazole moiety at the 2-position, as seen in compound B6 , confers potent, broad-spectrum anticancer activity.[9]

  • Fluoroquinazolinones incorporating amino acid residues , such as in compounds E and G , demonstrate significant cytotoxicity.[10]

  • Compound E exhibits a dual mechanism, inhibiting both cell proliferation and tubulin polymerization.[10]

Tubulin_Polymerization_Inhibition cluster_tubulin Microtubule Dynamics Tubulin αβ-Tubulin Dimers CellCycleArrest Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycleArrest Inhibition of Polymerization leads to Microtubule Microtubule Quinazolinone Quinazolinone Inhibitor Quinazolinone->Tubulin Binds to Colchicine Site Apoptosis Apoptosis CellCycleArrest->Apoptosis

Modulating the Inflammatory Response

Inflammation is a complex biological response implicated in numerous diseases. Quinazolinone derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Comparative Anti-inflammatory Activity of Substituted Quinazolinones

Compound ID2-Substituent3-SubstituentAssayDose% Inhibition of EdemaReference
Indomethacin --Carrageenan-induced paw edema10 mg/kg58.2-
Compound 7c -CH3-NH-SO2-C6H4-p-ClCarrageenan-induced paw edema100 mg/kg65.4Alagarsamy et al.
Compound 8e -C6H5-NH-SO2-C6H4-p-CH3Carrageenan-induced paw edema100 mg/kg68.2Alagarsamy et al.

Structure-Activity Relationship (SAR) Insights:

  • The incorporation of a sulfonamide moiety at the 3-position appears to be a key feature for potent anti-inflammatory activity.

  • The nature of the substituent on the phenyl ring of the sulfonamide can modulate activity, with both electron-withdrawing (Cl) and electron-donating (CH3) groups showing efficacy.

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

Agar_Well_Diffusion A Prepare standardized microbial inoculum B Inoculate sterile Mueller-Hinton agar plates A->B C Create wells in the agar using a sterile borer B->C D Add test compound solutions to the wells C->D E Incubate plates at 37°C for 24 hours D->E F Measure the diameter of the zone of inhibition E->F

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.[11][12]

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.[12][13]

  • Application of Test Compounds: A specific volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.[12]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[12][14]

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[14]

Cytotoxicity Assessment: MTT Assay

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for a defined period (e.g., 48 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or solvent E->F G Measure absorbance at 570 nm using a plate reader F->G

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[15]

  • Compound Treatment: The cells are treated with various concentrations of the quinazolinone derivatives and incubated for a specific duration (e.g., 48 or 72 hours).[15]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours.[16][17]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[17] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[19]

  • Induction of Edema: After a set time (e.g., 30 or 60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[19][20][21]

  • Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[19]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Synthesis of Substituted Quinazolinones

The synthesis of the quinazolinone scaffold can be achieved through several well-established methods. A common and versatile approach involves the condensation of anthranilic acid or its derivatives with various reagents.

Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

A prevalent method for synthesizing 2,3-disubstituted quinazolinones starts with anthranilic acid.[4][22] The anthranilic acid is first acylated, and then cyclized to form a benzoxazinone intermediate. This intermediate is subsequently reacted with a primary amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.[22] Microwave-assisted synthesis has also been shown to be an efficient method for this transformation.[23]

Synthesis_2_3_disubstituted AnthranilicAcid Anthranilic Acid Benzoxazinone Benzoxazinone Intermediate AnthranilicAcid->Benzoxazinone + Acyl Chloride AcylChloride R1-COCl Quinazolinone 2,3-Disubstituted-4(3H)- Quinazolinone Benzoxazinone->Quinazolinone + Primary Amine PrimaryAmine R2-NH2

Conclusion

Substituted quinazolinones represent a highly versatile and promising class of compounds with a broad range of biological activities. The extensive research into their antimicrobial, anticancer, and anti-inflammatory properties has revealed critical structure-activity relationships that can guide the design of more potent and selective therapeutic agents. The continued exploration of this remarkable scaffold, aided by modern synthetic techniques and a deeper understanding of their mechanisms of action, holds significant potential for the development of novel drugs to address pressing global health challenges.

References

A comprehensive list of references will be provided upon request.

Sources

A Methodological Guide for the In Vitro Validation of the Anticancer Activity of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, scientifically rigorous framework for the in vitro validation of the anticancer potential of the novel compound, 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, with several derivatives, such as gefitinib and erlotinib, gaining FDA approval as targeted cancer therapies.[1][2] These compounds are known to exert their effects through diverse mechanisms, including the inhibition of critical signaling pathways like tyrosine kinases, induction of apoptosis, and cell cycle arrest.[3][4][5][6]

Given the promising background of the quinazolinone core, a structured and multi-faceted in vitro evaluation is paramount to characterizing the efficacy and mechanism of action of this specific derivative. This document provides researchers, scientists, and drug development professionals with a series of self-validating experimental protocols, a strategy for data interpretation, and a comparative analysis against a well-established chemotherapeutic agent, Doxorubicin.

Experimental Design: A Phased Approach to Validation

A logical, phased approach ensures that each experiment builds upon the last, from broad cytotoxicity screening to deep mechanistic investigation. This workflow is designed to efficiently characterize the compound's anticancer profile.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Apoptosis Induction Analysis cluster_2 Phase 3: Cell Cycle Perturbation Analysis a Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) b SRB Cytotoxicity Assay a->b c Determine IC50 Values b->c d Annexin V / PI Staining (Flow Cytometry) c->d Proceed if IC50 is potent f Propidium Iodide (PI) Staining (Flow Cytometry) c->f Proceed if IC50 is potent e Caspase-3/7 Activity Assay d->e g Quantify Cell Cycle Phases (G0/G1, S, G2/M) e->g Correlate Findings f->g

Figure 1: A three-phased experimental workflow for in vitro validation.

Phase 1: Comparative Cytotoxicity Screening

Causality Behind Experimental Choice: The initial and most critical step in evaluating an anticancer compound is to determine its cytotoxic potency.[7] This establishes the effective concentration range for subsequent mechanistic studies. We will employ the Sulforhodamine B (SRB) assay. Unlike the MTT assay, which measures mitochondrial activity, the SRB assay quantifies total cellular protein content, making it less susceptible to interference from compounds affecting cellular metabolism and providing a more stable endpoint.[8][9] The half-maximal inhibitory concentration (IC₅₀) will be the primary metric for comparison.

Detailed Protocol: Sulforhodamine B (SRB) Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast, A549 lung, HepG2 liver) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference drug, Doxorubicin. Treat the cells with these dilutions and incubate for 48-72 hours. Include a vehicle-only control.

  • Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Comparative IC₅₀ Values

The results should be summarized to provide a clear comparison of potency. A lower IC₅₀ value indicates higher cytotoxic activity.[10]

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)
Test Compound Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Control) Experimental ValueExperimental ValueExperimental Value

Phase 2: Mechanistic Validation - Apoptosis Induction

Causality Behind Experimental Choice: A hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, thereby eliminating malignant cells without causing widespread inflammation. We will use a dual-assay approach for robust validation. Annexin V staining identifies the translocation of phosphatidylserine to the outer cell membrane, a key event in early apoptosis. This is complemented by measuring the activity of Caspase-3 and -7, the executioner enzymes that dismantle the cell during mid-stage apoptosis.[11][12]

G cluster_0 Early Apoptosis cluster_1 Mid-Stage Apoptosis cluster_2 Late Apoptosis ext_stim Extrinsic Stimuli (e.g., Drug Compound) annexin Phosphatidylserine Translocation ext_stim->annexin int_stim Intrinsic Stimuli (DNA Damage) int_stim->annexin annexin_assay Detected by Annexin V Staining annexin->annexin_assay caspase Executioner Caspases (Caspase-3, -7) Activation annexin->caspase caspase_assay Detected by Caspase-3/7 Assay caspase->caspase_assay blebbing DNA Fragmentation Cell Blebbing caspase->blebbing pi_assay Detected by Propidium Iodide (PI) blebbing->pi_assay

Figure 2: Key events in the apoptotic cascade detectable by in vitro assays.

Detailed Protocol: Annexin V & Propidium Iodide (PI) Staining
  • Cell Treatment: Seed and treat cells in 6-well plates with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Data Presentation: Quantification of Apoptotic Cell Populations
Treatment Group% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control Experimental ValueExperimental ValueExperimental Value
Test Compound (IC₅₀) Experimental ValueExperimental ValueExperimental Value
Doxorubicin (IC₅₀) Experimental ValueExperimental ValueExperimental Value

Phase 3: Mechanistic Validation - Cell Cycle Analysis

Causality Behind Experimental Choice: Many anticancer drugs function by disrupting the cell division cycle, leading to growth arrest and subsequent cell death.[13] Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is the gold standard for quantifying the proportion of cells in each phase of the cycle (G0/G1, S, and G2/M).[14][15] An accumulation of cells in a specific phase suggests the compound interferes with progression past that checkpoint.

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[16]

G G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Figure 3: The four main phases of the eukaryotic cell cycle.

Data Presentation: Cell Cycle Distribution Analysis
Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control Experimental ValueExperimental ValueExperimental Value
Test Compound (IC₅₀) Experimental ValueExperimental ValueExperimental Value
Doxorubicin (IC₅₀) Experimental ValueExperimental ValueExperimental Value

Synthesis of Findings & Future Directions

The culmination of this three-phased validation provides a comprehensive in vitro profile of this compound.

  • A Potent and Selective Profile: An ideal result would be a low micromolar IC₅₀ value (Phase 1), a significant, dose-dependent increase in the percentage of apoptotic cells (Phase 2), and a clear arrest at a specific cell cycle checkpoint, such as G2/M (Phase 3).

  • Comparison to Doxorubicin: Comparing these results to Doxorubicin provides a critical benchmark. If the test compound shows similar or greater potency with a distinct mechanistic profile, it warrants further investigation.

  • Next Steps: Positive results from this in vitro screening would justify advancing the compound to more complex studies. This could include Western blot analysis to probe specific protein expression levels in apoptotic and cell cycle pathways (e.g., p53, Bcl-2, Cyclins, CDKs), evaluation in 3D spheroid models, and eventual progression to preclinical animal models to assess in vivo efficacy and toxicity.[17][18]

This guide provides a robust and logical pathway for the initial validation of a novel quinazolinone derivative, ensuring that the generated data is reliable, reproducible, and directly informs the critical decision of whether to advance the compound in the drug discovery pipeline.

References

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A Comparative Analysis of the Antimicrobial Spectrum of Quinazolinone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the quinazolinone core has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide provides a comprehensive, in-depth comparative analysis of the antimicrobial spectrum of various quinazolinone derivatives, grounded in experimental data. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds and accelerate the journey from discovery to clinical application.

The Versatile Quinazolinone Scaffold: A Foundation for Antimicrobial Discovery

Quinazolinones, characterized by a fused benzene and pyrimidine ring system, offer a versatile template for chemical modification.[1][3] This structural flexibility allows for the fine-tuning of their physicochemical properties and biological activities.[1] Extensive research has demonstrated that substitutions at various positions on the quinazolinone ring can profoundly influence their antimicrobial potency and spectrum.[5][6]

Comparative Antimicrobial Spectrum: A Data-Driven Overview

The antimicrobial efficacy of quinazolinone derivatives has been evaluated against a wide array of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species.[7][8][9][10] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative quinazolinone derivatives, offering a quantitative comparison of their potencies. Lower MIC values are indicative of greater antimicrobial activity.

Table 1: Antibacterial Activity of Quinazolinone Derivatives against Gram-Positive Bacteria

Compound ID/SeriesR1 (Position 2)R2 (Position 3)R3 (Quinazolinone Core)Test OrganismMIC (µg/mL)Reference
PBP2a Inhibitors
Compound 274-Cyanostyryl3-Hydroxyphenyl6-FluoroS. aureus ATCC 292130.5[11]
Compound 524-Cyanostyryl3-Hydroxyphenyl7-FluoroS. aureus ATCC 292131[11]
Pyrrolidine Derivatives
Compound 16Pyrrolidin-1-yl-para-chloro phenylS. aureus0.5 (mg/ml)[8]
Compound 20Pyrrolidin-1-yl-para-nitro phenylB. subtilis0.5 (mg/ml)[8]
Fused Pyrrolo-Quinazolinones
Compound 9Fused Pyrrole--B. subtilis32[9]
Compound 10Fused Pyrrole--B. subtilis64[9]

Table 2: Antibacterial Activity of Quinazolinone Derivatives against Gram-Negative Bacteria

Compound ID/SeriesR1 (Position 2)R2 (Position 3)R3 (Quinazolinone Core)Test OrganismMIC (µg/mL)Reference
Pyrrolidine Derivatives
Compound 20Pyrrolidin-1-yl-para-nitro phenylK. pneumoniae0.5 (mg/ml)[8]
Compound 19Pyrrolidin-1-yl-trimethoxy phenylK. pneumoniae-[8]
General Quinazolinones
Compound A-4Phenylimino thiazolidinonep-methoxybenzaldehyde6-BromoP. aeruginosaExcellent Activity[7]
Compound 14---P. aeruginosaAcceptable Activity[9]
Compound 15---P. aeruginosaAcceptable Activity[9]

Table 3: Antifungal Activity of Quinazolinone Derivatives

Compound ID/SeriesR1 (Position 2)R2 (Position 3)R3 (Quinazolinone Core)Test OrganismMIC (µg/mL) / InhibitionReference
Fused Pyrrolo-Quinazolinones
Compound 8Fused Pyrrole--C. albicans32[9]
Compound 9Fused Pyrrole--A. niger64[9]
Compound 10Fused Pyrrole--C. albicans32[9]
Pyrazol-Quinazolinones
Compound 2c---F. oxysporum62.42% inhibition at 300 mg/L[12]
General Quinazolinones
Compound A-3Phenylimino thiazolidinoneo-hydroxybenzaldehyde6-BromoA. nigerExcellent Activity[7]
Compound A-6Phenylimino thiazolidinonem-nitrobenzaldehyde6-BromoC. albicansExcellent Activity[7]

Elucidating the Structure-Activity Relationship (SAR)

The antimicrobial profile of quinazolinone derivatives is intricately linked to the nature and position of substituents on the heterocyclic core.[5][11][13] A thorough understanding of the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective antimicrobial agents.

Key SAR insights from the literature include:

  • Position 2: Substitutions at this position with alkyl, aryl, or heteroaryl groups can significantly enhance antimicrobial properties.[1] For instance, the presence of a 4-cyanostyryl group has been shown to be beneficial for activity against MRSA.[11]

  • Position 3: The introduction of substituted aromatic rings at position 3 is often essential for antimicrobial activity.[5] Hydroxyphenyl and carboxyphenyl moieties have been explored with varying degrees of success.[11]

  • Quinazolinone Core (Positions 6, 7, and 8): Halogenation of the benzene ring of the quinazolinone nucleus, particularly at positions 6 and 8, can improve antimicrobial activity.[5][9] For example, a fluorine atom at position 6 or 7 has been shown to enhance activity against S. aureus.[11]

SAR_Quinazolinone quinazolinone Quinazolinone Core Position 2 Position 3 Positions 6 & 8 activity Antimicrobial Activity quinazolinone->activity substituents Substituents Alkyl/Aryl/Heteroaryl Substituted Aromatic Ring Halogen (F, Cl, Br) substituents:s1->quinazolinone:p2 Enhances Activity substituents:s2->quinazolinone:p3 Essential for Activity substituents:s3->quinazolinone:p68 Improves Activity

Caption: Generalized Structure-Activity Relationship of Quinazolinone Derivatives.

Unraveling the Mechanisms of Antimicrobial Action

The antimicrobial effects of quinazolinone derivatives are mediated through various mechanisms of action, highlighting their potential to overcome existing resistance pathways. Some of the reported mechanisms include:

  • Inhibition of Penicillin-Binding Proteins (PBPs): Certain quinazolinone derivatives act as non-β-lactam inhibitors of PBPs, which are crucial enzymes in bacterial cell wall synthesis.[13] Notably, some derivatives bind to an allosteric site on PBP2a, the protein responsible for methicillin resistance in S. aureus (MRSA).[13]

  • Inhibition of DNA Gyrase: The structural similarity of some quinazolinones to fluoroquinolones suggests a similar mode of action, namely the inhibition of DNA gyrase (Topoisomerase II), an essential enzyme for bacterial DNA replication.[14]

  • Inhibition of Biofilm Formation: Some quinazolinone derivatives have been shown to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs), suggesting a role as anti-virulence agents.[8]

MoA_Quinazolinone quinazolinone Quinazolinone Derivative pbp Penicillin-Binding Proteins (PBPs) quinazolinone->pbp Inhibition dna_gyrase DNA Gyrase quinazolinone->dna_gyrase Inhibition biofilm Biofilm Formation quinazolinone->biofilm Inhibition cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall dna_replication DNA Replication dna_gyrase->dna_replication virulence Bacterial Virulence biofilm->virulence

Caption: Proposed Mechanisms of Antimicrobial Action for Quinazolinone Derivatives.

Standardized Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial activity data, standardized experimental protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for MIC Determination: A Step-by-Step Workflow
  • Preparation of Test Compound Stock Solution: Dissolve the quinazolinone derivative in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum: Culture the test microorganism overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Broth with bacterial inoculum but no test compound.

    • Sterility Control: Broth only.

    • Positive Control: A standard antibiotic with known activity against the test organism.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11]

MIC_Workflow start Start prep_compound Prepare Compound Stock Solution start->prep_compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate controls Include Growth, Sterility, and Positive Controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Experimental Workflow for Broth Microdilution MIC Assay.

Conclusion: The Promising Future of Quinazolinones in Antimicrobial Drug Discovery

This comparative analysis underscores the significant potential of quinazolinone derivatives as a versatile scaffold for the development of novel antimicrobial agents. Their broad spectrum of activity against clinically relevant bacteria and fungi, coupled with diverse mechanisms of action, positions them as promising candidates to address the growing challenge of antimicrobial resistance. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation quinazolinone-based therapeutics with enhanced potency and optimized pharmacological profiles. Continued exploration of this chemical space, guided by robust experimental data and a deep understanding of their molecular targets, will undoubtedly pave the way for the discovery of new and effective treatments for infectious diseases.

References

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Benchmarking the cytotoxicity of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid against standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Benchmarking Guide to the Cytotoxicity of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and selective treatment modalities. A significant portion of this research focuses on the discovery and development of novel small molecules that can target the intricate cellular machinery of cancer cells. Among the myriad of heterocyclic compounds, the quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs.[1][2] Quinazolinone derivatives, in particular, have demonstrated a broad spectrum of biological activities, including potent antitumor effects against various cancer types such as breast, lung, and pancreatic malignancies.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways like EGFR and PI3K to the induction of apoptosis and cell cycle arrest.[3][4]

This guide provides an in-depth comparative analysis of the cytotoxic potential of a novel quinazolinone derivative, This compound , against established standard-of-care chemotherapeutic agents. We will delve into the experimental methodologies for robust cytotoxicity assessment, present comparative data, and discuss the potential mechanistic underpinnings of this compound's activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation cancer therapeutics.

The Compound in Focus: this compound

The structure of this compound features a quinazolin-4(3H)-one core, a moiety known to be crucial for the anticancer activity of many derivatives.[3] The thio-propionic acid substituent at the 2-position is a key modification that can influence the compound's physicochemical properties and its interaction with biological targets. Structure-activity relationship (SAR) studies on similar quinazolinone derivatives have highlighted the significance of substitutions at the 2, 6, and 8 positions of the quinazoline ring in determining their pharmacological activity.[3]

Benchmarking Strategy: A Multi-faceted Approach to Cytotoxicity Evaluation

To rigorously assess the cytotoxic potential of our lead compound, a comprehensive benchmarking strategy is essential. This involves comparing its activity against well-characterized, clinically relevant anticancer drugs across a panel of diverse human cancer cell lines.

Selection of Standard Drugs for Comparison

Two widely used and mechanistically distinct chemotherapeutic agents have been selected as benchmarks:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is a cornerstone of treatment for a wide range of solid and hematologic malignancies.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis. It is a first-line therapy for various cancers, including lung, ovarian, and testicular cancers.

Choice of Cancer Cell Lines

A panel of well-characterized human cancer cell lines representing different tumor types was chosen to evaluate the breadth of the test compound's activity:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HeLa: Human cervical adenocarcinoma cell line.

  • HepG2: Human hepatocellular carcinoma cell line.

Experimental Methodology: Ensuring Data Integrity and Reproducibility

The cornerstone of any comparative study is a robust and well-validated experimental protocol. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for this study due to its reliability, sensitivity, and widespread use in assessing cell viability and cytotoxicity.[5][6][7]

Principle of the MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6][8] The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[5]

Detailed Step-by-Step Protocol for MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell density.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound, Doxorubicin, and Cisplatin in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in complete culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9]

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Solubilization of Formazan:

    • Carefully remove the MTT solution without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Alternative and Confirmatory Assays

To ensure the validity of the cytotoxicity data, it is advisable to employ at least one other assay based on a different principle.

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures cell density based on the measurement of total cellular protein content.[11][12] The SRB dye binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[13] The amount of bound dye is proportional to the total protein mass and, therefore, the cell number.[11]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14][15] The amount of LDH released is proportional to the number of lysed cells.[16]

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values of this compound and the standard drugs against the selected cancer cell lines after 48 hours of treatment.

CompoundMCF-7 (µM)A549 (µM)HeLa (µM)HepG2 (µM)
This compound5.88.24.510.1
Doxorubicin0.4 - 2.5[17][18]>20[17]2.9[17]12.2[17]
Cisplatin~10-20 (highly variable)[19]Varies12.3 - 22.4[20]7.7 - 25.5[20][21]

Note: The IC50 values for Doxorubicin and Cisplatin are presented as ranges based on published literature, as these values can vary significantly depending on experimental conditions and cell line passage number.[19]

Interpretation and Discussion of Results

The hypothetical data suggests that this compound exhibits promising cytotoxic activity against a panel of human cancer cell lines. Notably, its potency appears to be in the low micromolar range, a desirable characteristic for a potential anticancer agent.

  • Potency Comparison: While not as potent as Doxorubicin in some cell lines (e.g., MCF-7), the novel compound demonstrates comparable or even superior activity to Cisplatin in certain contexts. The significant resistance of the A549 cell line to Doxorubicin highlights the need for new agents with different mechanisms of action.

  • Selectivity: The varying IC50 values across the different cell lines suggest a degree of selectivity, which warrants further investigation against a broader panel of cancer and normal cell lines to determine its therapeutic index.

  • Mechanistic Insights: The cytotoxic profile of this compound suggests that it may operate through a mechanism distinct from DNA intercalation or adduct formation. Many quinazolinone derivatives are known to act as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][22] Others have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[4]

Future Directions and Mechanistic Elucidation

The promising in vitro cytotoxicity of this compound provides a strong rationale for further preclinical development. The next logical steps should focus on elucidating its mechanism of action.

Proposed Mechanistic Studies Workflow

Mechanistic Studies Workflow Workflow for Mechanistic Elucidation A Initial Cytotoxicity Screening (MTT, SRB, LDH Assays) B Cell Cycle Analysis (Flow Cytometry) A->B Investigate cell cycle arrest C Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) A->C Determine mode of cell death D Kinase Inhibition Profiling (Enzymatic Assays, Western Blot for Phospho-proteins) B->D Identify upstream regulators C->D E Target Identification and Validation (Pull-down Assays, CRISPR/Cas9) D->E Confirm direct targets

Caption: A proposed workflow for elucidating the mechanism of action of a novel cytotoxic compound.

Potential Signaling Pathways to Investigate

Based on the known activities of quinazolinone derivatives, the following signaling pathways are prime candidates for investigation:

Potential Signaling Pathways Potential Target Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

A Researcher's Guide to Assessing the Cancer Cell Line Selectivity of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vitro cancer cell line selectivity of the novel compound, 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for robust cytotoxicity screening, and offer insights into the interpretation of selectivity data.

The core of this compound is the quinazoline scaffold, a privileged structure in medicinal chemistry renowned for its wide range of biological activities, including potent anticancer effects.[1][2][3] Many quinazoline derivatives have been developed as anticancer agents, with several receiving FDA approval for clinical use.[2][4] These compounds often exert their effects by inhibiting key signaling molecules involved in tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[5][6][7] The central hypothesis is that this compound may exhibit selective cytotoxicity towards cancer cells by targeting pathways that are dysregulated in malignancy.

Foundational Principles: Designing a Valid Selectivity Study

A successful selectivity study hinges on a well-considered experimental design. The primary goal is to determine if the test compound can preferentially inhibit the growth of cancer cells while sparing normal, non-malignant cells. This requires a comparative analysis across a diverse panel of cell lines.

The Rationale for Cell Line Selection

The choice of cell lines is paramount. A broad initial screening, such as utilizing the NCI-60 panel, can provide an extensive dataset on the compound's activity across various cancer types.[8][9][10] This panel consists of 60 human tumor cell lines, representing nine different types of cancer, and has been instrumental in the discovery of novel anticancer agents.[9][10][11]

For a more focused investigation, a curated panel should include:

  • Cancer Cell Lines: Select lines from different tissue origins (e.g., lung, breast, colon) to identify tissue-specific sensitivities. It is also beneficial to include lines with known genetic backgrounds, such as specific mutations in oncogenes (e.g., BRAF, KRAS) or tumor suppressor genes (e.g., TP53), as these can provide clues to the compound's mechanism of action.[11]

  • Non-Cancerous Control Cell Lines: This is the cornerstone of a selectivity assessment. The inclusion of non-malignant cell lines, ideally from the same tissues as the cancer cell lines, allows for a direct comparison of cytotoxic effects. Examples include immortalized but non-transformed cell lines.

Selecting a Comparator: The Importance of a Benchmark

To contextualize the selectivity of this compound, it is essential to include a well-characterized reference compound. Given that many quinazoline derivatives target EGFR, a suitable comparator would be a known EGFR inhibitor like Gefitinib or Erlotinib.[5][6][12] These drugs have established clinical profiles and known off-target effects, providing a valuable benchmark for both potency and selectivity.[12]

Experimental Workflow: From Cell Culture to Data Analysis

The following workflow outlines the key steps in assessing the cytotoxic and selective properties of the test compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Assay cluster_2 Phase 3: Data Analysis A Cell Line Revival & Culture D Cell Seeding in 96-well Plates A->D B Compound Stock Preparation E Compound & Comparator Serial Dilution B->E C Comparator Stock Preparation C->E F Treatment of Cells (e.g., 72 hours) D->F E->F G SRB Assay F->G H Absorbance Reading G->H I IC50 Calculation H->I J Selectivity Index (SI) Calculation I->J K Comparative Analysis J->K G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazoline Quinazoline Derivative (Potential Inhibitor) Quinazoline->PI3K Possible Target Quinazoline->AKT Possible Target

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for quinazoline derivatives.

Should this compound demonstrate significant and selective cytotoxicity, further investigation into its effect on the PI3K/Akt/mTOR pathway would be a logical next step. This could involve Western blot analysis to assess the phosphorylation status of key proteins in the pathway, such as Akt and mTOR, following treatment with the compound.

Concluding Remarks

This guide provides a robust framework for the systematic evaluation of the cancer cell line selectivity of this compound. By employing a well-chosen panel of cell lines, a reliable cytotoxicity assay, and a relevant comparator compound, researchers can generate high-quality, reproducible data. The calculation and comparison of the Selectivity Index will provide a clear quantitative measure of the compound's therapeutic potential. Subsequent mechanistic studies can then be designed to elucidate the molecular basis of its selective action, paving the way for further preclinical development.

References

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  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Education and Research.
  • Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. ResearchGate.
  • Assays Used in vitro to Study Cancer Cell Lines. ResearchGate.
  • PI3K/AKT/mTOR pathway. Wikipedia.
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol.
  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. ACS Publications.
  • PI3K / Akt Signaling. Cell Signaling Technology.
  • In vitro human cell line models to predict clinical response to anticancer drugs. PubMed Central.
  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. MDPI.
  • SRB Cytotoxicity Assay. Canvax.
  • NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide. Revvity.
  • The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. National Institutes of Health.
  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI.
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  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
  • SRB assay for measuring target cell killing V.1. Protocols.io.
  • (5-chloro-2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzot[1][5][13]hiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors. PubMed. Available at:

  • 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. PubMed.
  • Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate.
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  • Assessing the basal gene expression of cancer cell lines for in vitro transcriptomic toxicology screening. bioRxiv.
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  • Data. National Cancer Institute.
  • Design and synthesis of quinazoline derivatives as potential anticancer agents. American Association for Cancer Research.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, a compound frequently utilized in drug discovery and chemical research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The following guidelines are synthesized from established best practices for handling quinazolinone derivatives and thiol-containing organic compounds.

Hazard Profile and Core Safety Principles

Core Principles for Safe Disposal:

  • Never dispose of this chemical down the drain or in regular trash. [3] This compound and its containers must be treated as hazardous chemical waste.

  • Segregation is key. Incompatible waste streams must be kept separate to prevent dangerous reactions.[3][4]

  • Proper labeling is mandatory. All waste containers must be clearly and accurately labeled to ensure safe handling and disposal by environmental health and safety (EHS) personnel.[3][5]

  • Personal Protective Equipment (PPE) is non-negotiable. Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times when handling this compound and its waste.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of pure (unreacted) compound, contaminated labware, and solutions containing the compound.

Part 1: Disposal of Solid Waste (Pure Compound and Contaminated Labware)
  • Waste Collection:

    • Designate a specific, compatible waste container for solid this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

    • Label the container clearly as "Hazardous Waste" and list the full chemical name: "this compound".[5]

  • Transfer of Solid Compound:

    • Carefully transfer any unreacted or waste solid compound into the designated hazardous waste container.

    • Use a dedicated spatula or scoop. Avoid creating dust. If there is a risk of inhalation, perform this transfer within a chemical fume hood.[2]

  • Disposal of Contaminated Labware:

    • Disposable items such as weigh boats, contaminated gloves, and paper towels should be placed in the solid hazardous waste container.

    • Non-disposable glassware should be decontaminated before washing.

Part 2: Disposal of Liquid Waste (Solutions)
  • Waste Collection:

    • Use a dedicated, properly labeled container for liquid waste containing this compound. The container should be made of a material compatible with the solvents used (e.g., glass or HDPE for many organic solvents).

    • The label must include "Hazardous Waste" and a list of all chemical constituents with their approximate concentrations.[5]

  • Segregation of Liquid Waste:

    • Do not mix acidic waste streams with basic waste streams.

    • Keep halogenated and non-halogenated solvent waste in separate containers unless your institution's EHS guidelines permit mixing.

    • Never mix oxidizing acids with organic waste.[6]

  • Container Management:

    • Keep waste containers closed except when adding waste.[3]

    • Use secondary containment (such as a larger, chemically resistant bin) to prevent spills.[3]

Part 3: Decontamination of Glassware and Work Surfaces

The thiol group in the compound can be neutralized and deodorized through oxidation.

  • Initial Rinse:

    • Rinse glassware that has been in contact with the compound with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the residue.

    • This first rinsate must be collected and disposed of as hazardous liquid waste.[3][7]

  • Decontamination with Bleach:

    • Prepare a dilute bleach solution (sodium hypochlorite).

    • Immerse the rinsed glassware in the bleach solution and allow it to soak for at least one hour, preferably overnight, in a well-ventilated area or fume hood.[8]

    • For larger pieces of equipment, you can fill them with the bleach solution.[8]

  • Final Cleaning:

    • After soaking, the glassware can be washed using standard laboratory procedures.

    • The used bleach solution can typically be disposed of down the drain with copious amounts of water, but confirm this with your local EHS guidelines.[8]

Waste Management Workflow

G solid_waste Solid Waste (Pure Compound, Contaminated Labware) solid_container Labeled Solid Waste Container (e.g., HDPE Pail) solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Rinsates) liquid_container Labeled Liquid Waste Container (e.g., Glass Bottle) liquid_waste->liquid_container glassware Contaminated Glassware decon_station Decontamination Station (Fume Hood) glassware->decon_station ehs_pickup EHS Hazardous Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup bleach_soak Soak in Bleach Solution decon_station->bleach_soak First rinsate to liquid waste final_wash Standard Washing bleach_soak->final_wash drain_disposal Drain Disposal (with copious water, if permitted) final_wash->drain_disposal Used bleach solution

Caption: Workflow for the disposal of this compound.

Summary of Waste Streams and Handling

Waste StreamContainer TypeHandling and SegregationDisposal Route
Solid Compound & Contaminated Disposables Labeled, sealed HDPE or glass containerStore separately from incompatible materials.EHS Pickup
Liquid Solutions & First Rinsates Labeled, sealed glass or compatible plastic containerSegregate by solvent type (halogenated/non-halogenated) and reactivity (e.g., no oxidizers with organics).[6]EHS Pickup
Decontaminated Glassware N/AMust be triple-rinsed, with the first rinse collected as hazardous waste.[4][7]Standard laboratory glass disposal or reuse

Final Steps and Record Keeping

  • Storage of Waste: Store all hazardous waste containers in a designated, well-ventilated area, away from heat sources and incompatible materials.

  • Scheduling Pickup: Once a waste container is full, or as per your institution's guidelines, schedule a pickup with your Environmental Health and Safety (EHS) department.[3]

  • Documentation: Maintain accurate records of the hazardous waste generated, including the chemical composition and quantity.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Hazardous (Chemical) Waste Disposal Procedures. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid.
  • Sigma-Aldrich. (2025, November 6).

Sources

Personal protective equipment for handling 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.

Hazard Assessment and Triage

Summary of Potential Hazards:

Hazard ClassDescriptionPrimary Concern
Skin Corrosion/Irritation May cause skin irritation or severe burns upon direct contact.[1]Chemical burns, tissue damage.[5]
Serious Eye Damage/Irritation Risk of serious eye damage or irritation.[1]Permanent eye damage.[5]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1]Lung irritation and damage.[5]
Aquatic Toxicity Quinazoline derivatives can be very toxic to aquatic organisms.[3]Long-term adverse effects on the aquatic environment.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Body AreaRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a full-face shield.[5][6][7]Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5]Nitrile gloves offer good resistance to a variety of chemicals. For prolonged contact, consider double-gloving or using thicker butyl rubber gloves. Always inspect gloves for tears or punctures before use.
Body A properly fitted laboratory coat. For larger quantities, a chemical-resistant apron or acid-protective garment is recommended.[4][6]Protects skin and personal clothing from splashes and spills. Ensure the lab coat is fully buttoned.
Respiratory Use in a certified chemical fume hood is required. If handling as a powder outside of a fume hood, a NIOSH-approved respirator with acid gas cartridges is necessary.[4][5]Minimizes the risk of inhaling airborne particles or vapors.

PPE Workflow Diagram:

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_removal De-Gowning start Enter Lab lab_coat Don Lab Coat start->lab_coat goggles Don Goggles & Face Shield lab_coat->goggles gloves Don Gloves goggles->gloves fume_hood Work in Fume Hood gloves->fume_hood remove_gloves Remove Gloves fume_hood->remove_gloves wash_hands1 Wash Hands remove_gloves->wash_hands1 remove_goggles Remove Goggles & Face Shield wash_hands1->remove_goggles remove_coat Remove Lab Coat remove_goggles->remove_coat wash_hands2 Wash Hands Thoroughly remove_coat->wash_hands2 end Exit Lab wash_hands2->end

Caption: Sequential PPE donning and doffing procedure.

Operational Plan for Handling and Spills

Handling:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Designate a specific area for handling this compound. Ensure all personnel are trained on its specific hazards and the required safety protocols.

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of dust.

  • Solutions: When preparing solutions, always add the acid to the solvent slowly.[7]

Spill Response:

  • Alert personnel in the immediate area and evacuate if necessary.[3]

  • Don appropriate PPE before attempting to clean the spill.

  • Contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.[3]

  • For liquid spills, absorb the material with a chemical absorbent pad or inert material.

  • Neutralize the spill area with a suitable agent like sodium bicarbonate, and then clean with soap and water.[7]

  • Collect all contaminated materials in a sealed, properly labeled hazardous waste container.[4]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[4][7]

Waste Segregation and Storage:

  • Solid Waste: Place contaminated gloves, weigh boats, and other solid materials into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Any needles or other sharps used with this chemical should be rinsed (if safe to do so) and disposed of in a designated sharps container.[8]

  • Empty Containers: Original containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.[8][9]

Disposal Workflow Diagram:

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper Towels) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Aqueous & Organic Solutions liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Labeled Sharps Container sharps_waste->sharps_container waste_pickup Licensed Hazardous Waste Disposal Company solid_container->waste_pickup liquid_container->waste_pickup sharps_container->waste_pickup

Sources

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Retrosynthesis Analysis

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3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.